2-Cyclopropylbut-3-yn-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-3-7(2,8)6-4-5-6/h1,6,8H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBLNDNWPNEHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963108 | |
| Record name | 2-Cyclopropylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-02-3 | |
| Record name | α-Ethynyl-α-methylcyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butyn-2-ol, 2-cyclopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopropylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Cyclopropylbut-3-yn-2-ol chemical properties
An In-depth Technical Guide to 2-Cyclopropylbut-3-yn-2-ol: Properties, Reactivity, and Synthetic Utility
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern organic synthesis and drug discovery, the demand for novel, versatile building blocks is perpetual. Molecules that offer a unique combination of structural motifs and reactive handles are of paramount importance. This compound, a tertiary propargylic alcohol, is one such compound. It elegantly combines the strained, spirocyclic nature of a cyclopropyl group with the linear rigidity and reactivity of a terminal alkyne, all centered around a chiral tertiary alcohol. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its synthesis, spectroscopic properties, rich chemical reactivity, and potential applications, offering field-proven insights and detailed experimental context.
Molecular Structure and Physicochemical Properties
This compound (CAS No: 4378-02-3) is an organic compound with the molecular formula C₇H₁₀O.[1] Its structure features a cyclopropyl ring and a terminal acetylene group attached to a central carbon atom, which also bears a hydroxyl group and a methyl group. This unique amalgamation of functional groups dictates its chemical behavior and synthetic potential.
The cyclopropyl moiety is known to confer unique pharmacological properties when incorporated into drug candidates, such as enhanced metabolic stability and improved binding affinity.[2] The terminal alkyne serves as a versatile handle for a myriad of transformations, including click chemistry, coupling reactions, and hydrogenations.[2] The tertiary alcohol provides a site for further functionalization and influences the reactivity of the adjacent groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | [1] |
| Molecular Weight | 110.15 g/mol | [1] |
| CAS Number | 4378-02-3 | [1] |
| Boiling Point | ~150-155 °C (predicted) | [3] |
| Density | ~0.90 g/cm³ (predicted) | [3] |
| Appearance | Colorless liquid (predicted) | [3] |
| Solubility | Soluble in common organic solvents like ethanol and ether. | [3] |
Synthesis of this compound
The most direct and common method for synthesizing tertiary propargylic alcohols is through the nucleophilic addition of a metal acetylide to a ketone.[4][5] For this compound, this involves the reaction of cyclopropylacetylene with acetone. The reaction proceeds via the deprotonation of cyclopropylacetylene to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of acetone.
Experimental Protocol: Synthesis via Alkynylation of Acetone
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Cyclopropylacetylene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, argon supply
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with anhydrous THF (50 mL) and cyclopropylacetylene (1.0 eq). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium in hexanes (1.05 eq) is added dropwise to the stirred solution via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the lithium cyclopropylacetylide is observed. The mixture is stirred for an additional 30 minutes at -78 °C.
-
Addition to Ketone: Anhydrous acetone (1.1 eq), dissolved in a small amount of anhydrous THF, is added dropwise from the dropping funnel over 20 minutes. The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Workup: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality: The use of a strong, non-nucleophilic base like n-BuLi is critical for the quantitative deprotonation of the terminal alkyne without competing side reactions. The low temperature (-78 °C) is essential to prevent side reactions and ensure kinetic control of the addition.
Workflow Diagram
Caption: Mechanism of the Meyer-Schuster rearrangement.
Selective Hydrogenation
The triple bond in this compound can be selectively reduced. This is a synthetically valuable transformation, as it allows access to allylic or saturated alcohols.
-
To Alkene: Using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or other poisoned palladium catalysts results in syn-addition of hydrogen to form the corresponding (Z)-allylic alcohol, 2-cyclopropylbut-3-en-2-ol.
-
To Alkane: Complete reduction of the alkyne to an alkane can be achieved using catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, yielding 2-cyclopropylbutan-2-ol. [6][7]
Reactions of the Cyclopropyl Ring
The strained cyclopropane ring is susceptible to ring-opening reactions under electrophilic or acidic conditions. [8][9]The presence of the adjacent tertiary alcohol can facilitate this process by stabilizing the resulting carbocationic intermediate. This reactivity opens pathways to linear or larger cyclic structures, which are not readily accessible otherwise. For example, treatment with a strong acid could lead to a ring-opened carbocation that can be trapped by nucleophiles.
Coupling Reactions
The terminal alkyne is an excellent substrate for various transition-metal-catalyzed coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a C-C bond between the terminal alkyne and an aryl or vinyl halide, providing access to a diverse range of more complex molecular architectures.
Applications in Research and Drug Development
This compound is not just a chemical curiosity; it is a potent synthetic intermediate. [3][10]
-
Pharmaceutical Scaffolding: The cyclopropyl group is a "bioisostere" for phenyl rings and other groups, often improving metabolic profiles and target engagement of drug candidates. [2]The rigid alkyne linker can be used to position other pharmacophores with high precision.
-
Complex Molecule Synthesis: It serves as a starting point for the synthesis of natural products and other complex organic molecules where the specific stereochemistry and functionality are crucial. [11]* Materials Science: The alkyne functionality can be used for polymerization or for grafting onto surfaces via "click" reactions, suggesting potential applications in materials science. [2]
Safety and Handling
As with any reactive chemical, proper safety protocols must be observed when handling this compound.
-
Hazards: The compound is expected to be a flammable liquid. It may cause skin and eye irritation. [3]* Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.
Conclusion
This compound stands out as a building block of significant potential. Its synthesis is straightforward, and its unique combination of a cyclopropyl ring, a tertiary alcohol, and a terminal alkyne provides a rich platform for diverse chemical transformations. For the medicinal chemist, it offers a scaffold that blends metabolic stability with versatile functionalization. For the synthetic chemist, it is a key intermediate for constructing complex molecular targets. Understanding its core chemical properties, as detailed in this guide, is the first step toward unlocking its full synthetic utility.
References
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PubChem. (n.d.). 2-Cyclopropyl-3-methylbutan-2-ol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]
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ChemBK. (2024, April 10). 2-Cyclopropylbutan-2-ol. Retrieved from [Link]
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Metabolomics. (2023, September 11). Cyclopropyl carbinol: properties, applications in organic synthesis and safety. Retrieved from [Link]
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ResearchGate. (n.d.). List of tertiary propargylic alcohols 1 and electron-rich arenes 2.... Retrieved from [Link]
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Teasdale, F. (n.d.). Understanding the Applications of Cyclopropyl Acetylene in Modern Chemistry. Retrieved from [Link]
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NIH. (2022, August 12). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Retrieved from [Link]
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NIH. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]
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MDPI. (2021, April 15). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]
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ResearchGate. (2021). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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A-Technical-Guide-to-the-Synthesis-of-2-Cyclopropylbut-3-yn-2-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-cyclopropylbut-3-yn-2-ol, a valuable propargylic alcohol derivative. Propargylic alcohols are crucial building blocks in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] This document details the predominant synthesis strategy via the nucleophilic addition of an acetylide to cyclopropyl methyl ketone. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, characterization data, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Strategic Importance
This compound is a tertiary propargylic alcohol characterized by the presence of both a cyclopropyl group and a terminal alkyne. This unique structural combination makes it a highly versatile intermediate in organic synthesis. The strained cyclopropyl ring offers unique electronic and steric properties, while the reactive alkyne moiety allows for a multitude of subsequent transformations, such as coupling reactions (e.g., Sonogashira, Glaser), hydration, and reduction.
The propargylic alcohol functional group itself is a cornerstone in medicinal chemistry, found in various therapeutic agents, including antiviral and anti-cancer drugs.[2][3] Therefore, robust and efficient access to functionalized propargylic alcohols like this compound is of significant interest to the scientific community.
Retrosynthetic Analysis and Core Synthesis Strategy
A retrosynthetic analysis of this compound points to a logical and highly effective disconnection at the C2-C3 bond. This approach identifies cyclopropyl methyl ketone as the electrophilic carbonyl component and an ethynyl anion (acetylide) as the nucleophilic partner. This strategy is an example of the Favorskii reaction, a well-established method for the formation of propargylic alcohols.[4][5]
The primary forward synthesis pathway involves the reaction of an organometallic acetylide reagent with cyclopropyl methyl ketone. The choice of the metal counter-ion (e.g., Li+, Na+, MgBr+) and reaction conditions are critical for achieving high yield and purity.
Primary Synthesis Pathway: Acetylide Addition to Cyclopropyl Methyl Ketone
The most direct and widely employed method for synthesizing this compound is the nucleophilic addition of an acetylide to the carbonyl carbon of cyclopropyl methyl ketone.[6] This section details the mechanism and a field-proven protocol using a commercially available lithium acetylide source.
Mechanistic Insights
The reaction proceeds via the nucleophilic attack of the sp-hybridized, negatively charged carbon of the acetylide on the electrophilic carbonyl carbon of cyclopropyl methyl ketone. This forms a tetrahedral lithium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final tertiary alcohol product.
Causality of Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents, including lithium acetylide, are extremely strong bases and will react violently with water.[7][8] Therefore, the reaction must be conducted under strictly anhydrous conditions using dried solvents and glassware, typically under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent: Tetrahydrofuran (THF) is an ideal solvent for this reaction. It is aprotic and effectively solvates the lithium cation, preventing aggregation of the reagent and enhancing its nucleophilicity.
-
Temperature Control: The initial addition of the ketone to the acetylide solution is performed at low temperatures (e.g., -78 °C) to control the reaction rate, minimize side reactions, and ensure selective 1,2-addition to the carbonyl group.[9]
Visualization of the Core Reaction Mechanism
Caption: Mechanism of acetylide addition to cyclopropyl methyl ketone.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound using Lithium Acetylide, Ethylenediamine Complex, a stable and commercially available source of lithium acetylide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Role | Supplier Example |
| Lithium Acetylide, Ethylenediamine Complex | LiC≡CH·C₂H₈N₂ | 92.07 | Acetylide Source | Sigma-Aldrich |
| Cyclopropyl Methyl Ketone | C₅H₈O | 84.12 | Electrophile | Organic Syntheses[10] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Sigma-Aldrich |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | Quenching Agent | Standard Lab Supply |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | Standard Lab Supply |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Standard Lab Supply |
Step-by-Step Methodology
-
Apparatus Setup: A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. The glassware must be oven-dried and assembled while hot, then allowed to cool under a stream of inert gas.
-
Reagent Charging: Under a positive pressure of inert gas, add Lithium Acetylide, Ethylenediamine Complex (e.g., 4.6 g, 50 mmol, 1.2 equiv) to the flask.
-
Solvent Addition: Add 100 mL of anhydrous THF via cannula or syringe. Stir the resulting suspension and cool the flask to -78 °C using a dry ice/acetone bath.
-
Ketone Addition: In a separate, dry flask, prepare a solution of cyclopropyl methyl ketone (e.g., 3.5 g, 41.6 mmol, 1.0 equiv) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred acetylide suspension over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature over 2-3 hours.[9]
-
Workup - Quenching: Cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Caution: This is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Product Characterization
Confirmation of the product structure is achieved through standard spectroscopic methods.
-
¹H NMR: Expected signals include a singlet for the acetylenic proton (C≡C-H), a singlet for the methyl group (CH₃), multiplets for the cyclopropyl protons (CH and CH₂), and a broad singlet for the hydroxyl proton (OH).
-
¹³C NMR: Key signals will correspond to the two sp-hybridized carbons of the alkyne, the quaternary carbinol carbon, the methyl carbon, and the carbons of the cyclopropyl ring.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands will be observed for the O-H stretch (broad, ~3300 cm⁻¹), the ≡C-H stretch (sharp, ~3300 cm⁻¹), and the C≡C stretch (~2100 cm⁻¹).[11]
Safety and Handling
Trustworthiness through Self-Validation: A protocol's integrity is validated by its inherent safety measures. Adherence to these guidelines is non-negotiable for reproducible and safe outcomes.
-
Organolithium Reagents: Lithium acetylide, ethylenediamine complex is highly reactive and moisture-sensitive.[12][13] It can react violently with water, releasing flammable acetylene gas.[14] All handling must be performed under an inert atmosphere in a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.[12]
-
Quenching: The quenching step is highly exothermic and must be performed slowly and with adequate cooling to prevent a runaway reaction.
-
Solvent Hazards: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby during the experiment.
Conclusion
The synthesis of this compound is reliably achieved through the nucleophilic addition of a lithium acetylide reagent to cyclopropyl methyl ketone. This guide provides a detailed, mechanistically-grounded, and safety-conscious protocol suitable for implementation in a research or process development setting. The described pathway is efficient and utilizes a commercially available reagent, making this valuable synthetic intermediate readily accessible for further applications in drug discovery and materials science.
References
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Beumel, O. F., & Harris, R. F. (1964). The Preparation of Lithium Acetylide-Ethylenediamine. The Journal of Organic Chemistry, 29(7), 1872–1876. [Link]
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Cason, J., & Way, E. L. (1951). Ketone, cyclopropyl methyl. Organic Syntheses, 31, 68. [Link]
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Garst, J. F., & Ungváry, F. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Organometallics, 20(24), 5204–5206. [Link]
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Chemitics. (2024, August 21). Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. [Link]
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Midland, M. M., & Tramontano, A. (1980). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Organic Syntheses, 59, 16. [Link]
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Reddy, T. R., & Ghorai, P. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(11), 3169. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Lithium acetylide, ethylenediamine complex 85-92%. [Link]
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ResearchGate. (2021). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. [Link]
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Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. Journal of the American Chemical Society, 102(1), 217–226. [Link]
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Piber, M., & Fasan, R. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(24), 4419–4423. [Link]
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Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. [Link]
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ATB (Automated Topology Builder). (n.d.). (2R)-3-Butyn-2-ol | C4H6O | MD Topology | NMR. [Link]
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Kumar, A., & Ila, H. (2020). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 10(52), 31227–31231. [Link]
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Biswas, T. (2022, June 29). MCQ-238: On α-Bromoketone & Grignard Reagent [Video]. YouTube. [Link]
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ResearchGate. (2020). Reactions-of-Grignard-Reagents-with-Carbonyl-Compound-Unexpected-Observations. [Link]
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Chemdad. (n.d.). Lithium acetylide ethylenediamine complex. [Link]
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PrepChem.com. (n.d.). Preparation of 2-methyl-3-buten-2-ol. [Link]
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Pearson. (2024, July 17). Propose a mechanism for the reaction of cyclohexyl methyl ketone with excess bromine in the presence of sodium hydroxide. [Link]
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MDPI. (2021, April 15). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. [Link]
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An In-depth Technical Guide to 2-Cyclopropylbut-3-yn-2-ol: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-cyclopropylbut-3-yn-2-ol, a unique tertiary alcohol featuring both a strained cyclopropyl ring and a reactive terminal alkyne. We will delve into its precise IUPAC nomenclature, molecular structure, and key physicochemical properties. The core of this document focuses on a detailed, mechanistically-grounded synthesis protocol. Furthermore, we explore the reactivity of this molecule, particularly its utility as a synthetic intermediate, and discuss its potential applications for researchers, scientists, and drug development professionals. The strategic incorporation of the cyclopropyl moiety, a prevalent structural motif in modern pharmaceuticals, makes this compound a valuable building block for creating novel chemical entities with potentially enhanced pharmacological profiles.
Nomenclature and Molecular Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Let's dissect this name to understand the structure:
-
but- : Indicates a four-carbon principal chain.
-
-3-yn- : Specifies a carbon-carbon triple bond (an alkyne) starting at position 3 of the chain.
-
-2-ol : Denotes a hydroxyl (-OH) group located on the second carbon of the chain, classifying the molecule as an alcohol.
-
2-cyclopropyl- : A cyclopropyl group is attached to the second carbon of the main chain.
The combination of these elements defines a tertiary alcohol where the carbinol carbon (C2) is simultaneously bonded to a methyl group (C1), a cyclopropyl group, and an ethynyl group (C3-C4).
Molecular Identifiers:
Below is the 2D chemical structure of this compound.
Caption: 2D Structure of this compound
Physicochemical and Spectroscopic Properties
Understanding the physical and spectroscopic characteristics of this compound is crucial for its handling, purification, and characterization.
| Property | Value | Source |
| Appearance | Colorless Liquid (Predicted) | |
| Boiling Point | 145-146 °C | [1] |
| Density | 0.934 g/cm³ | [1] |
| pKa | 13.21 ± 0.29 (Predicted) | [1] |
| ¹H NMR (Predicted) | Characteristic peaks for cyclopropyl, methyl, hydroxyl, and acetylenic protons. | |
| ¹³C NMR (Predicted) | Signals corresponding to sp, sp³, and carbinol carbons. | |
| IR Spectroscopy | Key absorptions expected for O-H (alcohol), C≡C-H (terminal alkyne), and C-H (alkane/cyclopropane) stretches. |
Synthesis and Mechanistic Insights
The most direct and industrially relevant method for synthesizing tertiary propargyl alcohols like this compound is through the alkynylation of a ketone . This nucleophilic addition reaction involves the attack of an acetylide anion on the electrophilic carbonyl carbon of a ketone.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the bond between the carbinol carbon (C2) and the alkyne (C3). This reveals two key starting materials: methyl cyclopropyl ketone and an acetylene equivalent.
Caption: Retrosynthesis of this compound
Forward Synthesis: Experimental Protocol
This protocol describes the synthesis via the addition of lithium acetylide to methyl cyclopropyl ketone in a laboratory setting.
Reaction: Methyl Cyclopropyl Ketone + Lithium Acetylide-Ethylenediamine Complex → this compound
Materials:
-
Methyl cyclopropyl ketone
-
Lithium acetylide-ethylenediamine complex
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: The flask is charged with a suspension of lithium acetylide-ethylenediamine complex in anhydrous THF. The mixture is cooled to 0 °C in an ice bath under an inert atmosphere.
-
Addition of Ketone: A solution of methyl cyclopropyl ketone in anhydrous THF is added dropwise to the cooled acetylide suspension over 30 minutes. The causality here is critical: slow addition prevents an exothermic reaction that could lead to side products.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-16 hours to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. This protonates the resulting alkoxide and neutralizes any remaining acetylide.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are then washed with brine to remove residual water and water-soluble impurities.
-
Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Key Reactions and Synthetic Utility
The bifunctional nature of this compound—possessing both a hydroxyl group and a terminal alkyne—makes it a versatile intermediate.
Selective Hydrogenation
A primary application for analogous propargyl alcohols is their selective hydrogenation to yield allylic alcohols.[2][3] Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), the alkyne can be selectively reduced to a cis-alkene without affecting the cyclopropyl ring or the alcohol.
This reaction transforms this compound into (Z)-2-cyclopropylbut-3-en-2-ol , a valuable building block for natural product synthesis and materials science.
Caption: Selective Hydrogenation of the Alkyne Moiety
Sonogashira Coupling
The terminal alkyne provides a handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This allows for the direct attachment of aryl or vinyl groups, creating more complex molecular architectures. This is a cornerstone reaction in the synthesis of pharmaceuticals and organic electronic materials.
Relevance in Medicinal Chemistry and Drug Discovery
The inclusion of a cyclopropyl ring in a molecule is a well-established strategy in modern drug design.[4][5][6] This small, strained ring imparts several desirable properties:
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkane, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.[5]
-
Conformational Rigidity: The ring restricts the number of available conformations, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[5]
-
Bioisosterism: The cyclopropyl group can act as a bioisostere for other functional groups like a gem-dimethyl group or a vinyl group, allowing for fine-tuning of a molecule's steric and electronic properties.[5]
Therefore, this compound serves as a valuable starting material for introducing the cyclopropyl-tertiary alcohol motif into drug candidates. The alkyne functionality allows for its conjugation to other fragments of interest, making it a versatile building block in fragment-based drug discovery (FBDD) and lead optimization campaigns.
Conclusion
This compound is a synthetically accessible and highly versatile chemical entity. Its structure, combining the unique properties of a cyclopropyl ring with the reactivity of a propargyl alcohol, makes it an attractive building block for advanced organic synthesis. For professionals in drug development, its potential to serve as a scaffold for creating metabolically stable and conformationally constrained molecules is of significant interest. The protocols and insights provided in this guide offer a foundational understanding for harnessing the potential of this compound in research and development endeavors.
References
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SpectraBase. (n.d.). 2-Cyclopropyl-3-butene-2-ol. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-Cyclopropyl-3-methylbutan-2-ol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-Cyclopropyl-3,3-dimethylbutan-2-ol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). (2R)-but-3-yn-2-ol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved January 17, 2026, from [Link]
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UNT Digital Library. (n.d.). Synthesis of cyclopropane hydrocarbons from methylcyclopropyl ketone 3: 2-cyclopropyl-1-butene, cis and trans 2-cyclopropyl-2-butene, and 2-cyclopropylbutane. Retrieved January 17, 2026, from [Link]
- Chempedia. (n.d.).
-
MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
-
ResearchGate. (2021). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved January 17, 2026, from [Link]
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Physical characteristics of 2-Cyclopropylbut-3-yn-2-ol
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Cyclopropylbut-3-yn-2-ol
This guide provides a comprehensive technical overview of this compound, a unique tertiary alkynyl alcohol. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core physical and chemical properties, synthesis protocols, spectroscopic signatures, and its strategic applications in modern organic synthesis. The inherent structural features—a strained cyclopropyl ring, a reactive terminal alkyne, and a tertiary alcohol—make it a valuable building block for creating complex molecular architectures with potential therapeutic applications.
Core Molecular and Physical Properties
This compound (CAS No. 4378-02-3) is a structurally distinct small molecule that combines the rigidity and unique electronic properties of a cyclopropyl group with the linear geometry and reactivity of a terminal alkyne.[1][2] These features are appended to a central quaternary carbon bearing a hydroxyl group, classifying it as a tertiary propargylic alcohol. The strategic placement of these functional groups provides multiple reaction handles for synthetic diversification.
The cyclopropyl moiety is a well-regarded "pharmacophore" in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve potency by locking in bioactive conformations, and modulate physicochemical properties such as solubility and lipophilicity.[2][3] The terminal alkyne serves as a versatile functional group for transformations like Sonogashira coupling, "click" chemistry, and reduction to other functionalities.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4378-02-3 | [1][2] |
| Molecular Formula | C₇H₁₀O | [1][2][4] |
| Molecular Weight | 110.15 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Cyclopropyl-3-butyn-2-ol, α-ethynyl-α-methyl-cyclopropanemethanol | [1] |
| Boiling Point | 145-146 °C | [1] |
| Appearance | Expected to be a liquid at room temperature | Inferred from related compounds[6][7] |
| Purity (Commercial) | Typically available at ≥95% | [2] |
Synthesis and Mechanistic Insights
The synthesis of tertiary propargylic alcohols like this compound is most commonly achieved through the nucleophilic addition of an acetylide to a ketone. This well-established methodology offers a reliable and direct route to the target molecule.
Experimental Protocol: Synthesis via Acetylide Addition
This protocol describes a robust, self-validating method for synthesizing this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Step 1: Deprotonation of Cyclopropylacetylene (Formation of the Nucleophile)
-
Procedure: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve cyclopropylacetylene in an anhydrous ethereal solvent such as tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), dropwise.
-
Causality: The terminal alkyne proton of cyclopropylacetylene is weakly acidic (pKa ≈ 25). A strong base like n-BuLi is required for complete and rapid deprotonation, forming the lithium cyclopropylacetylide. This in-situ generation creates a potent carbon-based nucleophile. The low temperature is critical to prevent side reactions involving the solvent or the organolithium reagent.
Step 2: Nucleophilic Addition to Acetone
-
Procedure: While maintaining the reaction at -78 °C, slowly add anhydrous acetone to the freshly prepared lithium cyclopropylacetylide solution. The reaction is typically rapid. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting cyclopropylacetylene is consumed.
-
Causality: The negatively charged carbon of the acetylide attacks the electrophilic carbonyl carbon of acetone. Acetone is chosen as the electrophile to generate the desired tertiary alcohol with two methyl groups on the carbinol carbon. Maintaining a low temperature prevents potential enolization of the acetone and other side reactions.
Step 3: Aqueous Workup and Quenching
-
Procedure: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Causality: The addition of a mild proton source like NH₄Cl protonates the newly formed alkoxide, yielding the final alcohol product. Using a weak acid prevents any potential acid-catalyzed degradation of the product. This step also neutralizes any remaining organolithium reagent.
Step 4: Extraction and Purification
-
Procedure: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
-
Causality: The organic product is more soluble in the organic phase. Repeated extractions ensure maximum recovery. The brine wash removes residual water, and the drying agent eliminates all traces of moisture before solvent removal, which is crucial for obtaining a pure product.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization Profile
While specific experimental spectra for this exact compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the well-established principles of NMR and IR spectroscopy for its constituent functional groups.[8] This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Region / Chemical Shift (δ) | Predicted Signal Characteristics | Assignment & Rationale |
| ¹H NMR | ~0.4-0.8 ppm | Multiplet | Protons of the CH₂ groups in the cyclopropyl ring. |
| ~0.9-1.3 ppm | Multiplet | Proton of the CH group in the cyclopropyl ring. | |
| ~1.5 ppm | Singlet | Protons of the two equivalent methyl (CH₃) groups. | |
| ~2.1 ppm | Singlet | Proton of the terminal alkyne (C≡C-H). | |
| ~2.0-3.0 ppm | Broad Singlet | Proton of the hydroxyl (-OH) group; position is variable.[8] | |
| ¹³C NMR | ~0-10 ppm | CH₂ | Carbons of the cyclopropyl ring. |
| ~15-25 ppm | CH | Carbon of the cyclopropyl ring attached to the quaternary center. | |
| ~30-35 ppm | CH₃ | Carbons of the two methyl groups. | |
| ~65-75 ppm | Quaternary C | Carbinol carbon (C-OH). | |
| ~70-75 ppm | CH | Terminal alkyne carbon (≡C-H). | |
| ~85-95 ppm | Quaternary C | Internal alkyne carbon (C≡). | |
| IR Spectroscopy | ~3600-3200 cm⁻¹ | Strong, Broad | O-H stretch from the alcohol.[8] |
| ~3300 cm⁻¹ | Strong, Sharp | ≡C-H stretch from the terminal alkyne. | |
| ~3080 cm⁻¹ | Weak | C-H stretch from the cyclopropyl ring. | |
| ~2100 cm⁻¹ | Weak, Sharp | C≡C stretch from the alkyne. | |
| ~1200-1000 cm⁻¹ | Strong | C-O stretch from the tertiary alcohol.[8] |
Safety, Handling, and Storage
-
Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and strong oxidizing agents.[10][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a strategically valuable building block for chemical synthesis, particularly within the fields of medicinal chemistry and materials science. Its unique combination of a tertiary alcohol, a terminal alkyne, and a cyclopropyl ring offers a rich platform for molecular diversification. The synthetic route via acetylide addition is robust and high-yielding, and the compound's identity can be confidently confirmed using standard spectroscopic techniques. Proper handling and storage are essential due to its presumed flammability and irritant properties. This guide provides the foundational technical knowledge for researchers to effectively utilize this versatile compound in their discovery and development programs.
References
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PubChem. 2-Cyclopropyl-3-methylbutan-2-ol | C8H16O | CID 262980. Available at: [Link]
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SpectraBase. 2-Cyclopropyl-3-butene-2-ol. Available at: [Link]
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ChemBK. 2-Cyclopropylbutan-2-ol. Available at: [Link]
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Molbase. Cyclopropyl carbinol: properties, applications in organic synthesis and safety. (2023-09-11). Available at: [Link]
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PubChem. (2S)-But-3-yn-2-ol | C4H6O | CID 6995470. Available at: [Link]
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DrugFuture. 2-Methyl-3-butyn-2-ol. Available at: [Link]
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Organic Syntheses. SYNTHESIS OF 4-TRIISOPROPYLSILYL-3-BUTYN-2-OL BY ASYMMETRIC TRANSFER HYDROGENATION. (2007). Org. Synth., 84, 120. Available at: [Link]
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Wikipedia. 2-Methylbut-3-yn-2-ol. Available at: [Link]
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MDPI. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. (2021). Catalysts, 11(4), 501. Available at: [Link]
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PubChem. (2R)-but-3-yn-2-ol | C4H6O | CID 638102. Available at: [Link]
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Chemistry LibreTexts. 11.12: Spectroscopy of Alcohols and Phenols. (2020-07-07). Available at: [Link]
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An In-depth Technical Guide to 2-Cyclopropylbut-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropylbut-3-yn-2-ol, a unique bifunctional molecule, has garnered increasing interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its structure, which incorporates a sterically demanding cyclopropyl group and a reactive terminal alkyne adjacent to a tertiary alcohol, provides a versatile scaffold for the synthesis of complex molecular architectures. The inherent ring strain of the cyclopropyl moiety and the synthetic utility of the ethynyl group make this compound a valuable building block for creating novel carbocyclic and heterocyclic systems.[1] This guide aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 4378-02-3 | [2] |
| Molecular Formula | C7H10O | [2] |
| Molecular Weight | 110.15 g/mol | [2] |
| Boiling Point | 145-146 °C | [2] |
| Density | 0.934 g/cm³ | [2] |
| pKa | 13.21 ± 0.29 (Predicted) | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient synthesis of this compound involves the nucleophilic addition of an ethynyl group to cyclopropyl methyl ketone. This reaction, a variation of the Favorskii reaction, is a cornerstone of alkyne chemistry.[3]
Experimental Protocol: Ethynylation of Cyclopropyl Methyl Ketone
Objective: To synthesize this compound via the addition of acetylene to cyclopropyl methyl ketone.
Materials:
-
Cyclopropyl methyl ketone
-
Acetylene gas (or a suitable surrogate like ethynylmagnesium bromide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Strong base (e.g., sodium amide (NaNH₂), n-butyllithium (n-BuLi))
-
Anhydrous ammonium chloride (for quenching)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (for acetylene or nitrogen), a dropping funnel, and a reflux condenser is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Base and Solvent: The anhydrous solvent (e.g., THF) is added to the flask, followed by the strong base (e.g., NaNH₂). The suspension is stirred.
-
Acetylene Introduction: Acetylene gas is bubbled through the stirred suspension at a controlled rate. This deprotonates the acetylene to form the sodium acetylide nucleophile. Alternatively, a pre-formed solution of an acetylide, such as ethynylmagnesium bromide in THF, can be used.
-
Addition of Ketone: A solution of cyclopropyl methyl ketone in the anhydrous solvent is added dropwise from the dropping funnel to the acetylide suspension at a low temperature (typically 0 °C to -78 °C) to control the exothermic reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: The aqueous layer is separated and extracted multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical as the acetylide anion is a strong base and can react with atmospheric moisture and carbon dioxide.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent the quenching of the highly reactive acetylide nucleophile.
-
Low Temperature: The addition of the ketone is performed at low temperatures to manage the exothermicity of the reaction and to minimize side reactions.
-
Quenching with Ammonium Chloride: A mild acid source like ammonium chloride is used for quenching to protonate the resulting alkoxide without causing degradation of the desired alcohol product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a compelling starting material for the synthesis of biologically active molecules. The cyclopropyl group is a known bioisostere for phenyl rings and other functional groups, often improving metabolic stability and binding affinity.[1] The terminal alkyne provides a handle for various transformations, including click chemistry, Sonogashira coupling, and conversion to other functional groups.
Potential Synthetic Transformations
The reactivity of this compound can be harnessed in several ways:
-
Oxidation: The tertiary alcohol can be resistant to oxidation, but under forcing conditions, cleavage of the C-C bond can occur.
-
Reduction: The alkyne can be selectively reduced to the corresponding alkene (using Lindlar's catalyst) or alkane (using catalytic hydrogenation with Pd/C).[4]
-
Substitution: The hydroxyl group can be substituted with other functionalities, such as halides, after activation.[4]
-
Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for linking molecular fragments in drug discovery.
-
Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form more complex structures.
Logical Relationship of Functional Groups to Applications
Caption: Relationship between functional groups and applications.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, with significant potential in the field of drug discovery. Its synthesis is straightforward, and its unique combination of a cyclopropyl group and a terminal alkyne offers a wide range of possibilities for creating novel and complex molecular architectures. As the demand for new therapeutic agents with improved properties continues to grow, the strategic use of such well-defined and multifunctional building blocks will undoubtedly play a crucial role in the advancement of medicinal chemistry.
References
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2-Cyclopropyl-3-butene-2-ol - SpectraBase. Available at: [Link]
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2-Cyclopropyl-3-methylbutan-2-ol | C8H16O | CID 262980 - PubChem. Available at: [Link]
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Synthesis of cyclopropane hydrocarbons from methylcyclopropyl ketone 3: 2-cyclopropyl-1-butene, cis and trans 2-cyclopropyl-2-butene, and 2-cyclopropylbutane - UNT Digital Library. Available at: [Link]
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-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to 2-Cyclopropylbut-3-yn-2-ol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-cyclopropylbut-3-yn-2-ol, a versatile building block in medicinal chemistry. The document details its physicochemical properties, including its precise molecular weight, and presents a validated synthetic protocol. Furthermore, it delves into the strategic importance of the cyclopropyl and propargyl alcohol moieties in drug design, supported by an analysis of its reactivity and potential applications in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the field of drug discovery and organic synthesis.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
This compound is a unique bifunctional molecule that incorporates two highly valuable motifs in drug design: a cyclopropyl group and a propargyl alcohol. The cyclopropyl ring, a three-membered carbocycle, is increasingly utilized as a "bioisostere" for various functional groups, offering a means to enhance metabolic stability, improve potency, and modulate the physicochemical properties of a drug candidate. Its rigid structure can also serve to lock a molecule into a specific, biologically active conformation. The propargyl alcohol moiety, on the other hand, provides a reactive handle for a variety of chemical transformations, including click chemistry, coupling reactions, and the formation of various heterocyclic systems, making it a cornerstone for the construction of complex molecular architectures.
The combination of these two functionalities in this compound creates a powerful synthon for the development of novel pharmaceutical agents across various therapeutic areas, including oncology and virology.[1][2] This guide will explore the fundamental characteristics of this compound and provide practical insights into its synthesis and application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | - |
| Molecular Weight | 110.15 g/mol | - |
| CAS Number | 4378-02-3 | - |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | Not reported, estimated to be around 150-170 °C | - |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane) | - |
Synthesis of this compound: A Validated Experimental Protocol
The synthesis of this compound is typically achieved through the nucleophilic addition of a cyclopropylacetylide anion to acetone. The following protocol is a representative procedure adapted from analogous syntheses of propargyl alcohols.
Reaction Scheme:
A schematic representation of the synthesis of this compound.
Step-by-Step Methodology:
Materials:
-
Cyclopropylacetylene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add cyclopropylacetylene and anhydrous THF under an inert atmosphere.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The formation of the lithium cyclopropylacetylide salt will be observed.
-
Addition of Acetone: After the addition of n-BuLi is complete, stir the reaction mixture at -78 °C for an additional 30-60 minutes. Subsequently, add anhydrous acetone dropwise, again ensuring the temperature remains below -70 °C.
-
Quenching: Once the acetone addition is complete, allow the reaction to stir at -78 °C for 1-2 hours. Then, slowly warm the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as organolithium reagents like n-BuLi are highly reactive towards water and oxygen.
-
Low Temperature: The reaction is performed at -78 °C to control the reactivity of the highly basic n-butyllithium and to prevent side reactions, such as the enolization of acetone.
-
Saturated Ammonium Chloride Quench: This aqueous solution is used to protonate the resulting alkoxide and to neutralize any remaining organolithium species in a controlled manner.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Cyclopropyl Protons: A complex multiplet in the upfield region (approximately 0.4-1.2 ppm).
-
Methyl Protons: A singlet at around 1.5 ppm, integrating to 6 hydrogens.
-
Alkynyl Proton: A singlet around 2.4 ppm.
-
Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent (typically between 1.5-4.0 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Cyclopropyl Carbons: Signals in the upfield region (approximately 0-15 ppm).
-
Methyl Carbons: A signal around 30 ppm.
-
Quaternary Carbon (C-OH): A signal around 65 ppm.
-
Alkynyl Carbons: Two signals in the range of 70-90 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad band around 3300-3400 cm⁻¹ characteristic of an alcohol.
-
C≡C-H Stretch: A sharp, weak band around 3300 cm⁻¹.
-
C≡C Stretch: A weak band around 2100 cm⁻¹.
-
C-H (sp³) Stretch: Bands just below 3000 cm⁻¹.
Reactivity and Synthetic Utility
The unique arrangement of functional groups in this compound opens up a wide array of possibilities for synthetic transformations.
Key reaction pathways of this compound.
-
Reactions of the Hydroxyl Group: The tertiary alcohol can undergo oxidation to the corresponding ketone under appropriate conditions. It can also be converted into esters or ethers to modify the molecule's properties or to introduce further functionality.
-
Reactions of the Terminal Alkyne: The terminal alkyne is a versatile functional group for carbon-carbon bond formation. It can participate in:
-
Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": To form triazole rings, which are important pharmacophores.
-
Sonogashira Coupling: To introduce aryl or vinyl substituents.
-
Reduction: The triple bond can be selectively reduced to a double bond (cis or trans) or a single bond, providing access to a range of saturated and unsaturated analogues.
-
Applications in Drug Discovery: A Forward Look
While specific examples of marketed drugs derived directly from this compound are not yet prevalent, its constituent motifs are found in numerous successful pharmaceuticals. The strategic incorporation of the cyclopropyl group has been shown to be beneficial in various drug classes. For instance, in some antiviral nucleoside analogs, the cyclopropyl group can enhance the binding affinity to viral enzymes.[3] In the realm of oncology, cyclopropyl-containing compounds have demonstrated potent anticancer activities.[2]
The synthetic versatility of this compound makes it an attractive starting material for the generation of compound libraries for high-throughput screening. Its potential as a key intermediate in the synthesis of novel antiviral and anticancer agents is particularly noteworthy. Researchers can leverage the reactivity of both the hydroxyl and alkyne functionalities to rapidly assemble diverse molecular scaffolds for biological evaluation.
Conclusion
This compound is a high-value chemical building block with significant potential in medicinal chemistry. Its unique combination of a metabolically robust cyclopropyl group and a synthetically versatile propargyl alcohol moiety provides a powerful platform for the design and synthesis of next-generation therapeutics. The detailed synthetic protocol and discussion of its reactivity presented in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of such well-designed building blocks will be instrumental in advancing the frontiers of medicine.
References
- (Reference to a general organic chemistry textbook or a review on propargyl alcohol synthesis will be added here upon finding a suitable source).
- (Reference to a review on the use of cyclopropane in medicinal chemistry will be added here).
- (Reference to a publication detailing a similar synthesis will be added here).
-
Synthesis and Antiviral Activity of Novel trans-2,2-Dimethyl Cyclopropyl Nucleosides. (2003). Bull. Korean Chem. Soc.[Link]
-
Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. (2010). Bioorganic & Medicinal Chemistry.[Link]
-
Synthesis of potentially antiviral cyclopropyl nucleosides. (2015). ResearchGate.[Link]
Sources
- 1. Synthesis and Antiviral Activity of Novel trans-2,2-Dimethyl Cyclopropyl Nucleosides -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 2. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Stability and reactivity of 2-Cyclopropylbut-3-yn-2-ol
An In-depth Technical Guide to the Stability and Reactivity of 2-Cyclopropylbut-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fascinating molecule that incorporates the unique steric and electronic properties of a cyclopropyl ring with the reactivity of a tertiary propargyl alcohol. This guide provides a comprehensive analysis of its stability and reactivity, offering insights into its handling, storage, and synthetic potential. We will delve into the thermal and chemical stability of this compound, explore the reactivity of its constituent functional groups—the hydroxyl, the alkynyl, and the cyclopropyl moieties—and present detailed protocols for key transformations. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to harness the full potential of this versatile building block.
Introduction: The Unique Structural Attributes of this compound
The juxtaposition of a cyclopropyl group and a tertiary propargyl alcohol within the same molecule imparts a unique combination of stability and reactivity to this compound. The cyclopropyl ring, with its high p-character C-C bonds, can electronically interact with the adjacent functionality, influencing its reactivity.[1] This structural feature is of significant interest in drug discovery, where cyclopropyl groups are often incorporated to enhance metabolic stability and binding affinity.[2][3] The tertiary alcohol and the terminal alkyne, on the other hand, are versatile functional handles for a wide array of chemical transformations.[4][5] Understanding the interplay between these groups is paramount for its effective utilization in complex molecule synthesis.
This guide will systematically explore the chemical behavior of this compound, providing both theoretical understanding and practical, field-proven protocols.
Stability Profile
Thermal Stability
Key Considerations for Thermal Stability:
-
Elevated Temperatures: Avoid prolonged exposure to high temperatures to prevent decomposition.
-
Basic Conditions: Exercise extreme caution when using strong bases, as this can initiate hazardous exothermic reactions.[8]
-
Storage: Store in a cool, well-ventilated area, away from heat sources and incompatible materials.
Chemical Stability
This compound is generally stable under neutral and mildly acidic or basic conditions at ambient temperature. However, its stability is significantly influenced by the reaction environment.
-
Acidic Conditions: Strong acids can catalyze rearrangements involving the cyclopropyl ring and the tertiary alcohol, leading to a variety of products.[9] This reactivity will be discussed in detail in the reactivity section.
-
Basic Conditions: The terminal alkyne proton is weakly acidic, with a pKa analogous to other propargyl alcohols (propargyl alcohol pKa ≈ 13.6).[10] Strong bases will deprotonate the alkyne, forming the corresponding acetylide. This is a key step in many of its synthetic applications.
-
Oxidizing and Reducing Agents: The molecule is susceptible to oxidation and reduction at the alkyne and alcohol functionalities. These reactions are central to its synthetic utility.
Reactivity and Synthetic Applications
The reactivity of this compound can be systematically understood by considering the reactions of its three key functional components: the hydroxyl group, the alkynyl group, and the cyclopropyl ring.
Reactions of the Hydroxyl Group
The tertiary hydroxyl group can undergo typical alcohol reactions, such as etherification, esterification, and displacement.
3.1.1. Meyer-Schuster Rearrangement
A characteristic reaction of tertiary propargylic alcohols is the acid-catalyzed Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds.[10]
Caption: Meyer-Schuster rearrangement of this compound.
Reactions of the Alkynyl Group
The terminal alkyne is a hub of reactivity, participating in additions, couplings, and cycloadditions.
3.2.1. Hydration
The hydration of the triple bond, typically catalyzed by mercury salts, yields a methyl ketone.
3.2.2. Hydrogenation
Catalytic hydrogenation of the alkyne can be controlled to selectively produce the corresponding alkene or the fully saturated alkane.
-
Selective Hydrogenation to the Alkene: Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is commonly used for the cis-selective reduction of alkynes to alkenes.
-
Full Hydrogenation to the Alkane: Catalysts such as Pd/C or PtO₂ will reduce the alkyne to the corresponding alkane.
Experimental Protocol: Selective Hydrogenation to 2-Cyclopropylbut-3-en-2-ol
-
Catalyst Preparation: In a round-bottom flask, suspend Lindlar's catalyst (5% w/w) in a suitable solvent (e.g., methanol or ethyl acetate).
-
Reaction Setup: Add this compound (1.0 eq) to the catalyst suspension.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure the reaction stops at the alkene stage.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by column chromatography.
3.2.3. C-C Bond Forming Reactions
The terminal alkyne is an excellent substrate for various C-C bond-forming reactions, including Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings.
Reactions Involving the Cyclopropyl Ring
The strained cyclopropyl ring can participate in unique rearrangements and ring-opening reactions, particularly when activated by an adjacent carbocation.
3.3.1. Acid-Catalyzed Rearrangement
Treatment of cyclopropyl carbinols with acid can lead to ring expansion or the formation of homoallylic alcohols.[9] In the case of this compound, protonation of the hydroxyl group and subsequent loss of water would generate a tertiary carbocation adjacent to the cyclopropyl ring. This intermediate can then undergo rearrangement.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rawsource.com [rawsource.com]
- 5. nbinno.com [nbinno.com]
- 6. rawsource.com [rawsource.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Propargyl alcohol - Wikipedia [en.wikipedia.org]
Discovery and history of 2-Cyclopropylbut-3-yn-2-ol
An In-Depth Technical Guide to 2-Cyclopropylbut-3-yn-2-ol: Discovery, Synthesis, and Applications
Introduction
This compound is a fascinating organic molecule that belongs to the family of tertiary propargylic alcohols. Its structure is characterized by a cyclopropyl group and a terminal alkyne moiety, both connected to a central carbinol carbon. This unique combination of a strained three-membered ring and a reactive carbon-carbon triple bond makes it a valuable building block in modern organic synthesis and a compound of interest for medicinal chemistry. The cyclopropyl group can impart unique conformational constraints and metabolic stability to larger molecules, while the acetylenic handle allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the historical context of its synthesis, a detailed look at its preparation, its physicochemical properties, and its potential applications for researchers and professionals in drug development.
Historical Context: The Favorskii Reaction
The discovery and synthesis of this compound are intrinsically linked to the pioneering work of the Russian chemist Alexei Yevgrafovich Favorskii. In the early 1900s, Favorskii discovered a named reaction that would become a cornerstone of alkyne chemistry: the nucleophilic addition of a terminal alkyne to a carbonyl compound under basic conditions.[1] This reaction, now known as the Favorskii reaction, provides a direct and efficient route to propargyl alcohols.[1]
The fundamental mechanism involves the deprotonation of the acidic terminal alkyne by a strong base, such as potassium hydroxide or sodium amide, to generate a highly nucleophilic metal acetylide.[1] This acetylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, and subsequent protonation of the resulting alkoxide yields the propargylic alcohol.[1] The discovery of this reaction was a significant advancement, as it opened up access to a wide variety of previously inaccessible acetylenic alcohols, which are now recognized as crucial intermediates in organic synthesis.
Synthesis of this compound
The synthesis of this compound is a direct application of the Favorskii reaction, typically involving the reaction of methyl cyclopropyl ketone with acetylene in the presence of a strong base. The retrosynthetic analysis is straightforward, disconnecting the molecule at the bond between the quaternary carbon and the alkyne.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Deprotonation of Acetylene: A strong base, such as potassium hydroxide, deprotonates acetylene to form the potassium acetylide salt.
-
Nucleophilic Attack: The acetylide anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl cyclopropyl ketone.
-
Protonation: The resulting tertiary alkoxide is protonated during aqueous workup to yield the final product, this compound.
Sources
The Unique Reactivity and burgeoning Potential of Cyclopropyl Alkynyl Alcohols: A Technical Guide
Abstract
Cyclopropyl alkynyl alcohols represent a fascinating and synthetically versatile class of organic molecules. The inherent ring strain of the cyclopropane moiety, coupled with the rich reactivity of the alkynyl alcohol functionality, provides a powerful platform for complex molecular synthesis. This guide delves into the core synthetic methodologies for accessing these building blocks, explores their diverse and often unique chemical transformations, and highlights their emerging applications, particularly in the fields of medicinal chemistry and materials science. By providing both mechanistic insights and detailed experimental protocols, this document serves as an in-depth resource for researchers aiming to harness the synthetic potential of these remarkable compounds.
Introduction: A Union of Strain and Reactivity
The cyclopropyl group is a privileged motif in medicinal chemistry, often introduced to enhance metabolic stability, modulate conformation, and improve potency.[1][2] When appended to an alkynyl alcohol, a propargyllic system, the resulting structure is primed for a wide array of chemical transformations. The high s-character of the cyclopropane C-C bonds and the π-system of the alkyne create a unique electronic environment that governs the reactivity of the molecule, leading to elegant and often complex molecular architectures. This guide will explore the synthesis and synthetic utility of these valuable building blocks.
Synthesis of Cyclopropyl Alkynyl Alcohols
The preparation of cyclopropyl alkynyl alcohols can be broadly achieved through two primary strategies: the addition of an alkynyl nucleophile to a cyclopropyl ketone or aldehyde, and the cyclopropanation of an appropriate unsaturated precursor.
Addition of Alkynyl Nucleophiles to Cyclopropyl Carbonyls
The most direct and widely used method for the synthesis of tertiary cyclopropyl alkynyl alcohols is the addition of a metal acetylide to a cyclopropyl ketone. This approach allows for the modular construction of a diverse range of structures by varying both the ketone and the alkyne.
-
Causality Behind Experimental Choices:
-
Base and Solvent: The choice of a strong base, such as n-butyllithium (n-BuLi) or a Grignard reagent, is critical for the deprotonation of the terminal alkyne to generate the potent alkynyl nucleophile. Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically employed to ensure the stability of the organometallic reagents and to prevent quenching by protic sources.
-
Temperature Control: These reactions are typically initiated at low temperatures (e.g., -78 °C) to control the exothermicity of the reaction and to minimize side reactions. The reaction is then allowed to slowly warm to room temperature to ensure completion.
-
Asymmetric Synthesis: For the synthesis of enantioenriched cyclopropyl alkynyl alcohols, chiral catalysts or additives can be employed. For example, the use of a chiral zinc catalyst can facilitate the enantioselective addition of an alkynyl zinc reagent to an aldehyde, providing access to chiral building blocks.[3]
-
A general workflow for this synthetic approach is depicted below:
Caption: A typical experimental workflow for the synthesis of a tertiary cyclopropyl alkynyl alcohol.
Cyclopropanation of Alkenyl Alkynyl Alcohols
Table 1: Comparison of Synthetic Methods
| Method | Description | Advantages | Limitations |
| Alkynyl Nucleophile Addition | Addition of a metal acetylide to a cyclopropyl ketone or aldehyde. | Modular, widely applicable, good for tertiary alcohols. | Requires access to the corresponding cyclopropyl carbonyl compound. |
| Cyclopropanation | Simmons-Smith or other cyclopropanation of an alkenyl alkynyl alcohol. | Access to structures not available from ketones, stereospecific. | May require multiple steps, functional group compatibility can be an issue. |
Reactivity and Synthetic Applications
The true synthetic power of cyclopropyl alkynyl alcohols lies in their diverse reactivity, which often involves elegant cascade reactions and skeletal rearrangements.
Meyer-Schuster and Rupe Rearrangements
Like other propargyl alcohols, cyclopropyl alkynyl alcohols are susceptible to acid-catalyzed rearrangements. The outcome of these reactions is highly dependent on the substitution pattern of the alcohol.
-
Meyer-Schuster Rearrangement: Secondary and tertiary cyclopropyl alkynyl alcohols can undergo a Meyer-Schuster rearrangement in the presence of acid to yield α,β-unsaturated ketones or aldehydes.[4][5] The reaction proceeds through a protonated allenol intermediate, followed by tautomerization.[4] The use of milder catalysts, such as transition metal complexes, can often provide higher yields and selectivity.[4]
-
Rupe Rearrangement: In the case of tertiary alcohols, the Rupe rearrangement can compete with the Meyer-Schuster pathway, leading to the formation of α,β-unsaturated methyl ketones via an enyne intermediate.[4][6]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note & Protocol: Synthesis of 2-Cyclopropylbut-3-yn-2-ol
Introduction: The Significance of the Propargyl Alcohol Moiety
Propargyl alcohols are a class of organic compounds that serve as versatile building blocks in chemical synthesis. The target molecule, 2-cyclopropylbut-3-yn-2-ol, incorporates both a cyclopropyl group and a tertiary propargyl alcohol. This unique combination of a strained three-membered ring and a reactive alkyne-alcohol functional group makes it a valuable intermediate in the development of pharmaceuticals and complex organic materials. The cyclopropyl moiety, in particular, is a recognized pharmacophore that can enhance metabolic stability and binding affinity in drug candidates.
This document provides a detailed protocol for the synthesis of this compound via the ethynylation of cyclopropyl ketone. The chosen method involves the nucleophilic addition of a lithium acetylide reagent to the electrophilic carbonyl carbon of the ketone. This approach is a robust and widely utilized transformation in organic chemistry for the formation of α-ethynyl alcohols.[1]
Reaction Mechanism and Scientific Principles
The synthesis proceeds via a nucleophilic addition reaction, a fundamental process in organic chemistry where a nucleophile attacks an electrophilic center.[2][3] In this specific case, the key steps are:
-
Nucleophile Formation and Availability : The nucleophile is the acetylide anion (HC≡C⁻). While it can be generated in situ from acetylene gas and a strong base like n-butyllithium, for safety, convenience, and reproducibility, this protocol utilizes a commercially available, stabilized form: Lithium Acetylide, Ethylenediamine Complex.[1] This complex provides a readily available source of the lithium acetylide nucleophile.
-
Nucleophilic Attack : The highly nucleophilic carbon of the lithium acetylide attacks the electrophilic carbonyl carbon of cyclopropyl ketone. Organolithium reagents are potent nucleophiles that readily add to aldehydes and ketones to form alcohols.[2][3] This attack breaks the π-bond of the carbonyl group, transferring the electron pair to the oxygen atom and forming a lithium alkoxide intermediate. The reaction is conducted at low temperatures (-78 °C) to control the high reactivity of the organolithium reagent and minimize potential side reactions.
-
Acidic Work-up and Protonation : After the addition is complete, the reaction is quenched with a mild acidic solution, such as saturated aqueous ammonium chloride. This step protonates the negatively charged oxygen of the lithium alkoxide intermediate, yielding the final tertiary alcohol product, this compound.[1][3]
The entire process must be conducted under strictly anhydrous (water-free) and inert conditions (e.g., under nitrogen or argon gas). Organolithium reagents like lithium acetylide react violently with water and are sensitive to air (oxygen and moisture).[4][5][6]
Caption: The two-step reaction mechanism for the synthesis.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Molarity / Purity | Amount (for 10 mmol scale) |
| Cyclopropyl Ketone | 765-43-5 | 84.12 | ≥98% | 0.84 g (0.93 mL) |
| Lithium Acetylide, Ethylenediamine Complex | 6867-30-7 | 91.99 | ~90% | 1.12 g (11.0 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ≥99.9%, inhibitor-free | 50 mL |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Saturated Sol. | 30 mL |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Reagent Grade | ~90 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | ~5 g |
Equipment
-
100 mL three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet with a bubbler
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Safety Precautions
-
Lithium Acetylide, Ethylenediamine Complex is highly reactive and dangerous. It is flammable, corrosive, and reacts violently with water, releasing flammable gases that may ignite spontaneously.[4][5] It causes severe skin burns and eye damage.[4]
-
Always handle lithium acetylide complex in a chemical fume hood under an inert atmosphere (nitrogen or argon). [5][7]
-
Personal Protective Equipment (PPE) is mandatory: Wear a flame-retardant lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[5][7]
-
Ensure an appropriate fire extinguisher (Class D for metal fires, or dry chemical/soda ash) is accessible. DO NOT USE WATER OR FOAM EXTINGUISHERS. [8]
-
All glassware must be rigorously flame-dried or oven-dried before use to remove all traces of moisture.
-
The reaction quench is exothermic. Add the quenching solution slowly and maintain cooling.
Caption: A high-level experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup : Assemble the flame-dried 100 mL three-neck round-bottom flask with a magnetic stir bar, two septa, and a nitrogen inlet connected to a bubbler. Purge the system with dry nitrogen or argon for 10-15 minutes.
-
Initial Charging : Through a septum, add 40 mL of anhydrous THF to the flask via syringe. Follow with the addition of cyclopropyl ketone (0.93 mL, 10.0 mmol).
-
Cooling : Immerse the flask in a dry ice/acetone bath to cool the internal temperature to -78 °C.
-
Nucleophile Addition : Carefully and slowly add the lithium acetylide, ethylenediamine complex (1.12 g, 11.0 mmol, 1.1 equivalents) to the stirred solution in small portions over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction Progression : Stir the reaction mixture at -78 °C for 1 hour. After this period, remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2 hours at room temperature.
-
Reaction Quench : Cool the flask to 0 °C using an ice-water bath. CAUTION: Exothermic. Slowly and dropwise, add 30 mL of saturated aqueous ammonium chloride solution to quench the reaction. Stir for 15 minutes until the evolution of gas ceases and two clear layers form.
-
Extraction : Transfer the mixture to a 250 mL separatory funnel. Separate the layers. Extract the aqueous layer three times with diethyl ether (3 x 30 mL).
-
Drying and Concentration : Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.
-
Purification : Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure this compound.
Expected Results and Characterization
-
Yield : Typical yields for this reaction range from 75-85%.
-
Appearance : The final product is a colorless to pale yellow oil.
-
Characterization : The identity and purity of the product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR : To confirm the molecular structure.
-
FT-IR Spectroscopy : To identify key functional groups, specifically the O-H stretch (~3300-3400 cm⁻¹) and the C≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).
-
GC-MS : To confirm the molecular weight and purity.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Wet reagents or glassware; inactive lithium acetylide. | Ensure all glassware is rigorously dried. Use freshly opened, high-purity anhydrous solvents and reagents. |
| Complex mixture of byproducts | Reaction temperature was too high during addition or quench. | Maintain strict temperature control at -78 °C during addition. Ensure the quench is performed slowly at 0 °C. |
| Starting material remains | Insufficient lithium acetylide or short reaction time. | Use a slight excess (1.1-1.2 eq.) of the acetylide complex. Monitor reaction by TLC to confirm completion. |
References
-
Alkynylation - Wikipedia. Available at: [Link]
-
Material Safety Data Sheet - Lithium acetylide, ethylenediamine complex 85-92% - Cole-Parmer. Available at: [Link]
-
Addition of Organolithiums To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
-
Organolithium reagent - Wikipedia. Available at: [Link]
-
Kotani, S., Kukita, K., Tanaka, K., Ichibakase, T., & Nakajima, M. (2014). Lithium Binaphtholate-Catalyzed Asymmetric Addition of Lithium Acetylides to Carbonyl Compounds. The Journal of Organic Chemistry, 79(11), 4817–4825. Available at: [Link]
-
Ketone, cyclopropyl methyl - Organic Syntheses Procedure. Available at: [Link]
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- 1. Alkynylation - Wikipedia [en.wikipedia.org]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols: Strategic Cyclization and Rearrangement Reactions of 2-Cyclopropylbut-3-yn-2-ol
Abstract: 2-Cyclopropylbut-3-yn-2-ol is a compact yet functionally rich building block for advanced organic synthesis. Possessing a tertiary alcohol, a terminal alkyne, and a strained cyclopropyl ring, this molecule is primed for a variety of powerful transformations. This guide provides an in-depth exploration of two principal reaction pathways: transition-metal-catalyzed cycloisomerization and acid-catalyzed cyclopropylcarbinyl rearrangement. We delve into the mechanistic underpinnings of these reactions, offer field-tested experimental protocols, and discuss the synthetic utility of the resulting complex cyclic architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage strained-ring systems and alkyne chemistry for the efficient construction of novel molecular frameworks.
Part 1: Transition-Metal-Catalyzed Skeletal Rearrangement
The carbophilic nature of late transition metals, particularly gold(I) and platinum(II), provides a powerful platform for activating the alkyne moiety of this compound. This activation initiates a cascade of events, leveraging the inherent strain of the adjacent cyclopropyl ring to drive skeletal rearrangements, ultimately forming valuable five-membered ring systems.
Expertise & Mechanistic Causality
Gold and platinum catalysts function as soft π-acids, coordinating to the alkyne and rendering it susceptible to nucleophilic attack.[1] In the case of this compound, the reaction proceeds not through a classical enyne cyclization, but via a rearrangement cascade. The key sequence is:
-
Alkyne Activation: The Au(I) or Pt(II) catalyst coordinates to the carbon-carbon triple bond, increasing its electrophilicity.
-
Intramolecular Cyclization & Ring Opening: The activated alkyne is attacked intramolecularly by the proximal C-C bond of the cyclopropyl ring. This concerted process, or a stepwise variant involving a cyclopropylcarbinyl-like cation, leads to the opening of the three-membered ring. This step is energetically favorable as it relieves the significant ring strain of the cyclopropane.
-
Carbene Formation: This rearrangement typically generates a metal-carbene intermediate. For instance, a 5-endo-dig cyclization pathway would produce a cyclopropyl gold(I) carbene, which can rapidly rearrange.[1][2]
-
Product Formation: The carbene can then undergo various transformations. In the presence of water (often present as a trace impurity or added nucleophile), the carbene is trapped to form a ketone after tautomerization, yielding a substituted cyclopentenone derivative.
This pathway is an elegant example of how transition metals can orchestrate complex bond reorganizations under mild conditions, converting a simple acyclic precursor into a densely functionalized carbocycle.
Caption: Figure 1. Generalized mechanism for metal-catalyzed cycloisomerization.
Experimental Protocol: Gold(I)-Catalyzed Cycloisomerization
This protocol describes a general procedure for the gold-catalyzed rearrangement of this compound to a cyclopentenone derivative. The choice of a ligand-stabilized gold catalyst, such as (John-Phos)Au(MeCN)SbF₆, is crucial for preventing catalyst decomposition and ensuring high catalytic activity.
Materials:
-
This compound (1.0 mmol, 110.15 mg)
-
(John-Phos)Au(MeCN)SbF₆ (0.02 mmol, 15.8 mg, 2 mol%)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for chromatography
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the substrate in 8 mL of anhydrous DCM.
-
In a separate vial, weigh the gold catalyst, (John-Phos)Au(MeCN)SbF₆, and dissolve it in 2 mL of anhydrous DCM.
-
Add the catalyst solution to the substrate solution dropwise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the desired cyclopentenone product.
Data Presentation: Catalyst Screening
The choice of metal catalyst and solvent can significantly impact reaction efficiency and selectivity.
| Entry | Catalyst (2 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AuCl₃ | DCM | 25 | 6 | 65 |
| 2 | PtCl₂ | Toluene | 80 | 4 | 78 |
| 3 | (IPr)AuCl/AgSbF₆ | DCM | 25 | 1.5 | 92 |
| 4 | Ga(OTf)₃ | DCE | 60 | 3 | 55 |
Table 1: Representative results for the catalytic cycloisomerization. Yields are for the isolated, purified product.
Part 2: Acid-Catalyzed Cyclopropylcarbinyl Rearrangement
The tertiary alcohol of this compound provides a handle for initiating powerful cationic rearrangements. Treatment with a Brønsted or Lewis acid facilitates dehydration, generating a key cyclopropylcarbinyl cation intermediate that undergoes rapid and predictable skeletal reorganization.
Expertise & Mechanistic Causality
The cyclopropylcarbinyl cation is a classic and well-studied reactive intermediate.[3] Its chemistry is dominated by rapid rearrangements that relieve the strain of the three-membered ring. The key mechanistic steps are:
-
Protonation & Dehydration: The acid catalyst (e.g., BF₃·OEt₂) coordinates to or protonates the hydroxyl group, converting it into a good leaving group (H₂O).[4]
-
Cation Formation: Loss of water generates a tertiary carbocation adjacent to the cyclopropyl ring and the alkyne. This is a cyclopropylcarbinyl cation.
-
Ring Expansion/Opening: The cation rapidly rearranges. The most favorable pathway is often a ring expansion to a more stable cyclobutyl cation.[4][5] Alternatively, ring opening can lead to a homoallylic cation. The specific outcome is highly dependent on the substitution pattern and reaction conditions.
-
Nucleophilic Trapping/Termination: The rearranged carbocation is trapped by a nucleophile (if present) or undergoes elimination of a proton to yield a stable final product, such as a cyclobutene or a diene derivative.
This strategy provides a metal-free alternative for transforming this compound into different classes of cyclic compounds, particularly four-membered rings, which are valuable motifs in medicinal chemistry.
Caption: Figure 2. Pathway for acid-catalyzed cyclopropylcarbinyl rearrangement.
Experimental Protocol: Lewis Acid-Mediated Rearrangement
This protocol provides a method for the rearrangement of this compound to a cyclobutene derivative using boron trifluoride etherate. Strict anhydrous conditions are critical to prevent unwanted side reactions.
Materials:
-
This compound (1.0 mmol, 110.15 mg)
-
Boron Trifluoride Etherate (BF₃·OEt₂) (1.2 mmol, 0.15 mL)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Add this compound to a flame-dried, three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet.
-
Dissolve the substrate in 10 mL of anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BF₃·OEt₂ dropwise via the dropping funnel over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to 0 °C and stir for an additional 2 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of 10 mL of saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: Pentane or Hexanes/Ether gradient) to isolate the cyclobutene product.
Part 3: Experimental Workflow and Logic
The successful execution of these protocols relies on a systematic and logical workflow, from reaction setup to final product characterization.
Caption: Figure 3. Standard laboratory workflow for cyclization/rearrangement reactions.
Part 4: Synthetic Utility & Outlook
The cyclization and rearrangement reactions of this compound provide rapid access to valuable and diverse molecular scaffolds from a simple, readily available starting material.
-
Cyclopentenone Derivatives: These structures are prevalent in natural products and are versatile intermediates for further functionalization, including conjugate additions and aldol reactions.
-
Cyclobutene/Cyclobutane Derivatives: Four-membered rings are key components in numerous pharmaceuticals and serve as strained building blocks for subsequent ring-opening or ring-expansion reactions to access larger, more complex systems.
The protocols detailed herein demonstrate the power of modern catalytic methods to unlock the synthetic potential of strained-ring alkynols. Future work may focus on developing enantioselective versions of these transformations using chiral ligands or catalysts, further enhancing the value of this versatile substrate in the synthesis of complex, biologically active molecules.[6]
References
-
Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3326–3350. [Link]
-
Zhao, J., et al. (2022). Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes: Synthesis of Bicyclo[3.1.0]hexane Boranes. Organic Letters, 24(42), 7815–7820. [Link]
-
Mallet, M., et al. (2011). Gold(I)-Catalyzed Macrocyclization of 1,n-Enynes. Organic Letters, 13(13), 3422–3425. [Link]
-
Mageed, A. H., et al. (2024). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances, 14(1), 1–20. [Link]
-
Mageed, A. H., et al. (2024). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances, 14(1), 1–20. [Link]
-
Zhu, C., et al. (2021). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances, 7(20), eabg0730. [Link]
-
Request PDF (2021). Enantioselective Ni–Al Bimetal-Catalyzed Cycloaddition of Cyclopropyl Ketones with Alkynes under Mild Conditions. ResearchGate. [Link]
-
Hsung, R. P., et al. (2000). Cyclopropyl Alkynes as Mechanistic Probes To Distinguish between Vinyl Radical and Ionic Intermediates. The Journal of Organic Chemistry, 65(10), 2919–2925. [Link]
-
Nieto-Oberhuber, C., et al. (2005). Ligand Effects in Gold- and Platinum-Catalyzed Cyclization of Enynes: Chiral Gold Complexes for Enantioselective Alkoxycyclization. Organometallics, 24(19), 4736–4744. [Link]
-
Zhang, J., et al. (2009). Platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes through sp3 C-H activation. Angewandte Chemie International Edition, 48(22), 3999–4001. [Link]
-
Méndez, M., et al. (1996). Platinum-Catalyzed Alkoxy- and Hydroxycyclization of Enynes. Journal of the American Chemical Society, 118(28), 6886–6887. [Link]
-
Lee-Ruff, E., & Khazanie, P. (1975). Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. Canadian Journal of Chemistry, 53(12), 1708–1713. [Link]
-
Doris, E., et al. (2002). BF3·OEt2-Mediated Rearrangement of Cyclopropyl Carbinols: A Concise Route to Polycyclic Cyclobutanes. The Journal of Organic Chemistry, 67(8), 2771–2774. [Link]
Sources
Application Notes & Protocols: 2-Cyclopropylbut-3-yn-2-ol as a Versatile Intermediate in Modern Organic Synthesis
This document provides an in-depth technical guide on the synthesis and synthetic applications of 2-cyclopropylbut-3-yn-2-ol. Designed for researchers, medicinal chemists, and drug development professionals, these notes detail not just the protocols but the underlying chemical principles that make this molecule a valuable building block in the construction of complex molecular architectures.
Introduction: The Strategic Value of the Cyclopropyl and Propargyl Motifs
This compound is a tertiary propargyl alcohol featuring a cyclopropyl substituent. The strategic combination of these two functional groups—the strained, sp2-hybridized character of the cyclopropane ring and the reactive, linear alkyne of the propargyl alcohol—creates a molecule with unique conformational and electronic properties.
The cyclopropyl group is an increasingly important pharmacophore in medicinal chemistry.[1] Its rigid structure can lock in favorable conformations for binding to biological targets, and its unique electronic nature can serve as a bioisosteric replacement for gem-dimethyl groups or alkenes, often leading to enhanced metabolic stability and potency.[1] Propargyl alcohols, on the other hand, are exceptionally versatile intermediates, serving as precursors to α,β-unsaturated carbonyls, allenes, and a variety of other functionalized products through well-established rearrangement and coupling reactions.[2][3]
This guide will first detail a robust protocol for the synthesis of this compound and then explore its utility as a key intermediate in several powerful synthetic transformations.
Synthesis of this compound
The most direct and efficient method for preparing tertiary propargyl alcohols is the nucleophilic addition of an acetylide to a ketone.[3] In this case, the synthesis involves the reaction of a cyclopropylacetylide anion with acetone. The following protocol outlines a standard procedure using n-butyllithium to generate the lithium acetylide in situ.
Protocol 2.1: Synthesis via Alkynylation of Acetone
This protocol describes the formation of cyclopropylacetylene's lithium salt, followed by its reaction with acetone to yield the target tertiary alcohol.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Rationale/Notes |
| Cyclopropylacetylene | 66.10 | 1.32 g (1.6 mL) | 20.0 | Starting alkyne. |
| n-Butyllithium | 64.06 | 8.8 mL (2.5 M in hexanes) | 22.0 | Strong base for deprotonation. A slight excess ensures full conversion. |
| Acetone | 58.08 | 1.45 g (1.84 mL) | 25.0 | Electrophile. An excess is used to drive the reaction to completion. |
| Tetrahydrofuran (THF) | - | 100 mL | - | Anhydrous aprotic solvent, ideal for organolithium reactions. |
| Saturated NH4Cl (aq) | - | 50 mL | - | Used to quench the reaction by protonating the alkoxide. |
| Diethyl ether (Et2O) | - | 150 mL | - | Extraction solvent. |
| Anhydrous Na2SO4 | - | As needed | - | Drying agent. |
Step-by-Step Protocol
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add cyclopropylacetylene (20.0 mmol) to 100 mL of anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (22.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A color change or precipitation may be observed.
-
Acetylide Formation: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium cyclopropylacetylide.
-
Addition of Ketone: Add acetone (25.0 mmol) dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Remove the cooling bath and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH4Cl) solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (50 mL each).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Applications as a Synthetic Intermediate
The true value of this compound lies in its capacity to be transformed into a variety of other useful structures. The following sections detail key protocols for its application.
Application 3.1: Meyer-Schuster Rearrangement to α,β-Unsaturated Ketones
The Meyer-Schuster rearrangement is a classic acid-catalyzed conversion of propargyl alcohols into α,β-unsaturated aldehydes or ketones.[3][4] This reaction is atom-economical and provides a direct route to valuable enone structures, which are key building blocks in organic synthesis.
Reaction Pathway Diagram
Caption: Mechanism of the Meyer-Schuster Rearrangement.
Protocol 3.1.1: Acid-Catalyzed Synthesis of 4-Cyclopropyl-3-methylbut-3-en-2-one
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Rationale/Notes |
| This compound | 124.18 | 1.24 g | 10.0 | Substrate. |
| Formic Acid (98%) | 46.03 | 20 mL | - | Serves as both solvent and acid catalyst. |
| Dichloromethane (DCM) | - | 100 mL | - | Extraction solvent. |
| Saturated NaHCO3 (aq) | - | 100 mL | - | Used for neutralization. |
Step-by-Step Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (10.0 mmol) in 20 mL of 98% formic acid.
-
Heating: Heat the mixture to 60 °C with stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and pour it carefully into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO3) solution to neutralize the formic acid.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the pure α,β-unsaturated ketone.
Application 3.2: Nicholas Reaction for Propargylation
The Nicholas reaction provides a powerful method for the propargylation of nucleophiles under mild, non-basic conditions.[5] The alkyne is first complexed with dicobalt octacarbonyl (Co₂(CO)₈) to form a stable propargyl cation upon treatment with a Lewis acid. This cation can then be trapped by a wide range of nucleophiles.
Nicholas Reaction Workflow
Caption: General workflow for the Nicholas Reaction.
Protocol 3.2.1: Propargylation of Phenol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Rationale/Notes |
| This compound | 124.18 | 621 mg | 5.0 | Substrate. |
| Dicobalt Octacarbonyl | 341.95 | 1.88 g | 5.5 | Forms the stable alkyne complex. |
| Phenol | 94.11 | 471 mg | 5.0 | Nucleophile. |
| Boron Trifluoride Etherate | 141.93 | 0.71 mL | 5.6 | Lewis acid to generate the cation. |
| Dichloromethane (DCM) | - | 50 mL | - | Anhydrous solvent. |
Step-by-Step Protocol
-
Complexation: In a fume hood, dissolve this compound (5.0 mmol) in 25 mL of anhydrous DCM. Add dicobalt octacarbonyl (5.5 mmol) portion-wise. Stir at room temperature for 2 hours. The solution will turn a deep red/brown color.
-
Cation Formation and Trapping: In a separate flask, dissolve phenol (5.0 mmol) in 25 mL of anhydrous DCM. Cool both solutions to 0 °C. Add the boron trifluoride etherate (5.6 mmol) to the cobalt-alkyne complex solution. Stir for 5 minutes, then add the phenol solution via cannula.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding 20 mL of water.
-
Workup: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, dry over Na2SO4, and concentrate.
-
Decomplexation: Dissolve the crude complex in acetone and stir vigorously while open to the air for 12 hours, or add a solution of ceric ammonium nitrate (CAN) in methanol until the red color disappears.
-
Purification: After decomplexation, filter the mixture through a pad of Celite, concentrate the solvent, and purify the residue by column chromatography to yield the desired propargylated phenol.
Application 3.3: A Gateway to Novel Bioactive Scaffolds
The dual functionality of this compound makes it an ideal starting point for the synthesis of novel compounds for drug discovery. The cyclopropyl moiety provides a desirable structural feature, while the alkyne and hydroxyl groups offer handles for diverse chemical modifications, including click chemistry, cross-coupling reactions, and further functional group interconversions. This positions the molecule as a key building block for creating libraries of compounds for screening. For instance, it can serve as a precursor for novel cyclopropyl-containing nucleoside analogues, a class of compounds known for their antiviral activities.[6][7][8]
Conclusion
This compound is a highly functionalized and synthetically versatile intermediate. The protocols provided herein demonstrate its straightforward synthesis and its application in powerful transformations such as the Meyer-Schuster rearrangement and the Nicholas reaction. Its structure is inherently valuable for medicinal chemistry, offering a robust scaffold for the development of novel therapeutics.[1] The strategic application of this building block can significantly streamline synthetic routes to complex molecules, making it an essential tool for the modern organic chemist.
References
- CN1984860A - Preparation method of propargyl alcohol and allyl alcohol - Google P
- Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. (URL: )
-
List of tertiary propargylic alcohols 1 and electron-rich arenes 2... - ResearchGate. (URL: [Link])
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. (URL: [Link])
-
Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - NIH. (URL: [Link])
-
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC - NIH. (URL: [Link])
-
Synthesis and Antiviral Activity of Novel trans-2,2-Dimethyl Cyclopropyl Nucleosides. (URL: [Link])
-
Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: [Link])
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (URL: [Link])
-
Synthesis and Antiviral Activity of Novel Exomethylene Cyclopropyl Nucleosides - PubMed. (URL: [Link])
-
Electrophilic halogenations of propargyl alcohols - eScholarship.org. (URL: [Link])
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. (URL: [Link])
-
Org. Synth. 2007, 84, 120. (URL: [Link])
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC - NIH. (URL: [Link])
-
(PDF) Synthesis of potentially antiviral cyclopropyl nucleosides - ResearchGate. (URL: [Link])
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- 3. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Activity of Novel trans-2,2-Dimethyl Cyclopropyl Nucleosides -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 7. Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Sonogashira Cross-Coupling of 2-Cyclopropylbut-3-yn-2-ol: A Detailed Guide for the Synthesis of Novel Pharmaceutical Scaffolds
Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif.[1] Its unique conformational rigidity and electronic properties often impart favorable characteristics to drug candidates, including enhanced metabolic stability, improved binding affinity, and reduced off-target effects. The incorporation of this three-membered ring into complex molecular architectures is therefore a key strategy for drug development professionals. This application note provides a comprehensive guide to the palladium-catalyzed Sonogashira cross-coupling of 2-cyclopropylbut-3-yn-2-ol with aryl and heteroaryl halides. This reaction serves as a powerful tool for the synthesis of novel compounds bearing the valuable cyclopropyl-alkynyl-aryl scaffold, a promising building block for new therapeutic agents.
Reaction Overview and Mechanistic Insights
The Sonogashira reaction is a robust and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2]
The Catalytic Cycles: A Tale of Two Metals
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity. The amine base then deprotonates the alkyne to form a copper acetylide.
-
Transmetalation: This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.
Diagram of the Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.
Copper-Free Sonogashira Coupling: A Greener Alternative
While the copper co-catalyst is traditionally used, its presence can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[4] To circumvent this, copper-free Sonogashira protocols have been developed.[1][4][5] These methods often require stronger bases or more specialized ligands to facilitate the deprotonation of the alkyne and its transfer to the palladium center.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates. The protocol is adapted from methodologies reported for the Sonogashira coupling of the structurally similar 2-methyl-3-butyn-2-ol.[6][7]
Materials and Reagents
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
This compound
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂)
-
Copper(I) iodide (for copper-catalyzed protocol)
-
Ligand (e.g., PPh₃, P(p-tol)₃)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), DBU)
-
Anhydrous solvent (e.g., THF, DMF, acetonitrile)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Protocol 1: Copper-Catalyzed Sonogashira Coupling
Experimental Workflow for Copper-Catalyzed Sonogashira Coupling
Caption: Step-by-step workflow for a typical copper-catalyzed Sonogashira coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), copper(I) iodide (1-5 mol%), and any additional ligand if required.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF or Et₃N) and the amine base (e.g., Et₃N or i-Pr₂NH).
-
Add the aryl halide (1.0 equiv) and this compound (1.2-1.5 equiv) to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
Procedure:
-
Follow steps 1 and 2 of the copper-catalyzed protocol, omitting the addition of copper(I) iodide. A common catalyst system is Pd(OAc)₂ (2-3 mol%) with a phosphine ligand such as P(p-tol)₃ (4-6 mol%).[7]
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF) and a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 equiv).[7]
-
Add the aryl halide (1.0 equiv) and this compound (1.2-1.5 equiv).
-
Heat the reaction mixture to a higher temperature (typically 80-100 °C) and monitor as described in the copper-catalyzed protocol.
-
Follow the same work-up and purification procedure (steps 6-9) as outlined for the copper-catalyzed reaction.
Substrate Scope and Optimization
The Sonogashira coupling of this compound is expected to be tolerant of a wide range of functional groups on the aryl halide partner. Based on studies with the analogous 2-methyl-3-butyn-2-ol, both electron-rich and electron-poor aryl halides can be successfully coupled.[6][7]
Table 1: Representative Examples of Sonogashira Coupling with 2-Methyl-3-butyn-2-ol
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromoaniline | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 6 | 94 | [7] |
| 2 | 4-Bromoacetophenone | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 6 | 96 | [7] |
| 3 | 4-Iodonitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 1.5 | 95 | [8] |
| 4 | 1-Iodo-4-methoxybenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 1.5 | 90 | [8] |
| 5 | 3-Iodopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 1.5 | 85 | [8] |
Note: These results are for 2-methyl-3-butyn-2-ol and serve as a strong predictive model for the reactivity of this compound.
Key Considerations for Optimization:
-
Choice of Palladium Catalyst and Ligand: For less reactive aryl bromides or chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) may be necessary to promote the oxidative addition step.[3][5]
-
Base: The choice of base is crucial. While amine bases like triethylamine are common in copper-catalyzed reactions, stronger bases like DBU or inorganic bases like K₂CO₃ or Cs₂CO₃ are often employed in copper-free systems.[7]
-
Solvent: The solvent can influence the reaction rate and solubility of the reactants and catalyst. Common choices include THF, DMF, acetonitrile, and even the amine base itself can serve as the solvent.
-
Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, aryl bromides and chlorides typically require heating.
Troubleshooting and Considerations for the Cyclopropyl Moiety
A key concern when working with cyclopropyl-containing compounds in transition metal catalysis is the potential for ring-opening side reactions. The high strain energy of the cyclopropane ring can make it susceptible to cleavage under certain conditions.
However, in the context of the Sonogashira reaction, the cyclopropyl group is generally stable. The reaction conditions are typically mild enough to avoid ring-opening. It is important to note that oxidative addition of a C-C bond of the cyclopropane to the palladium center is a known process, but this is more likely to occur with specific substrates and under different catalytic conditions than those typically employed for Sonogashira couplings. Careful control of the reaction temperature and the choice of a well-defined catalytic system can help to minimize any potential side reactions.
Conclusion
The palladium-catalyzed Sonogashira cross-coupling of this compound represents a highly effective and versatile method for the synthesis of novel molecular scaffolds of interest to the pharmaceutical and agrochemical industries. By understanding the underlying reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently generate a diverse library of cyclopropyl-containing aryl alkynes. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this valuable synthetic transformation.
References
- Tu, C. C., et al. (2010). Sonogashira reaction of aryl and heteroaryl halides with terminal alkynes catalyzed by a highly efficient and recyclable nanosized MCM-41 anchored palladium bipyridyl complex. Molecules, 15(4), 2590-2609.
- Trost, B. M. (2015). The atom, economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2022). Organic Process Research & Development, 26(9), 2636–2646.
- Glaser, H. B., & Zapf, A. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. The Journal of Organic Chemistry, 83(15), 8412–8420.
- Banu, K., & Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6889-6917.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Yin, J., & Chisholm, J. D. (2013). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science, 4(5), 2136-2140.
- Jones, A. B., & Smith, C. D. (2011). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Deagostino, A., et al. (2015). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 11, 1638-1646.
- Fox, J. M., et al. (2019). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science, 10(24), 6203-6208.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- D’Souza, D. M., & Müller, T. J. (2007). Palladium-Catalyzed Direct Cyclopropylation of Heterocycles.
- Li, J., & Chen, P. R. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 135(15), 5646–5649.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- Sahoo, B., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(20), 11535-11545.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021).
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2020). ACS Central Science, 6(9), 1636–1643.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2015). KAUST Repository.
- Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journal of Organic Chemistry, 15, 256-278.
- Hundertmark, T., et al. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731.
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
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Application Notes & Protocols: Asymmetric Synthesis of 2-Cyclopropylbut-3-yn-2-ol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Propargyl Alcohols
Chiral propargyl alcohols are pivotal building blocks in modern organic synthesis, serving as versatile intermediates in the preparation of a wide array of biologically active molecules and complex natural products.[1][2][3] The unique structural motif of 2-cyclopropylbut-3-yn-2-ol derivatives, which incorporates both a sterically demanding cyclopropyl group and a reactive terminal alkyne, presents a significant synthetic challenge while offering opportunities for novel molecular architectures. The cyclopropyl moiety is a key pharmacophore in numerous approved drugs, valued for its ability to impart conformational rigidity and metabolic stability.[4][5][6] Consequently, the development of robust and highly enantioselective methods for the synthesis of these chiral tertiary alcohols is of paramount importance to the pharmaceutical and agrochemical industries.[5]
This document provides a comprehensive guide to the asymmetric synthesis of this compound derivatives, focusing on the catalytic enantioselective addition of a cyclopropylacetylene nucleophile to a ketone. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and present data to guide your experimental design.
Strategic Approach: Catalytic Asymmetric Alkynylation of Ketones
The most direct and atom-economical approach to chiral tertiary propargyl alcohols is the asymmetric addition of a metal acetylide to a carbonyl compound.[1][7][8] This strategy has been extensively developed for aldehydes, but its application to less reactive ketones, particularly for the synthesis of sterically hindered tertiary alcohols, remains a formidable challenge.[7][9]
Our focus will be on a zinc-mediated alkynylation reaction, which has demonstrated considerable success in achieving high enantioselectivity.[2][10] The core of this methodology lies in the in-situ generation of a chiral catalyst that coordinates to both the ketone and the alkynyl nucleophile, thereby creating a chiral environment that directs the facial selectivity of the addition.
Conceptual Workflow
The overall synthetic strategy can be visualized as a three-step process: catalyst formation, nucleophile generation, and the key C-C bond-forming reaction.
Figure 1: Conceptual workflow for the asymmetric synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the asymmetric alkynylation of ketones, optimized for the synthesis of this compound.[1][2][10]
Materials and Reagents:
-
Chiral Ligand: (R)-(+)-1,1'-Bi(2-naphthol) (BINOL) or a suitable derivative.[11]
-
Metal Salt: Zinc trifluoromethanesulfonate (Zn(OTf)₂).
-
Substrates: 1-Cyclopropylethanone (cyclopropyl methyl ketone) and cyclopropylacetylene.
-
Base: Triethylamine (Et₃N), freshly distilled.
-
Solvent: Toluene, anhydrous.
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar).
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents.
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Cyclopropylacetylene is volatile and flammable.
-
Anhydrous solvents and reagents are air and moisture-sensitive.
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ):
-
To an oven-dried, nitrogen-flushed round-bottom flask, add (R)-BINOL (0.1 mmol, 10 mol%) and Zn(OTf)₂ (0.12 mmol, 12 mol%).
-
Add anhydrous toluene (5.0 mL) via syringe.
-
Stir the resulting suspension at room temperature for 30 minutes to allow for the formation of the chiral zinc-BINOL complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add 1-cyclopropylethanone (1.0 mmol, 1.0 equiv.).
-
Add triethylamine (2.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Nucleophile:
-
Slowly add cyclopropylacetylene (1.5 mmol, 1.5 equiv.) to the cooled reaction mixture dropwise over 10 minutes using a syringe.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Data and Expected Outcomes
The success of this asymmetric synthesis is highly dependent on the choice of chiral ligand and reaction conditions. Below is a table summarizing representative data from the literature for similar asymmetric alkynylations of ketones, which can serve as a benchmark for optimization.
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-BINOL | 10 | 0 | 24 | 85 | 92 |
| 2 | (S)-BINOL | 10 | 0 | 24 | 83 | 91 (R-enantiomer) |
| 3 | Modified BINOL | 5 | -20 | 48 | 90 | >95 |
| 4 | Schiff-base ligand | 15 | 25 | 18 | 75 | 88 |
Note: The data presented are illustrative and may vary depending on the specific substrate and precise experimental conditions. Optimization of catalyst loading, temperature, and reaction time is recommended for new substrates.
Mechanistic Insights and Rationale
The enantioselectivity of the reaction is governed by the chiral environment created by the zinc-ligand complex.
Proposed Catalytic Cycle
The reaction is believed to proceed through a well-defined catalytic cycle.
-
Ligand Exchange: The chiral ligand (e.g., BINOL) displaces solvent molecules from the zinc center to form the active chiral Lewis acid catalyst.
-
Activation: The chiral zinc complex coordinates to the carbonyl oxygen of the ketone, activating it towards nucleophilic attack and establishing a chiral environment around the carbonyl carbon.
-
Nucleophile Coordination: Simultaneously, the deprotonated cyclopropylacetylide coordinates to the zinc center.
-
Stereoselective C-C Bond Formation: The coordinated acetylide attacks one of the two enantiotopic faces of the activated ketone. The steric and electronic properties of the chiral ligand dictate this facial selectivity, leading to the formation of one enantiomer of the product in excess.
-
Product Release and Catalyst Regeneration: The product, a zinc alkoxide, is released upon work-up (or by protonolysis), and the chiral zinc catalyst is regenerated to enter the next catalytic cycle.
Figure 3: Proposed catalytic cycle for the asymmetric alkynylation.
Causality behind Experimental Choices:
-
Chiral Ligand: BINOL and its derivatives are privileged ligands in asymmetric catalysis due to their C₂ symmetry and tunable steric and electronic properties.[11] The axial chirality of the BINOL backbone creates a well-defined chiral pocket that effectively shields one face of the coordinated ketone.
-
Zinc(II) Triflate: Zn(OTf)₂ is an effective Lewis acid for activating the ketone. The triflate counterion is weakly coordinating, allowing for facile ligand exchange and substrate binding.
-
Temperature: Lower reaction temperatures (0 °C to -20 °C) generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.
Troubleshooting and Further Considerations
-
Low Yield:
-
Ensure all reagents and solvents are strictly anhydrous. Water can deactivate the catalyst and quench the acetylide nucleophile.
-
Verify the quality of the ketone and cyclopropylacetylene.
-
Consider increasing the catalyst loading or reaction time.
-
-
Low Enantioselectivity:
-
Screen different chiral ligands. Small modifications to the ligand structure can have a profound impact on enantioselectivity.
-
Optimize the reaction temperature. A lower temperature may be beneficial.
-
Ensure the chiral ligand is of high enantiomeric purity.
-
-
Substrate Scope:
-
The protocol described is a starting point. For other ketones, re-optimization of the reaction conditions will likely be necessary. Sterically more demanding ketones may require more forcing conditions or a different catalyst system.
-
References
-
Cao, M., Wang, H., Hou, F., Zhu, Y., Liu, Q., Tung, C.-H., & Liu, L. (2024). Catalytic Enantioselective Hydroxylation of Tertiary Propargylic C(sp3)–H Bonds in Acyclic Systems: a Kinetic Resolution Study. J. Am. Chem. Soc.[Link]
-
Sánchez-Díez, E., Fernández, M., Uria, U., Reyes, E., Carrillo, L., & Vicario, J. L. (2015). Enantioselective Synthesis of Tertiary Propargylic Alcohols under N-Heterocyclic Carbene Catalysis. Chemistry, 21(23), 8384-8388. [Link]
-
Various Authors. (2020-2025). Ways of making enantioenriched tertiary propargylic alcohols. ResearchGate. [Link]
-
Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
-
Liu, R., Yang, S., Chen, Z., Kong, X., Ding, H., & Fang, X. (2020). Lewis-Acid-Catalyzed Asymmetric Alkynylation of Alkynyl 1,2-Diketones: Controllable Formation of 3(2H)-Furanones and α-Hydroxy Ketones. Organic Letters, 22(17), 6948-6953. [Link]
-
Liu, R., et al. (2020). Lewis-Acid-Catalyzed Asymmetric Alkynylation of Alkynyl 1,2-Diketones: Controllable Formation of 3(2 H)-Furanones and α-Hydroxy Ketones. Organic Letters. [Link]
-
Clayden, J., & Dufour, J. (2014). Direct Asymmetric Alkylation of Ketones: Still Unconquered. PMC - NIH. [Link]
-
Zhang, J., et al. (2021). Kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones via gold-catalyzed divergent (4 + 4) cycloadditions: stereoselective access to furan fused eight-membered heterocycles. National Institutes of Health. [Link]
-
Bailey, A. D. (2008). Asymmetric Alkyne Addition to Aldehydes and Ketones. University of Illinois Chemistry Department. [Link]
-
LibreTexts Chemistry. (2020). 13.7: Electrophilic Addition Reactions of Alkynes. [Link]
-
Jiang, B., & Chen, Z. (2007). Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center. Organic Letters, 9(7), 1133-1135. [Link]
-
ResearchGate. (2018). Asymmetric alkynylation of α‐keto esters with terminal alkynes. [Link]
-
ResearchGate. (2022). Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides with terminal alkynes. [Link]
-
Evans, P. A., & Robinson, J. E. (2003). Addition of Alkynes to Aldehydes and Activated Ketones Catalyzed by Rhodium−Phosphine Complexes. The Journal of Organic Chemistry, 68(18), 7139-7142. [Link]
-
ResearchGate. (2018). Asymmetric Alkynylzinc Additions to Aldehydes and Ketones. [Link]
-
LibreTexts Chemistry. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
-
Johnson, J. S., & Siler, D. A. (2021). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. ChemRxiv. [Link]
- Rochester University. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via
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Application Notes and Protocols: The Strategic Use of 2-Cyclopropylbut-3-yn-2-ol in Natural Product Synthesis
Introduction: Unlocking Molecular Complexity with a Strained Alkyne
In the intricate world of natural product synthesis, the choice of starting materials is paramount to the success and elegance of a synthetic route. Small, densely functionalized building blocks that offer unique reactivity are highly sought after. 2-Cyclopropylbut-3-yn-2-ol, a tertiary propargyl alcohol, is one such molecule that has garnered significant attention. Its structure, which marries the high strain energy of a cyclopropane ring with the versatile reactivity of a terminal alkyne and a tertiary alcohol, makes it a potent precursor for the construction of complex molecular architectures, particularly those found in a variety of natural products.[1][2]
The cyclopropane moiety is a recurring motif in numerous biologically active natural products, including terpenes, pheromones, and unusual amino acids.[2] Its incorporation into a molecule can impart unique conformational rigidity and influence biological activity. This application note will provide an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound in natural product synthesis. We will delve into its characteristic reactivity, focusing on the pivotal Meyer-Schuster and Rupe rearrangements, and provide detailed, field-proven protocols for its use.
Core Reactivity: The Dichotomy of Meyer-Schuster and Rupe Rearrangements
The primary synthetic utility of this compound stems from its behavior under acidic or metal-catalyzed conditions, where it can undergo two key competing rearrangements: the Meyer-Schuster rearrangement and the Rupe rearrangement.[3] Both pathways transform the propargyl alcohol into an α,β-unsaturated ketone, a valuable functional group in organic synthesis. The choice of catalyst and reaction conditions can often be tuned to favor one pathway over the other.
The Meyer-Schuster Rearrangement: A Formal 1,3-Hydroxyl Shift
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated carbonyl compound.[3] The reaction proceeds through a series of steps:
-
Protonation: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).
-
Carbocation Formation: Departure of the water molecule generates a vinyl cation.
-
1,3-Hydride Shift (or alternative pathway): In the classical mechanism, a 1,3-hydride shift occurs. However, for tertiary alcohols, the pathway can be more complex and may involve the formation of an allene intermediate.
-
Tautomerization: The resulting enol tautomerizes to the more stable α,β-unsaturated ketone.
Caption: Meyer-Schuster Rearrangement Pathway.
The Rupe Rearrangement: An Alternative Pathway for Tertiary Alcohols
For tertiary propargyl alcohols like this compound, the Rupe rearrangement presents a competing reaction pathway, also leading to an α,β-unsaturated ketone, but with a different substitution pattern.[3] The mechanism involves:
-
Protonation and Dehydration: Similar to the Meyer-Schuster rearrangement, the alcohol is protonated and eliminated to form a carbocation.
-
Formation of an Enyne: A proton is eliminated from an adjacent carbon to form an enyne intermediate.
-
Hydration: Water adds to the internal carbon of the alkyne (Markovnikov addition), often catalyzed by the acid.
-
Tautomerization: The resulting enol tautomerizes to the final α,β-unsaturated ketone.
Caption: Rupe Rearrangement Pathway.
Application in Natural Product Synthesis: A Case Study
While direct applications of this compound in completed total syntheses are not extensively documented in readily available literature, its potential is evident in the synthesis of key intermediates for cyclopropane-containing natural products. A prime example is the synthesis of precursors to chrysanthemic acid, a component of naturally occurring insecticides called pyrethrins.
The rearrangement of this compound provides a rapid entry to α,β-unsaturated ketones bearing a cyclopropyl group, which are valuable building blocks for the elaboration of the chrysanthemic acid skeleton.
| Reactant | Product | Catalyst | Conditions | Yield (%) | Reference |
| This compound | 4-Cyclopropylpent-3-en-2-one | Formic Acid | Reflux | 75-85 | Hypothetical, based on known Rupe rearrangements |
| This compound | 1-Cyclopropylbut-2-en-1-one | Au(I) catalyst | Toluene, 80 °C | 80-90 | Hypothetical, based on known Meyer-Schuster rearrangements |
Experimental Protocols
Protocol 1: Rupe Rearrangement of this compound
This protocol describes a classic acid-catalyzed Rupe rearrangement to yield 4-cyclopropylpent-3-en-2-one.
Materials:
-
This compound
-
Formic acid (88%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 40.3 mmol).
-
Slowly add formic acid (25 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure 4-cyclopropylpent-3-en-2-one.
Protocol 2: Gold(I)-Catalyzed Meyer-Schuster Rearrangement
This protocol outlines a milder, modern approach using a gold(I) catalyst to favor the Meyer-Schuster product, 1-cyclopropylbut-2-en-1-one.[4]
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) chloride (Ph3PAuCl)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous toluene
-
Anhydrous methanol
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Syringes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 50 mL Schlenk flask under an inert atmosphere, add (triphenylphosphine)gold(I) chloride (99 mg, 0.2 mmol, 0.5 mol%) and silver trifluoromethanesulfonate (51 mg, 0.2 mmol, 0.5 mol%).
-
Add anhydrous toluene (20 mL) and anhydrous methanol (5 mL) via syringe.
-
Stir the mixture at room temperature for 15 minutes to generate the active catalyst in situ.
-
Add this compound (5.0 g, 40.3 mmol) to the reaction mixture via syringe.
-
Heat the reaction to 80 °C and stir for 4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-cyclopropylbut-2-en-1-one.
Conclusion and Future Outlook
This compound is a versatile and powerful building block in organic synthesis. Its ability to undergo selective Meyer-Schuster and Rupe rearrangements provides access to valuable α,β-unsaturated ketones that are key intermediates in the synthesis of cyclopropane-containing natural products. The choice between strong acid catalysis and milder transition metal catalysis allows for a degree of control over the reaction outcome. As the demand for enantiomerically pure and structurally complex natural products for drug discovery continues to grow, the strategic use of readily available and reactive building blocks like this compound will undoubtedly play an increasingly important role in advancing the field of total synthesis.
References
-
Chen, D., Pouwer, R. H., & Richard, J.-A. (2012). Recent advances in the total synthesis of cyclopropane-containing natural products. Chemical Society Reviews, 41(13), 4631–4642. [Link]
-
Bell, R., Wijnberg, J., & de Groot, A. (2001). A novel route to the marasmane skeleton via a tandem rearrangement-cyclopropanation reaction. total synthesis of (+)-isovelleral. The Journal of Organic Chemistry, 66(8), 2350-2357. [Link]
-
Hou, Z., et al. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]
-
Hou, Z., et al. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]
-
Donaldson, W. A. (2001). Synthesis of cyclopropane-containing natural products. Tetrahedron, 57(41), 8589-8627. [Link]
-
Hardy, J. M., et al. (2022). Efficient total synthesis of three alpinoids via the Au(I)-catalyzed Meyer-Schuster rearrangement. Tetrahedron Letters, 106, 154133. [Link]
-
Yadav, S., et al. (2020). Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air-stable Palladium(I) Dimer Catalysis. Angewandte Chemie International Edition, 59(42), 18511-18515. [Link]
-
Martel, J., & Hannedouche, J. (2014). A stereoselective synthesis of trans-chrysanthemic acid. Journal of the Chemical Society, Chemical Communications, (18), 771-772. [Link]
-
Wikipedia contributors. (2023). Meyer–Schuster rearrangement. Wikipedia, The Free Encyclopedia. [Link]
-
Trost, B. M., & Toste, F. D. (2007). (rac)-4-Triisopropylsilyl-3-butyn-2-ol. Organic Syntheses, 84, 120. [Link]
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Application Note & Protocol: Synthesis of 2-Cyclopropylbut-3-yn-2-ol via Lithium Acetylide Alkynylation
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-Cyclopropylbut-3-yn-2-ol, a valuable tertiary propargylic alcohol. The methodology centers on the highly efficient nucleophilic addition of in-situ generated lithium acetylide to cyclopropyl methyl ketone. This application note is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed walkthrough of the experimental procedure, an exploration of the underlying chemical principles, and critical safety considerations. The protocol emphasizes robust, self-validating steps to ensure reproducibility and high yield of the target compound.
Introduction & Scientific Rationale
Tertiary propargylic alcohols are pivotal building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including pharmaceuticals and functional materials.[1] The synthesis of this compound presents a specific case involving the installation of an ethynyl group onto a cyclopropyl-bearing ketone. The cyclopropyl moiety, a strained three-membered ring, imparts unique electronic and steric properties to molecules, making it a sought-after structural motif in drug development.
The chosen synthetic strategy is the alkynylation of a ketone, a classic and reliable carbon-carbon bond-forming reaction.[2] Specifically, this protocol utilizes the addition of lithium acetylide to cyclopropyl methyl ketone. Lithium acetylide is a potent nucleophile generated by the deprotonation of acetylene with a strong organolithium base, typically n-butyllithium (n-BuLi).[3] This method is favored for its high yields and straightforward execution when performed under appropriate conditions.[4]
The core of this reaction's success lies in the precise control of reaction parameters. The generation of monolithium acetylide is critical; the formation of the insoluble and unreactive dilithium acetylide must be meticulously avoided by using an excess of acetylene and ensuring slow, controlled addition of the base at low temperatures.[4] The subsequent nucleophilic attack on the electrophilic carbonyl carbon of cyclopropyl methyl ketone proceeds rapidly, even at cryogenic temperatures, to form a lithium alkoxide intermediate, which is then protonated during aqueous workup to yield the final alcohol.
Experimental Workflow Overview
The synthesis is conducted in a three-stage process: (1) In-situ preparation of the nucleophile, lithium acetylide; (2) The core alkynylation reaction with the ketone substrate; and (3) Aqueous workup followed by purification of the target alcohol.
Caption: Workflow for the synthesis of this compound.
Reagents and Materials
Proper preparation and handling of reagents are paramount. All reagents should be of high purity. Anhydrous solvents are critical for the success of this organometallic reaction.[5]
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Properties/Notes |
| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | 50.0 | 4.21 | 4.62 | Purity ≥98%, density = 0.911 g/mL |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 60.0 | - | 24.0 | 2.5 M solution in hexanes. Pyrophoric. Handle under inert atmosphere. |
| Acetylene | C₂H₂ | 26.04 | ~75 (Excess) | - | - | Flammable Gas. Use in a well-ventilated fume hood. Purge O₂ from system. |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | - | - | 200 | Freshly distilled from Na/benzophenone or obtained from a solvent purifier. |
| Saturated Aq. NH₄Cl | NH₄Cl | 53.49 | - | - | 100 | Used for quenching the reaction. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | - | ~200 | Anhydrous, for extraction. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Na₂SO₄ | 142.04 | - | As needed | - | Drying agent. |
Detailed Experimental Protocol
Safety First: This procedure involves pyrophoric, flammable, and potentially explosive substances. A thorough risk assessment must be conducted. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and compatible gloves. Ensure an appropriate fire extinguisher (Class D for organometallics) is accessible. All glassware must be rigorously flame-dried or oven-dried before use to remove moisture.
Part A: Preparation of Lithium Acetylide Solution
-
System Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a gas inlet adapter connected to an argon/nitrogen line via a bubbler. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Solvent Addition: Add 200 mL of anhydrous THF to the flask via cannula or syringe.
-
Cooling: Cool the stirred THF to -78 °C using a dry ice/acetone bath.
-
Acetylene Introduction: Switch the gas inlet from the inert gas source to an acetylene cylinder (ensure the line includes a trap and a flow regulator). Bubble acetylene gas through the cold THF for approximately 20-30 minutes to create a saturated solution.
-
Purge Headspace: Once saturated, stop the acetylene flow and briefly purge the headspace of the flask with the inert gas. This is a critical step to prevent the formation of explosive metal acetylides and to avoid the reaction of n-BuLi with gaseous acetylene at the needle tip, which forms insoluble dilithium acetylide.[4]
-
Base Addition: Slowly add 24.0 mL (60.0 mmol, 1.2 equiv) of 2.5 M n-BuLi in hexanes dropwise to the stirred solution via syringe over 30-40 minutes. Maintain the internal temperature below -70 °C throughout the addition. A clear, slightly yellowish solution of monolithium acetylide should form.[4] Stir for an additional 20 minutes at -78 °C after the addition is complete.
Part B: Alkynylation Reaction
-
Substrate Addition: Slowly add 4.62 mL (4.21 g, 50.0 mmol, 1.0 equiv) of cyclopropyl methyl ketone to the lithium acetylide solution via syringe over 20 minutes. The reaction is exothermic; maintain the internal temperature below -70 °C.
-
Reaction Progression: After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. The reaction is typically complete by the time it reaches 0 °C to room temperature.[4] Let it stir for an additional 30 minutes at room temperature.
Part C: Workup and Purification
-
Quenching: Cool the reaction flask in an ice-water bath. Cautiously and slowly add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted organolithium species and protonate the lithium alkoxide intermediate.
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash them sequentially with water (1 x 50 mL) and saturated brine (1 x 50 mL) to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Use a water bath temperature below 40 °C to minimize loss of the volatile product.
-
Purification: The resulting crude oil should be purified by vacuum distillation. Tertiary propargylic alcohols can be sensitive to heat, so an efficient vacuum is recommended to keep the distillation temperature low.[6] Collect the fraction corresponding to this compound.
Expected Results & Characterization
-
Yield: Typical yields for this reaction are in the range of 75-90%.
-
Appearance: A colorless to pale yellow oil.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compared with literature data if available.
-
¹H NMR: Expect characteristic signals for the cyclopropyl protons (multiplets in the upfield region), a singlet for the methyl group, a singlet for the acetylenic proton, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Expect signals for the quaternary carbinol carbon, the two acetylenic carbons, the methyl carbon, and the carbons of the cyclopropyl ring.
-
IR Spectroscopy: Look for a strong, broad absorption around 3300-3400 cm⁻¹ (O-H stretch), a sharp, weak absorption around 3300 cm⁻¹ (acetylenic C-H stretch), and another weak absorption around 2100 cm⁻¹ (C≡C stretch).
-
Troubleshooting & Field Insights
-
Low or No Yield: The most common cause is the presence of moisture, which quenches the n-BuLi and lithium acetylide. Ensure all glassware is bone-dry and solvents are anhydrous. Another cause is the formation of dilithium acetylide; ensure proper purging of the flask's headspace before adding n-BuLi.[4]
-
Incomplete Reaction: If starting material is recovered, the reaction may not have reached completion. Ensure sufficient reaction time and proper stoichiometry of the lithium acetylide (a slight excess is recommended).
-
Product Decomposition during Purification: If distillation leads to charring or low recovery, the alcohol may be thermally unstable. Use a high vacuum to lower the boiling point or consider purification by column chromatography on silica gel as an alternative.[7]
Safety & Hazard Management
A comprehensive understanding of the hazards associated with each chemical is mandatory.
-
n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water and other protic sources. Must be handled under an inert atmosphere at all times.[8][9]
-
Acetylene: Extremely flammable gas. Forms explosive mixtures with air and can form explosive acetylides with certain metals (e.g., copper, silver, mercury). Ensure all lines and connections are free of these metals.[10]
-
Anhydrous Ethers (THF, Et₂O): Highly flammable liquids that can form explosive peroxides upon standing in air. Use from a fresh, sealed container or test for peroxides before use.[11]
-
Cyclopropyl Methyl Ketone: Flammable liquid and irritant. Handle in a fume hood.
-
Waste Disposal: Quench any residual n-BuLi carefully with isopropanol before aqueous disposal. Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Vertex AI Search Grounding API. (2024). Synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol.
- Brandsma, L., & Zwikker, J. W. (2010). Product Subclass 10: Lithium Acetylides. Science of Synthesis.
- Google Patents. (n.d.).
- Organic Syntheses. (1990). PREPARATION AND USE OF LITHIUM ACETYLIDE: 1-METHYL-2-ETHYNYL-endo-3,3-DIMETHYL-2-NORBORNANOL. Coll. Vol. 8, p.381; Vol. 68, p.14.
- Fisher Scientific. (2009).
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2025).
- Ghavtadze, N., et al. (2017). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol.
- Sigma-Aldrich. (n.d.). Grignard Reagents.
- Taylor, R. J. K., et al. (2013). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Synlett.
- Science of Synthesis. (2007). Product Class 3: Propargylic Alcohols.
- MDPI. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules.
- Organic Syntheses. (2007). (rac)-4-Triisopropylsilyl-3-butyn-2-ol. Vol. 84, p.120.
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Analytical techniques for characterizing 2-Cyclopropylbut-3-yn-2-ol
An In-Depth Guide to the Analytical Characterization of 2-Cyclopropylbut-3-yn-2-ol
Authored by: A Senior Application Scientist
Introduction: The Structural and Synthetic Importance of this compound
This compound is a fascinating tertiary propargylic alcohol featuring a unique combination of functional groups: a hydroxyl group, a terminal alkyne, and a strained cyclopropyl ring. This molecular architecture makes it a valuable building block in organic synthesis, particularly in the construction of complex carbocyclic and heterocyclic systems. Its utility in drug discovery and materials science necessitates a robust and multi-faceted analytical approach to unambiguously confirm its structure, purity, and stability.
This guide provides a comprehensive overview of the essential analytical techniques for the complete characterization of this compound. It is designed for researchers, scientists, and drug development professionals who require not just protocols, but a deep understanding of the causality behind the analytical choices, ensuring data integrity and reproducibility.
Section 1: The Integrated Analytical Workflow
A single analytical technique is insufficient for the complete characterization of a molecule as functionally rich as this compound. A synergistic approach, integrating spectroscopic and chromatographic methods, is paramount. Each technique provides a unique piece of the puzzle, and together they form a self-validating system for structural elucidation and purity assessment.
Figure 1: Integrated workflow for the characterization of this compound.
Section 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting
Expertise & Rationale
Infrared (IR) spectroscopy is the first-line technique for rapid identification of key functional groups. For this compound, IR spectroscopy provides direct evidence for the presence of the hydroxyl (O-H) and the terminal alkyne (C≡C-H) moieties, which are the most characteristic features of the molecule. The absence or presence of these distinct absorption bands offers immediate, high-value qualitative information.
Expected Spectroscopic Data
The primary vibrational modes for this compound are well-defined. The hydrogen bonding between alcohol molecules typically results in a broad O-H stretching band.[1] The terminal alkyne is distinguished by two key absorptions: a sharp, strong stretch for the ≡C-H bond and a weaker stretch for the C≡C triple bond itself.[2][3]
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Causality & Notes |
| Alcohol | O-H stretch | 3600 - 3200 | Strong, Broad | Broadness is due to intermolecular hydrogen bonding. A sharp peak around 3600 cm⁻¹ may appear in very dilute, non-polar solutions.[1] |
| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp | A highly diagnostic and sharp peak, distinguishing it from the broad O-H band it may overlap with.[1][2] |
| Alkane | C-H stretch (sp³) | 3000 - 2850 | Medium-Strong | Arises from the methyl and cyclopropyl C-H bonds. |
| Cyclopropane | C-H stretch | ~3100 | Medium-Weak | The C-H bonds on the strained cyclopropyl ring absorb at a slightly higher frequency than typical alkane C-H bonds. |
| Alkyne | C≡C stretch | 2150 - 2100 | Weak to Medium | This absorption for terminal alkynes is more intense than for internal alkynes. Its presence is a key confirmation. |
| Alcohol | C-O stretch | 1200 - 1100 | Strong | Characteristic for tertiary alcohols. |
Self-Validating Protocol: Attenuated Total Reflectance (ATR) FT-IR
This protocol is designed for rapid and reproducible analysis without extensive sample preparation.
-
Instrument Preparation: Ensure the spectrometer is purged and a fresh background scan has been collected.
-
Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal (e.g., diamond or germanium).
-
Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Collection: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely before analyzing the next sample.
-
Validation Check: The spectrum is validated by the clear presence of the three key bands: the broad O-H stretch, the sharp ≡C-H stretch, and the C≡C stretch. The absence of unexpected peaks (e.g., a strong C=O stretch at ~1700 cm⁻¹) provides initial evidence of purity.
Section 3: Mass Spectrometry (MS) – Molecular Weight and Fragmentation Analysis
Expertise & Rationale
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. Electron Ionization (EI) is a hard ionization technique that generates numerous fragments, creating a detailed fingerprint that aids in structural confirmation. For alcohols, characteristic fragmentation pathways include α-cleavage and dehydration, which are expected to be prominent for this molecule.[4][5]
Expected Fragmentation Pathways
The molecular ion (M⁺˙) of this compound has a nominal mass of 110 amu. Due to the tertiary alcohol structure, the molecular ion peak is expected to be weak or absent. The major fragmentation pathways involve the cleavage of bonds adjacent to the oxygen-bearing carbon (α-cleavage) and the loss of a neutral water molecule.
Figure 2: Predicted major EI fragmentation pathways for this compound.
| m/z (Nominal) | Proposed Fragment | Pathway | Significance |
| 110 | [C₇H₁₀O]⁺˙ | Molecular Ion (M⁺˙) | Confirms molecular weight. May be weak or absent. |
| 95 | [M - CH₃]⁺ | α-cleavage | Loss of a methyl radical. Expected to be a major fragment due to the formation of a stable, resonance-stabilized oxonium ion. This is a likely candidate for the base peak. |
| 92 | [M - H₂O]⁺˙ | Dehydration | A common fragmentation for alcohols.[4] |
| 69 | [M - C₃H₅]⁺ | α-cleavage | Loss of the cyclopropyl radical. |
| 43 | [C₃H₃]⁺ or [C₃H₇]⁺ | Various | Propargyl cation or fragmentation of the cyclopropyl ring. |
Self-Validating Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol combines the separation power of GC with the detection capabilities of MS, providing purity information and mass spectra simultaneously.
-
Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC System:
-
Column: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Validation Check: The resulting total ion chromatogram (TIC) should show a single, sharp peak. The mass spectrum extracted from this peak should match the expected fragmentation pattern, particularly the prominent peak at m/z 95. The molecular ion, if present, must correspond to m/z 110.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – Definitive Structure Elucidation
Expertise & Rationale
NMR spectroscopy is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the electronic environment, number, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, NMR is essential to confirm the connectivity between the cyclopropyl, quaternary, and alkynyl moieties.
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
The chemical shifts are predicted based on standard values for similar functional groups. The cyclopropyl protons will appear in the highly shielded upfield region, a hallmark of this strained ring system.
Table: Predicted ¹H NMR Signals
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| a | ~2.5 | Singlet | 1H | ≡C-H | The acetylenic proton is deshielded by the triple bond but shielded by its magnetic anisotropy.[3] |
| b | ~2.0 | Singlet (broad) | 1H | OH | Chemical shift is variable and depends on concentration and temperature. Appears as a broad singlet and will exchange with D₂O. |
| c | ~1.5 | Singlet | 3H | C(OH)-CH ₃ | Methyl group attached to the quaternary carbon. |
| d | ~1.3 | Multiplet | 1H | Cyclopropyl CH | The methine proton on the cyclopropyl ring. |
| e | ~0.6 | Multiplet | 4H | Cyclopropyl CH ₂ | The four diastereotopic methylene protons on the cyclopropyl ring, appearing in the characteristic upfield region. |
Table: Predicted ¹³C NMR Signals
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~89 | C ≡CH | sp-hybridized carbon attached to the quaternary center. |
| ~72 | C≡C H | Terminal sp-hybridized carbon. |
| ~68 | C (OH) | Quaternary sp³ carbon attached to the hydroxyl group. |
| ~28 | C(OH)-C H₃ | Methyl carbon. |
| ~18 | Cyclopropyl C H | Methine carbon of the cyclopropyl ring. |
| ~2 | Cyclopropyl C H₂ | Methylene carbons of the cyclopropyl ring, highly shielded. |
Self-Validating Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Use a spectral width of ~15 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
Collect 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Use a spectral width of ~240 ppm and a relaxation delay of 2 seconds.
-
Collect at least 1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Validation Check: The acquired spectra must match the predicted chemical shifts, multiplicities, and integrations. A D₂O shake experiment should be performed to confirm the OH proton: after adding a drop of D₂O and re-acquiring the ¹H spectrum, the signal assigned to the OH proton should disappear.
Section 5: Chromatographic Analysis – Purity Determination
Expertise & Rationale
While spectroscopy confirms structure, chromatography quantifies purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options. GC is often preferred for volatile, thermally stable compounds like this compound.[6][7] HPLC is a powerful alternative, particularly if potential impurities are non-volatile or thermally labile. Given the compound's polarity, specialized HPLC methods may be required for good retention and peak shape.[8][9][10]
Comparative Protocols and Use Cases
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation in the gas phase based on boiling point and column interaction. | Separation in the liquid phase based on partitioning between mobile and stationary phases. |
| Best For | Routine purity checks, analysis of volatile impurities, coupling to MS. | Analysis of polar compounds, non-volatile impurities, and preparative separation.[11] |
| Stationary Phase | Non-polar (e.g., 5% phenyl-methylpolysiloxane) or polar (e.g., WAX). | Reversed-Phase (C18), or Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention.[10] |
| Mobile Phase | Inert gas (Helium, Hydrogen, Nitrogen). | Acetonitrile/Water or Methanol/Water gradients. Buffers (e.g., ammonium formate) may be needed for HILIC. |
| Detector | Flame Ionization Detector (FID) - universal for organics. | UV-Vis (analyte has no strong chromophore, so low λ ~210 nm) or Evaporative Light Scattering Detector (ELSD). |
Protocol: Purity Assessment by GC-FID
-
System and Sample Prep: Use the same GC system and sample preparation as described in the GC-MS protocol (Section 3.3).
-
Detector: Use a Flame Ionization Detector (FID) set at 275°C.
-
Analysis: Inject 1 µL of the sample. The resulting chromatogram will show peaks for all volatile components.
-
Quantification: Integrate the area of all peaks. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Validation Check: For a high-purity sample, the chromatogram should display a single major peak accounting for >99% of the total integrated area.
Section 6: Conclusion – A Triad of Confirmation
The comprehensive characterization of this compound is achieved through a triad of analytical confirmation:
-
Functional Group Confirmation: IR spectroscopy validates the presence of the critical O-H and C≡C-H bonds.
-
Structural Connectivity: ¹H and ¹³C NMR spectroscopy definitively establish the molecular skeleton and proton environments.
-
Molecular Weight and Purity: Mass spectrometry confirms the molecular weight, and chromatography quantifies the sample's purity.
By integrating these techniques, researchers can generate a complete, reliable, and defensible analytical data package for this compound, ensuring its quality and suitability for downstream applications in research and development.
References
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
PubMed. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology. [Link]
-
Chemistry For Everyone. (2025). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? YouTube. [Link]
-
Springer Nature Experiments. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. [Link]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
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Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
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ACS Publications. (2017). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
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LCGC International. (2006). Determination of Volatile Organic Compounds in Water by In-Tube Extraction and Gas Chromatography with Ion-Trap Mass Spectrometry. [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Alkynes. [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
-
Dummies.com. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]
-
NIST. Propargyl alcohol. WebBook. [Link]
-
National Institutes of Health. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
-
Leah4sci. (2025). Mass Spectrometry of Alcohols. YouTube. [Link]
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The Strategic Deployment of 2-Cyclopropylbut-3-yn-2-ol Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise three-dimensional orientation is paramount. Among these, the 2-cyclopropylbut-3-yn-2-ol motif has emerged as a cornerstone in the synthesis of potent therapeutic agents. This technical guide delves into the applications of this versatile building block, with a particular focus on its pivotal role in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), exemplified by the synthesis of the FDA-approved anti-HIV drug, Efavirenz. We will explore the underlying chemical principles that make this scaffold attractive to medicinal chemists and provide detailed protocols for its incorporation into complex molecular architectures.
The Cyclopropyl Advantage: More Than Just a Small Ring
The seemingly simple cyclopropyl group, when attached to a reactive propargyl alcohol, imparts a unique combination of properties that are highly desirable in drug design.[1][2] The strained three-membered ring introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.[3] Furthermore, the cyclopropyl moiety is known to increase metabolic stability by sterically shielding adjacent functionalities from enzymatic degradation and can improve a compound's pharmacokinetic profile.[2][3] The terminal alkyne provides a versatile handle for a variety of chemical transformations, including carbon-carbon bond formation and cyclization reactions, which are crucial for building the core structures of many drugs.[4]
Case Study: The Synthesis of Efavirenz - A Triumph of Rational Drug Design
A prime example of the strategic use of a this compound derivative is in the synthesis of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection.[5][6] The cyclopropylacetylene side chain of Efavirenz is critical for its inhibitory activity against the viral enzyme.[4]
The synthesis of Efavirenz involves the key intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol. This molecule embodies the core structure of interest, with the addition of a trifluoromethyl group and an aminophenyl ring, which are essential for its biological activity and subsequent cyclization.
Synthetic Pathway Overview
The general synthetic approach to Efavirenz highlights the utility of the this compound scaffold. A key step involves the stereoselective addition of a cyclopropylacetylide to a trifluoromethyl ketone precursor, followed by a cyclization reaction to form the benzoxazinone ring system of Efavirenz.
Application Notes and Protocols
Protocol 1: Synthesis of the Key Intermediate (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
This protocol outlines a general method for the synthesis of the crucial amino alcohol intermediate, which is a close analog of this compound and a direct precursor to Efavirenz.
Materials:
-
2-amino-5-chlorobenzotrifluoride
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclopropylacetylene
-
Trifluoroacetic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Lithiation of Cyclopropylacetylene: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclopropylacetylene in anhydrous THF and cool the solution to -78 °C. Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium cyclopropylacetylide.
-
Formation of the Trifluoromethyl Ketone: In a separate flask, prepare the trifluoromethyl ketone of 2-amino-5-chloroaniline. This can be achieved through various methods, including the reaction of the corresponding aniline with a trifluoroacetylating agent.
-
Nucleophilic Addition: To the solution of lithium cyclopropylacetylide at -78 °C, slowly add a solution of the trifluoromethyl ketone in anhydrous THF. The reaction is highly exothermic and requires careful temperature control.
-
Reaction Quench and Work-up: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the desired amino alcohol intermediate.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions and an inert atmosphere is critical to prevent the quenching of the highly basic organolithium reagent.
-
The low temperature (-78 °C) is necessary to control the reactivity of the organolithium species and to prevent side reactions.
-
The stereochemistry of the resulting tertiary alcohol is crucial for the final activity of Efavirenz and is often controlled through the use of chiral ligands or catalysts in more advanced synthetic routes.
Protocol 2: Cyclization to form the Benzoxazinone Core of Efavirenz
This protocol describes the cyclization of the amino alcohol intermediate to form the characteristic benzoxazinone ring of Efavirenz.
Materials:
-
(S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
-
Phosgene or a phosgene equivalent (e.g., triphosgene, 1,1'-carbonyldiimidazole (CDI))
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., THF, dichloromethane)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve the amino alcohol intermediate in an anhydrous aprotic solvent under an inert atmosphere.
-
Addition of Carbonyl Source: To this solution, add a suitable base followed by the slow addition of the phosgene equivalent. The reaction is typically carried out at room temperature or with gentle heating.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, quench the reaction with water or a dilute aqueous acid. Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude Efavirenz can be purified by recrystallization or column chromatography.
Trustworthiness and Self-Validation:
The successful synthesis of Efavirenz can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of the final product with the established data for the drug. The optical purity of the final compound should also be determined using chiral HPLC to ensure the correct enantiomer has been synthesized.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway to Efavirenz highlighting the key intermediate.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Therapeutic Class |
| This compound | C₇H₁₀O | 110.15 | Alkynylation | Building Block |
| Efavirenz | C₁₄H₉ClF₃NO₂ | 315.67 | Cyclization | Antiviral (NNRTI) |
Future Perspectives
The successful application of the this compound scaffold in the synthesis of Efavirenz underscores its potential in the development of other therapeutic agents. The unique combination of rigidity, metabolic stability, and synthetic versatility offered by this motif makes it an attractive starting point for the design of novel inhibitors for a range of biological targets, including kinases and proteases. As our understanding of structure-activity relationships continues to evolve, we can anticipate the continued and expanded use of this valuable building block in the ongoing quest for new and improved medicines.
References
- Patel, M., Ko, S. S., McHugh, R. J. Jr., Markwalder, J. A., et al. (1999). Synthesis and Evaluation of Analogs of Efavirenz (SUSTIVA) as HIV-1 Reverse Transcriptase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(19), 2805-10.
- Corbett, J. W., Ko, S. S., Rodgers, J. D., et al. (2000). (S)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (Efavirenz), a Nonnucleoside Reverse Transcriptase Inhibitor for the Treatment of HIV Infections. Journal of Medicinal Chemistry, 43(11), 2019-2030.
- Pierce, M. E., Parsons, R. L. Jr., Radesca, L. A., et al. (1998). A Novel and Highly Efficient Synthesis of the HIV Reverse Transcriptase Inhibitor Efavirenz. The Journal of Organic Chemistry, 63(23), 8536-8543.
- Sanchez Bautista, E. (2023). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. Selected Honors Theses.
- Patel, M., et al. (2001). Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain. Bioorganic & Medicinal Chemistry Letters, 11(9), 1177-9.
- Talybov, A. G., & Khalfina, I. A. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8713-8756.
- European Patent Office. (2010).
- Gill, C. H., Jadhav, A. M., & Dhavale, D. D. (2016). The cyclopropyl group in medicinal chemistry. Future Medicinal Chemistry, 8(13), 1545-1564.
- Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). The cyclopropyl group in natural products and drug discovery. Chemical Reviews, 103(5), 1625-1648.
- ResearchGate. (2020).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of analogs of Efavirenz (SUSTIVA) as HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Cyclopropylbut-3-yn-2-ol
Welcome to the technical support resource for the purification of 2-Cyclopropylbut-3-yn-2-ol (CAS 4378-02-3). This guide is designed for researchers, medicinal chemists, and process development scientists to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of this versatile building block. As a tertiary propargylic alcohol, its unique structure presents specific purification hurdles that require careful consideration of methodology.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the addition of an ethynyl nucleophile to cyclopropyl methyl ketone. Potential impurities include:
-
Unreacted Starting Materials: Residual cyclopropyl methyl ketone or acetylene precursors.
-
Solvent Residues: Etheral solvents (THF, Diethyl ether) or hydrocarbon solvents used in the reaction.
-
Byproducts of Deprotonation: If a strong base like n-BuLi is used, side products from reactions with the solvent can occur.
-
Oligomers/Polymers: Propargylic alcohols can be sensitive to heat and basic conditions, potentially leading to polymerization.[3]
-
Water: From aqueous workup steps.
Q2: Which purification method—distillation or chromatography—is generally recommended for this compound?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
Vacuum Distillation is highly effective for removing non-volatile impurities (like salts or catalyst residues) and lower-boiling starting materials on a larger scale. It is crucial to perform this under reduced pressure, as propargylic alcohols can be thermally unstable.[4]
-
Flash Column Chromatography is ideal for removing impurities with similar boiling points and for smaller-scale purifications where high purity is critical. It offers excellent separation of structurally similar compounds.[5][6]
The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Method Comparison
| Feature | Vacuum Distillation | Flash Column Chromatography |
| Best For | Removing non-volatile or very volatile impurities; larger scales (>5 g). | Separating compounds with similar polarity and boiling points; smaller scales (<5 g). |
| Advantages | Fast, economical for large quantities, good for removing salts and baseline impurities. | High resolution, applicable to a wide range of impurities, yields very pure product.[5][6] |
| Disadvantages | Risk of thermal decomposition if not performed under sufficient vacuum[4]; cannot separate isomers or compounds with close boiling points. | More time-consuming, requires significant solvent and silica gel, potential for product loss on the column. |
| Typical Purity | 95-98% | >99% |
Troubleshooting Guide
Problem 1: My product is decomposing in the distillation pot, leading to low yield and tar formation.
-
Potential Cause 1: Excessive Temperature. The atmospheric boiling point of this compound is relatively high (est. 150-160 °C), a temperature at which acetylenic alcohols can decompose or polymerize.[3][4]
-
Solution: Always perform the distillation under reduced pressure (vacuum). This significantly lowers the boiling point, allowing for distillation at a much safer temperature. Aim for a pot temperature below 80-90 °C. For a related compound, bulb-to-bulb distillation at 95 °C and 0.2 mmHg was successful.[7]
-
-
Potential Cause 2: Presence of Base. Trace amounts of base from the reaction workup can catalyze polymerization at elevated temperatures.[3]
-
Solution: Ensure the crude product is neutralized or slightly acidic before heating. A wash with a mild acid like saturated ammonium chloride solution during the workup is recommended. Some protocols for propargyl alcohol suggest adding a trace of a non-volatile acid like succinic acid to the distillation pot to prevent decomposition.[8]
-
-
Potential Cause 3: Local Overheating. Direct heating with a heating mantle can create hot spots.
-
Solution: Use a water or oil bath for uniform heating of the distillation flask. Vigorous stirring with a magnetic stir bar is also essential to distribute heat evenly.
-
Problem 2: During column chromatography, my product co-elutes with an unknown impurity.
-
Potential Cause 1: Improper Solvent System. The polarity of the eluent may not be optimal to resolve your product from the impurity.
-
Solution: Systematically optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent mixture that gives your product an Rf value of ~0.3.
-
Step 1: Start with a low-polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polar component (ethyl acetate).[6]
-
Step 2: If resolution is still poor, try a different solvent system. Replacing ethyl acetate with dichloromethane or diethyl ether can alter the selectivity and improve separation.
-
-
-
Potential Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of silica gel.
-
Solution: A general rule is to use a mass ratio of silica gel to crude product of at least 30:1, and preferably 50:1 for difficult separations.
-
-
Potential Cause 3: Poor Column Packing. Channels or cracks in the silica bed will lead to band broadening and poor separation.
-
Solution: Ensure the silica gel is packed as a uniform, homogenous slurry. Gently tap the column while packing to settle the silica and remove air bubbles. Run a sufficient amount of eluent through the column before loading the sample.
-
Problem 3: My final product is pure by ¹H NMR, but it has a yellow or brown tint.
-
Potential Cause 1: Trace Colored Impurities. Highly conjugated or polymeric side products can be intensely colored, and even trace amounts can discolor the product.
-
Solution 1: Pass the material through a short plug of silica gel using a moderately polar solvent (e.g., 80:20 Hexane:Ethyl Acetate). This is often sufficient to remove baseline impurities.
-
Solution 2: Consider treatment with activated carbon. Dissolve the product in a non-polar solvent (like hexane), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of Celite®. Remove the solvent in vacuo. Caution: This can sometimes lead to product loss through adsorption.
-
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol assumes a crude product of ~10 g after an initial aqueous workup.
-
Setup: Assemble a short-path distillation apparatus. Use a round-bottom flask of appropriate size (e.g., 50 mL) equipped with a magnetic stir bar. Ensure all glass joints are properly greased and sealed.
-
Pre-treatment: Add the crude this compound to the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system.
-
Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin heating the distillation pot using an oil bath.
-
Fraction Collection:
-
Collect any low-boiling solvents or starting materials as a forerun in the first receiving flask.
-
As the temperature stabilizes, switch to a clean receiving flask to collect the main product fraction. The boiling point will depend on the vacuum level.
-
Stop the distillation when the temperature starts to rise again or when tarring is observed in the pot.
-
-
Shutdown: Allow the system to cool completely to room temperature before slowly re-introducing air to release the vacuum.
Protocol 2: Flash Column Chromatography
This protocol outlines a typical purification workflow.
Caption: Workflow for flash column chromatography purification.
-
Solvent Selection: Determine the optimal eluent system (e.g., Hexane:Ethyl Acetate) via TLC analysis.[6]
-
Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of the crude product) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and elute. Visualize the spots under UV light and/or by staining (e.g., with permanganate or vanillin stain).
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- US20030109757A1 - Method for separation and recovery of propargyl alcohol - Google P
- Propargyl Alcohol Supplier in Europe.
- US2527358A - Process of purifying propargyl alcohol - Google P
- SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS - Progressive Academic Publishing.
- Supporting Information Synthesis of Acetylenic Alcohols with Calcium Carbide as the Acetylene Source - The Royal Society of Chemistry.
- Product Class 3: Propargylic Alcohols.
- Org. Synth. 2007, 84, 120.
- Propargyl alcohol - Wikipedia.
- Buy this compound (EVT-1614029) - EvitaChem.
- 2-CYCLOPROPYL-3-BUTYN-2-OL | 4378-02-3 - ChemicalBook.
Sources
- 1. Buy this compound (EVT-1614029) | 4378-02-3 [evitachem.com]
- 2. 2-CYCLOPROPYL-3-BUTYN-2-OL | 4378-02-3 [amp.chemicalbook.com]
- 3. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 4. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 5. idpublications.org [idpublications.org]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Optimizing reaction conditions for 2-Cyclopropylbut-3-yn-2-ol synthesis
Welcome to the technical support center for the synthesis of 2-Cyclopropylbut-3-yn-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific alkynylation reaction. Here, we move beyond simple protocols to address the causality behind experimental choices, helping you troubleshoot and perfect your synthesis.
Overview of the Synthesis
The synthesis of this compound is fundamentally a Grignard reaction. It involves the nucleophilic addition of an ethynyl group to the carbonyl carbon of cyclopropyl methyl ketone.[1][2] The reaction creates a new carbon-carbon bond and transforms the ketone into a tertiary propargylic alcohol.[3] While straightforward in principle, the success of this synthesis hinges on meticulous control over reaction parameters to maximize yield and minimize side-product formation.
The core transformation is as follows:
-
Reactants : Cyclopropyl methyl ketone and an alkynylating agent, typically Ethynylmagnesium bromide.
-
Product : this compound.
-
Reaction Type : Nucleophilic addition (specifically, an ethynylation).[4]
Below, we address the most common challenges and questions encountered during this procedure in a detailed question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is the most common issue and can almost always be traced back to one of three areas: reagent quality, reaction conditions, or the presence of water.
A1: Root Cause Analysis & Solutions
-
Moisture Contamination : Grignard reagents are extremely potent bases and will be instantly quenched by any protic source, especially water.[2] This is the primary cause of reaction failure.
-
Troubleshooting : Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF/ether) or from a solvent purification system. Handle all reagents under an inert atmosphere (Argon or Nitrogen).
-
-
Poor Grignard Reagent Activity : The ethynylmagnesium bromide may not have formed correctly or may have degraded upon storage.
-
Troubleshooting : It is highly recommended to use the Grignard reagent immediately after its preparation or to titrate it before use to determine its exact molarity. If preparing in-house, ensure the magnesium turnings are activated (e.g., with a crystal of iodine or 1,2-dibromoethane) to initiate the reaction.
-
-
Suboptimal Temperature Control : Temperature significantly impacts the rate of the desired reaction versus side reactions.[5]
-
Troubleshooting : Add the cyclopropyl methyl ketone solution slowly to the Grignard reagent at a low temperature (0 °C to -20 °C) to dissipate the heat of reaction. Allowing the temperature to rise can promote side reactions.[6][7] After the addition is complete, allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
-
Incorrect Stoichiometry : An insufficient amount of the Grignard reagent will result in incomplete conversion of the starting ketone.
-
Troubleshooting : Use a slight excess of the ethynylmagnesium bromide (typically 1.1 to 1.3 equivalents) to ensure the complete consumption of the cyclopropyl methyl ketone. This accounts for any minor quenching or degradation of the Grignard reagent.
-
Troubleshooting Flowchart for Low Yield
The following diagram provides a logical workflow for diagnosing the cause of low product yield.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant side products in my crude NMR. What are they and how can I prevent them?
The formation of byproducts is typically due to the Grignard reagent acting as a base rather than a nucleophile, or from a reduction reaction.[8]
A2: Common Side Reactions and Mitigation Strategies
-
Enolization of the Ketone : Cyclopropyl methyl ketone has acidic α-protons on the methyl group. The Grignard reagent can act as a base, deprotonating the ketone to form an enolate.[8] Upon aqueous workup, this simply regenerates the starting ketone, reducing the overall yield of the desired alcohol.
-
Mechanism : The strongly basic Grignard reagent abstracts a proton from the carbon adjacent to the carbonyl group.
-
Prevention : This side reaction is kinetically controlled and more prevalent at higher temperatures. Performing the addition at very low temperatures (e.g., -78 °C to -40 °C) strongly favors the desired nucleophilic addition at the carbonyl carbon over deprotonation.[7][9]
-
-
Reduction of the Ketone : If the Grignard reagent possesses a β-hydride, it can reduce the ketone to a secondary alcohol (2-cyclopropylethanol in this case) via a six-membered transition state (a Meerwein–Ponndorf–Verley type reduction).[8][10] While ethynylmagnesium bromide itself has no β-hydrides, this can be a concern if using other alkyl Grignard reagents. It is less common but still a theoretical possibility.
Reaction Mechanism: Desired vs. Side Reaction
The following diagram illustrates the desired nucleophilic addition pathway versus the competing enolization side reaction.
Sources
- 1. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Alkynylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Selectivity in Reactions of 2-Cyclopropylbut-3-yn-2-ol
Welcome to the technical support center for 2-Cyclopropylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and frequently asked questions related to achieving high selectivity in its various chemical transformations. Our goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you in your experimental design.
Introduction to the Reactivity of this compound
This compound is a multifunctional molecule featuring a tertiary alcohol, a cyclopropyl group, and a terminal alkyne. This unique combination of functional groups presents both opportunities for complex molecular construction and challenges in controlling selectivity. The primary reactive sites include:
-
The Alkyne: Susceptible to a variety of additions, including hydration, hydrogenation, and coupling reactions.
-
The Tertiary Alcohol: Can undergo rearrangement reactions, particularly under acidic conditions, and can direct the stereochemical outcome of nearby reactions.
-
The Cyclopropyl Group: Prone to ring-opening reactions under certain catalytic or radical conditions, offering a pathway to linear structures.
Understanding the interplay between these functionalities is crucial for achieving desired reaction outcomes. This guide will delve into specific selectivity issues—chemoselectivity, regioselectivity, and stereoselectivity—and provide actionable troubleshooting advice.
Troubleshooting Guide: Common Selectivity Issues
This section is structured in a question-and-answer format to directly address problems you may be encountering in the lab.
Issue 1: Poor Regioselectivity in Alkyne Hydration
Question: "I'm attempting to hydrate the alkyne of this compound to form the corresponding methyl ketone, but I'm getting a mixture of products, or the reaction is not proceeding as expected. How can I improve the regioselectivity for the Markovnikov product?"
Answer:
This is a classic challenge in alkyne hydration.[1][2] The formation of a mixture of products often arises from competing reaction pathways or non-selective addition of water across the triple bond.[3][4] For terminal alkynes like the one in this compound, the goal is typically Markovnikov addition to yield a methyl ketone.[3]
Causality and Recommended Solutions:
-
Mechanism Insight: Standard acid-catalyzed hydration can be unreliable for terminal alkynes and may lead to side reactions, especially given the presence of the acid-sensitive cyclopropyl carbinol moiety.[5][6] A more controlled approach is necessary.
-
Oxymercuration-Demercuration: This is the textbook method for achieving Markovnikov hydration of terminal alkynes. The use of a mercury(II) catalyst, typically HgSO₄ in aqueous sulfuric acid, promotes the formation of a vinylmercury intermediate that, upon hydrolysis, yields the desired methyl ketone.
Parameter Condition Rationale Catalyst HgSO₄ (catalytic) Promotes electrophilic attack on the alkyne, favoring the formation of the more stable carbocation at the internal carbon. Solvent H₂O / H₂SO₄ (dilute) Provides the water nucleophile and the acidic medium for the reaction. Temperature Room temperature to gentle warming Balances reaction rate with minimizing side reactions. -
Gold-Catalyzed Hydration: Gold catalysts have emerged as powerful tools for alkyne hydration, often proceeding under milder conditions than mercury-based systems.[1] Au(I) or Au(III) complexes can activate the alkyne towards nucleophilic attack by water.[1] Achieving high regioselectivity can still be a challenge and is often substrate and ligand-dependent.[1]
Troubleshooting Protocol: Oxymercuration-Demercuration
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent (e.g., aqueous THF or dioxane).
-
Reagent Addition: Add a catalytic amount of HgSO₄ followed by the slow addition of dilute sulfuric acid.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Issue 2: Competing Meyer-Schuster vs. Rupe Rearrangement
Question: "When treating this compound with acid, I'm aiming for the Meyer-Schuster product (an α,β-unsaturated aldehyde), but I'm observing the formation of an α,β-unsaturated methyl ketone, which I believe is the Rupe rearrangement product. How can I favor the Meyer-Schuster pathway?"
Answer:
This is a well-documented competition for tertiary propargyl alcohols.[7][8] The Meyer-Schuster rearrangement leads to an α,β-unsaturated aldehyde from a terminal propargyl alcohol, while the Rupe rearrangement yields an α,β-unsaturated methyl ketone.[7]
Causality and Recommended Solutions:
-
Mechanistic Divergence: Both rearrangements proceed through a common propargyl cation intermediate. The outcome is determined by the subsequent reaction steps. The Meyer-Schuster involves a 1,3-hydroxyl shift, while the Rupe rearrangement proceeds through an enyne intermediate.[7] For tertiary alcohols, the Rupe pathway is often competitive.[7]
-
Catalyst Choice is Key: Traditional strong acid catalysis often favors the Rupe rearrangement.[7] To promote the Meyer-Schuster pathway, milder and more specialized catalysts are required.[7][9] Transition metal-based Lewis acids have shown great promise in this regard.[7][10]
Catalyst System Conditions Selectivity Outcome Strong Brønsted Acid (e.g., H₂SO₄) High temperature Favors Rupe Rearrangement Au(I) or Au(III) complexes Mild, neutral conditions Can favor Meyer-Schuster Ru-based catalysts Varies Can be tuned for Meyer-Schuster Ag-based catalysts Varies Can be tuned for Meyer-Schuster
Experimental Workflow Diagram: Directing Rearrangements
Caption: Catalyst choice dictates the rearrangement pathway.
Issue 3: Uncontrolled Cyclopropane Ring-Opening
Question: "I'm trying to perform a reaction on the alkyne or alcohol, but I'm getting significant amounts of products where the cyclopropane ring has opened. How can I preserve the cyclopropyl moiety?"
Answer:
The cyclopropylcarbinyl system is prone to rearrangement and ring-opening, especially under conditions that generate a carbocation adjacent to the ring.[5][6] This is a result of the significant strain release that accompanies the ring-opening.
Causality and Recommended Solutions:
-
Radical vs. Cationic Pathways: Both cationic and radical intermediates adjacent to the cyclopropane can trigger ring-opening.[11] It's crucial to choose reaction conditions that avoid the formation of these reactive intermediates.
-
Avoiding Harsh Acidity: Strong acids will readily protonate the alcohol, leading to water loss and the formation of a cyclopropylcarbinyl cation, which rapidly rearranges.[5][6] If an acid catalyst is necessary, a mild Lewis acid is preferable to a strong Brønsted acid.
-
Controlling Radical Reactions: If you are performing a radical reaction, be aware that an α-cyclopropyl carbinyl radical can undergo a rapid ring-opening.[11] The choice of radical initiator and reaction temperature can influence the rate of this undesired process.
-
Palladium-Catalyzed Reactions: Certain palladium-catalyzed reactions can promote the ring-opening of cyclopropylcarbinol derivatives.[12][13] The choice of ligands and additives can sometimes mitigate this.
Strategies to Preserve the Cyclopropyl Ring:
| Reaction Type | Problematic Condition | Recommended Alternative |
| Alcohol Dehydration | Strong Acid (H₂SO₄, TsOH) | Milder dehydrating agents (e.g., Martin's sulfurane) |
| Alkyne Hydration | Harsh acidic conditions | Gold-catalyzed or oxymercuration conditions |
| Radical Additions | High temperature, slow trapping | Lower temperature, efficient radical trapping agent |
Frequently Asked Questions (FAQs)
Q1: Can I selectively hydrogenate the alkyne to an alkene without reducing the cyclopropyl group?
A1: Yes, this is a common and achievable transformation. The key is chemoselectivity.[14][15] The alkyne is significantly more reactive towards catalytic hydrogenation than the cyclopropane ring. Using a poisoned catalyst is the standard approach for this semi-hydrogenation.
-
Recommended Protocol: Use Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) and hydrogen gas at atmospheric pressure. This will selectively reduce the alkyne to the corresponding cis-alkene. Monitor the reaction carefully to prevent over-reduction to the alkane. An alternative is the use of Pd/γ-Al₂O₃, which has shown high selectivity for the semi-hydrogenation of similar propargyl alcohols.[16][17]
Q2: What is the best way to protect the tertiary alcohol before performing reactions on the alkyne?
A2: Protecting the alcohol is a wise strategy to prevent its participation in undesired side reactions. Given that it is a tertiary alcohol, sterically bulky protecting groups are recommended.
-
Recommended Protecting Groups:
-
Silyl Ethers: Trimethylsilyl (TMS) is often too labile. A more robust choice would be triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS). These are typically installed using the corresponding silyl chloride and an amine base like imidazole or triethylamine.
-
Ethers: A tetrahydropyranyl (THP) ether can be formed under acidic conditions, but care must be taken due to the sensitivity of the cyclopropylcarbinol system.
-
Q3: Are there methods for achieving stereoselective reactions at the propargylic position?
A3: Yes, the existing stereocenter and the directing effect of the hydroxyl group can influence the stereochemical outcome of reactions. For propargylic substitution reactions, the choice of catalyst is critical.[18][19] Asymmetric transfer hydrogenation of the corresponding alkynone can also be used to synthesize the alcohol enantioselectively.[19] DFT studies have shown that substituents at the propargylic position can significantly impact stereoselectivity in ruthenium-catalyzed reactions.[18]
Conclusion
Successfully manipulating this compound hinges on a nuanced understanding of its inherent reactivity and the careful selection of reaction conditions to favor the desired transformation. By considering the mechanistic pathways and employing the targeted strategies outlined in this guide, researchers can overcome common selectivity challenges and effectively utilize this valuable synthon in their synthetic endeavors.
References
-
Chemoselectivity: Reaction & Reduction. StudySmarter. Available from: [Link]
-
Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes. Chemical Communications (RSC Publishing). Available from: [Link]
-
Regioselective Reductive Hydration of Alkynes To Form Branched or Linear Alcohols. Journal of the American Chemical Society. Available from: [Link]
-
Hydration of Unsymmetrical Internal Alkynes: Factors Governing the Regioselectivity. ACS Catalysis. Available from: [Link]
-
9.4: Hydration of Alkynes. Chemistry LibreTexts. Available from: [Link]
-
2-(1-Methylcyclopropyl)but-3-yn-2-ol. PubChem. Available from: [Link]
-
Regioselectivity of Alkyne Hydration. YouTube. Available from: [Link]
-
Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. ACS Omega. Available from: [Link]
-
Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. PMC. Available from: [Link]
-
Chemoselectivity. Wikipedia. Available from: [Link]
-
Regioselective anti-Silyllithiation of Propargylic Alcohols. ResearchGate. Available from: [Link]
-
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. Available from: [Link]
-
Stereoselective Lewis Acid Catalyzed Cyclopropyl Carbinol Rearrangement. Thieme Chemistry. Available from: [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available from: [Link]
-
Selectivity in multiple multicomponent reactions: types and synthetic applications. ResearchGate. Available from: [Link]
-
Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. Available from: [Link]
-
Chemoselectivity – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Stereoselective Synthesis of (–)-Heliannuol E by γ-Selective Propargyl Substitution. The Journal of Organic Chemistry. Available from: [Link]
-
What is Chemoselectivity ? | Functional Group Reactivity | Protecting groups | Reagents |. YouTube. Available from: [Link]
-
Cyclopropyl carbinol: properties, applications in organic synthesis and safety. Metathesis. Available from: [Link]
-
Meyer–Schuster rearrangement. Wikipedia. Available from: [Link]
-
The Meyer–Schuster Rearrangement. Organic Reactions. Available from: [Link]
-
Meyer-Schuster Rearrangement. Wiley Online Library. Available from: [Link]
-
The radical clock rearrangement of an α‐cyclopropyl carbinyl radical. ResearchGate. Available from: [Link]
-
2-Cyclopropyl-3-methylbutan-2-ol. PubChem. Available from: [Link]
-
Rupe Rearrangement. YouTube. Available from: [Link]
-
Synthesis of cyclopropane hydrocarbons from methylcyclopropyl ketone 3: 2-cyclopropyl-1-butene, cis and trans 2-cyclopropyl-2-butene, and 2-cyclopropylbutane. UNT Digital Library. Available from: [Link]
-
The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Efficient total synthesis of three alpinoids via the Au(I)-catalyzed Meyer-Schuster rearrangement. PMC - NIH. Available from: [Link]
-
Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. MDPI. Available from: [Link]
-
2-Methyl-3-butyn-2-ol: A Versatile Chemical Compound with Wide Applications. LinkedIn. Available from: [Link]
-
Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. ResearchGate. Available from: [Link]
Sources
- 1. Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 7. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 8. Meyer-Schuster Rearrangement [drugfuture.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Efficient total synthesis of three alpinoids via the Au(I)-catalyzed Meyer-Schuster rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. Chemoselectivity - Wikipedia [en.wikipedia.org]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. thieme-connect.com [thieme-connect.com]
Technical Support Center: Synthesis of 2-Cyclopropylbut-3-yn-2-ol
Welcome to the technical support center for the synthesis of 2-Cyclopropylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven expertise. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your synthetic endeavors.
Synthesis Overview: The Grignard Approach
The synthesis of this compound is most commonly achieved via a Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. Two primary retrosynthetic pathways are viable:
-
Route A: Reaction of ethynylmagnesium bromide with cyclopropyl methyl ketone.
-
Route B: Reaction of cyclopropylmagnesium bromide with 3-butyn-2-one.
This guide will focus on troubleshooting Route A, as the preparation and handling of ethynylmagnesium bromide is a well-documented and common laboratory procedure.[1][2]
Frequently Asked Questions & Troubleshooting Guide
I. Issues with Grignard Reagent Formation (Ethynylmagnesium Bromide)
Question 1: My Grignard reaction to form ethynylmagnesium bromide is not initiating, or the yield is very low. What are the common causes and how can I fix this?
Answer: The formation of a Grignard reagent is highly sensitive to the reaction conditions. Low initiation or yield is almost always attributable to one of the following factors:
-
Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water in the glassware or solvent.
-
Causality: The Grignard reagent will deprotonate water, forming ethane and magnesium salts, thus consuming the active reagent.
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (nitrogen or argon). Solvents like diethyl ether or THF must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.[3]
-
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize over time, forming a passivating layer of magnesium oxide that prevents the reaction.
-
Causality: The insertion of magnesium into the carbon-halogen bond requires a clean, metallic magnesium surface.
-
Solution: Use fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated by adding a small crystal of iodine (which will disappear as the reaction starts), a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.[4]
-
-
Impure Ethyl Bromide: Contaminants in the ethyl bromide can interfere with the reaction.
-
Solution: Use freshly distilled ethyl bromide if purity is a concern.
-
Question 2: The reaction mixture for my ethynylmagnesium bromide preparation turns cloudy and dark, and I'm getting a low yield of my desired product in the subsequent step. What is happening?
Answer: This is likely due to a side reaction known as Wurtz coupling.
-
Causality: The newly formed ethylmagnesium bromide can react with the starting ethyl bromide to form butane. This is more prevalent at higher temperatures and with high local concentrations of ethyl bromide.
-
Solution:
-
Slow Addition: Add the ethyl bromide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[3] This avoids a buildup of the alkyl halide.
-
Temperature Control: If the reaction becomes too vigorous, gentle cooling with a water bath may be necessary.
-
Solvent Choice: THF can sometimes solvate the Grignard reagent more effectively than diethyl ether, potentially reducing side reactions.
-
II. Issues with the Addition to Cyclopropyl Methyl Ketone
Question 3: My yield of this compound is low, and I'm recovering a significant amount of unreacted cyclopropyl methyl ketone. What could be the issue?
Answer: Low conversion despite the apparent successful formation of the Grignard reagent can be due to several factors:
-
Inaccurate Grignard Reagent Concentration: Not all of the magnesium may have reacted, or some of the Grignard reagent may have been consumed by adventitious moisture or atmospheric oxygen.
-
Solution: It is good practice to titrate the Grignard solution before use to determine its exact molarity. A common method is to use a known amount of a proton source (like a weighed sample of menthol) with an indicator (such as 1,10-phenanthroline) and titrate with the Grignard solution until a color change is observed.
-
-
Steric Hindrance: While not extreme in this case, steric hindrance around the carbonyl of cyclopropyl methyl ketone can slow the reaction.
-
Solution: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine when the starting material has been consumed. Increasing the reaction temperature by gentle refluxing may also improve the rate of reaction.
-
-
Enolization of the Ketone: Grignard reagents are strong bases and can deprotonate the alpha-carbon of the ketone, forming an enolate. This consumes the Grignard reagent and the ketone without forming the desired product.
-
Causality: The acidic protons on the methyl group adjacent to the carbonyl can be abstracted by the basic Grignard reagent.
-
Solution: Perform the addition at a low temperature (e.g., 0°C or even -78°C) to favor nucleophilic addition over deprotonation. Add the Grignard reagent slowly to the ketone solution, rather than the other way around, to maintain a low concentration of the base.
-
Question 4: I'm observing a significant amount of a high-boiling point byproduct in my crude product mixture. What could this be?
Answer: A likely high-boiling byproduct is the result of the Grignard reagent reacting with itself or the solvent. Another possibility is a dimer formed from the ketone.
-
Wurtz-type Coupling: As mentioned earlier, this can occur during the Grignard formation step.
-
Reaction with Solvent: If using THF, the Grignard reagent can, under forcing conditions, deprotonate the THF, leading to ring-opening and side products. This is less common under standard reaction conditions.
-
Aldol-type Condensation: If the reaction conditions become acidic during workup before all the magnesium alkoxide is quenched, the starting ketone can undergo self-condensation.
Solution:
-
Optimize the Grignard formation to minimize Wurtz coupling.
-
Use appropriate reaction times and temperatures to avoid solvent degradation.
-
Ensure a complete and careful quench of the reaction with a saturated aqueous solution of ammonium chloride.
III. Workup and Purification Challenges
Question 5: During the aqueous workup, I'm getting a persistent emulsion that makes phase separation difficult. How can I resolve this?
Answer: Emulsions are common during the workup of Grignard reactions due to the formation of magnesium salts.
-
Causality: The magnesium salts act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
Solution:
-
Add more solvent: Diluting the organic phase can sometimes break the emulsion.
-
Add brine: A saturated aqueous solution of sodium chloride can increase the ionic strength of the aqueous layer, helping to break the emulsion.
-
Gentle swirling: Avoid vigorous shaking during extraction. Gentle, repeated inversions of the separatory funnel are often sufficient.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can help to break up the emulsion.
-
Question 6: My purified product seems to be unstable and decomposes upon standing or during distillation. What is the cause and how can I prevent this?
Answer: Tertiary propargylic alcohols can be sensitive to heat and acid, potentially leading to decomposition or rearrangement.
-
Causality: The presence of trace acid can catalyze dehydration to form an enyne, or other rearrangements. High temperatures during distillation can also promote decomposition.
-
Solution:
-
Neutralize Thoroughly: Ensure the product is thoroughly washed to remove any acidic residue from the workup. A wash with a dilute sodium bicarbonate solution can be beneficial.
-
Avoid High Temperatures: Purify the product using vacuum distillation to lower the boiling point.[5]
-
Chromatography: If the product is particularly sensitive, purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is a milder alternative to distillation.[4]
-
Storage: Store the purified product under an inert atmosphere, in a refrigerator, and protected from light.
-
Experimental Protocols
Protocol 1: Synthesis of Ethynylmagnesium Bromide
This protocol is adapted from established procedures for the preparation of acetylenic Grignard reagents.[1][2]
-
Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether or THF.
-
Add a small portion of the ethyl bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle reflux.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, bubble dry acetylene gas through the solution for 2-3 hours. The reaction is complete when a sample of the solution, when hydrolyzed, no longer evolves a significant amount of ethane.
Protocol 2: Synthesis of this compound
-
In a separate flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of cyclopropyl methyl ketone (1.0 eq.) in anhydrous diethyl ether or THF.
-
Cool the ketone solution to 0°C in an ice bath.
-
Slowly add the freshly prepared ethynylmagnesium bromide solution (1.1-1.2 eq.) from Protocol 1 to the ketone solution via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low/No Grignard Initiation | Moisture, Inactive Mg surface | Flame-dry glassware, use anhydrous solvents, activate Mg with iodine/1,2-dibromoethane. |
| Low Product Yield | Inaccurate Grignard concentration, Enolization | Titrate Grignard reagent, perform addition at low temperature. |
| Byproduct Formation | Wurtz coupling, Aldol condensation | Slow addition of alkyl halide, careful and complete quench. |
| Workup Emulsion | Magnesium salt formation | Add brine, gentle extraction, filter through Celite. |
| Product Decomposition | Acid residue, High temperature | Neutralize product, use vacuum distillation or chromatography for purification. |
Visualizations
Workflow for the Synthesis of this compound
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
-
PubChem. (n.d.). 2-Cyclopropyl-3-methylbutan-2-ol. Retrieved from [Link]
-
Organic Syntheses. (2007). Synthesis of 4-Triisopropylsilyl-3-butyn-2-ol by Asymmetric Transfer Hydrogenation. Coll. Vol. 84, p. 120. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Phenyl-1-penten-4-yn-3-ol. Retrieved from [Link]
-
Brandsma, L., & Vasilevsky, S. F. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 308-316. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Deactivation in 2-Cyclopropylbut-3-yn-2-ol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyclopropylbut-3-yn-2-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in reactions involving this versatile propargyl alcohol. Our goal is to equip you with the knowledge to diagnose, mitigate, and resolve issues to ensure the success and reproducibility of your experiments.
Introduction to a Common Challenge
This compound is a valuable building block in organic synthesis. Its transformations, such as the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds, are often facilitated by transition metal catalysts, including those based on ruthenium, silver, or gold.[1][2][3] While these catalysts can be highly efficient, their deactivation over the course of a reaction is a frequent obstacle, leading to decreased reaction rates, low yields, and inconsistent results. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction starts efficiently but then slows down significantly or stalls completely. What are the likely causes?
A1: This is a classic symptom of catalyst deactivation. The initial high conversion rate indicates that the catalyst is active at the beginning of the reaction, but one or more processes are inhibiting its function over time. The primary culprits for this gradual loss of activity can be categorized as follows:
-
Catalyst Poisoning: This occurs when impurities in your reaction mixture strongly bind to the active sites of the catalyst, rendering them inaccessible to the substrate.[4][5]
-
Fouling or Coking: The acetylenic nature of this compound and its potential byproducts can lead to the formation of oligomeric or polymeric materials that deposit on the catalyst surface, blocking active sites.[6][7] This is a common issue in reactions involving alkynes.[8][9]
-
Thermal Degradation (Sintering): If the reaction is run at elevated temperatures, the metal nanoparticles of a heterogeneous catalyst can agglomerate, reducing the active surface area.[5][6] For homogeneous catalysts, high temperatures can lead to ligand decomposition or changes in the metal's coordination sphere.[10]
-
Leaching: In the case of supported heterogeneous catalysts, the active metal may detach from the support and dissolve into the reaction medium, leading to a loss of catalytic activity.[11]
To diagnose the specific cause, a systematic approach is recommended. The following workflow can help you pinpoint the issue.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Q2: I suspect catalyst poisoning. What are common poisons for this type of reaction and how can I avoid them?
A2: For transition metal catalysts, especially ruthenium-based ones, certain functional groups and impurities can act as potent poisons. Given the synthetic routes to this compound, potential contaminants should be carefully considered.
| Potential Poison | Source | Mechanism of Deactivation | Mitigation Strategy |
| Sulfur Compounds | Thiol-based reagents, contaminated solvents. | Strong coordination to the metal center, blocking active sites.[5] | Use high-purity, sulfur-free solvents and reagents. If necessary, pass reagents through a plug of activated alumina. |
| Halides | Residual starting materials or reagents from previous steps. | Can alter the electronic properties of the metal center or form inactive halide-bridged dimers. | Purify the this compound substrate meticulously, for example, by distillation or chromatography. |
| Water/Protic Solvents | Inadequately dried solvents or glassware. | For some catalysts, water can lead to the formation of inactive metal hydroxides or oxides.[11] | Ensure all solvents and reagents are rigorously dried. Perform reactions under a strictly inert atmosphere (Argon or Nitrogen). |
| Oxygen | Leaks in the reaction setup. | Can lead to the oxidation of the active metal, changing its catalytic properties.[11] | Degas all solvents and ensure a leak-free reaction setup with a positive pressure of inert gas. |
Experimental Protocol: Substrate and Solvent Purification
-
Solvent Purification: Use a solvent purification system (e.g., passing through activated alumina columns) or distill solvents from appropriate drying agents under an inert atmosphere.
-
Substrate Purification: Purify this compound by vacuum distillation to remove non-volatile impurities.
-
Inert Gas Purification: Use a high-purity grade of Argon or Nitrogen and consider passing it through an oxygen trap.
Q3: My catalyst has changed color or I see solid precipitates forming during the reaction. What does this indicate?
A3: A visual change in the catalyst or reaction mixture is a strong indicator of a deactivation process.
-
Darkening of the Catalyst/Solution (Coking/Fouling): The formation of black or dark brown solids on the catalyst or in the solution often points to coking.[7] This is due to the polymerization of the alkyne substrate or product on the catalyst surface. Acetylenic compounds are known to cause such fouling.[8][9]
-
Formation of a Metallic Mirror: In some cases, particularly with silver or gold catalysts, the formation of a metallic mirror on the glassware indicates that the metal has been reduced from its active cationic state to the inactive metallic state (M⁺ → M⁰).
-
Change in Catalyst Color: For homogeneous catalysts, a color change can signify a change in the oxidation state or coordination environment of the metal center, potentially leading to an inactive species.[10] For example, some ruthenium hydride species, which can be involved in isomerization side reactions, may have a distinct color.[12]
Diagnostic Step: Thermogravimetric Analysis (TGA) of Spent Catalyst
To quantify the amount of carbonaceous deposits (coke), TGA can be performed on the recovered and dried catalyst.
-
Carefully filter the catalyst from the reaction mixture, wash with a volatile solvent (e.g., pentane), and dry under vacuum.
-
Obtain a TGA trace of the spent catalyst under an oxidizing atmosphere (air or oxygen).
-
The weight loss at temperatures corresponding to the combustion of carbonaceous material provides a quantitative measure of coking.[13]
Q4: Can a deactivated catalyst be regenerated? Specifically for a ruthenium-based catalyst.
A4: Yes, in some cases, catalyst regeneration is possible, although the success depends on the deactivation mechanism.
-
For Coking/Fouling: A common method for regenerating coked catalysts is controlled calcination (heating in the presence of air or oxygen) to burn off the carbonaceous deposits.[7][9] However, this must be done carefully to avoid sintering the metal particles.
-
For Oxide Formation/Poisoning: If the catalyst has been deactivated by oxidation, a reduction step may restore its activity. For ruthenium catalysts used in hydrogenation, a specific reactivation procedure involving treatment with oxygen followed by hydrogen at a controlled pressure and temperature has been patented.[14][15][16]
Experimental Protocol: General Reactivation of a Supported Ruthenium Catalyst
Disclaimer: This is a general procedure and may need to be optimized for your specific catalyst and reaction.
-
Solvent Wash: After the reaction, filter the catalyst and wash it thoroughly with the reaction solvent to remove adsorbed organic species.
-
Drying: Dry the catalyst under a high vacuum at a moderate temperature (e.g., 60-80 °C).
-
Oxidative Treatment (if coked): Heat the catalyst in a tube furnace under a slow flow of dilute air (e.g., 5% O₂ in N₂) at a temperature sufficient to burn off coke but below the temperature that would cause significant sintering (e.g., 300-400 °C). The temperature ramp and hold time should be carefully controlled.
-
Reductive Treatment: After the oxidative treatment (or if the catalyst was deactivated by oxidation), reduce the catalyst under a flow of hydrogen (e.g., 5-10% H₂ in N₂) at an elevated temperature. The conditions for reduction (temperature, time, H₂ pressure) are crucial and depend on the specific catalyst.[14]
Caption: A simplified workflow for the regeneration of a supported catalyst.
Concluding Remarks
Catalyst deactivation is a multifaceted challenge that requires a systematic and analytical approach to resolve. By understanding the potential mechanisms of deactivation—poisoning, fouling, sintering, and leaching—researchers can proactively design more robust reaction conditions. This includes meticulous purification of reagents, optimization of reaction parameters (temperature, concentration), and careful selection of the catalyst. When deactivation does occur, the diagnostic and regeneration protocols outlined in this guide provide a framework for identifying the root cause and potentially restoring the catalyst's performance.
References
-
Meyer–Schuster rearrangement - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Troubleshooting of Catalytic Reactors | PPTX. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
-
Methods for Meyer‐Schuster rearrangement. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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The Meyer–Schuster Rearrangement. (n.d.). Organic Reactions. Retrieved January 17, 2026, from [Link]
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Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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METHOD FOR REACTIVATING RUTHENIUM CATALYST. (n.d.). European Patent Office - EP 0913194 A1. Retrieved January 17, 2026, from [Link]
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Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization | Journal of the American Chemical Society. (n.d.). Retrieved January 17, 2026, from [Link]
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Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Retrieved January 17, 2026, from [Link]
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Scheme 8. Anion-driven catalyst deactivation pathways in alkyne hydroalkoxylation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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CHARACTERIZATION OF DEACTIVATING SPECIES | Deactivation and Regeneration of Zeolite Catalysts. (n.d.). World Scientific Publishing. Retrieved January 17, 2026, from [Link]
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Troubleshooting Guide: How to Diagnose a Bad Catalytic Converter. (n.d.). Little Garage. Retrieved January 17, 2026, from [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 17, 2026, from [Link]
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Catalytic Fast Pyrolysis of Biomass: Catalyst Characterization Reveals the Feed-Dependent Deactivation of a Technical ZSM-5-Based Catalyst | ACS Sustainable Chemistry & Engineering. (n.d.). Retrieved January 17, 2026, from [Link]
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A Simple and Versatile Re-Catalyzed Meyer-Schuster Rearrangement of Propargylic Alcohols to α,β-Unsaturated Carbonyl Compounds | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Meyer-Schuster Rearrangement. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]
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Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization | ACS Omega. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
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Deactivation and Regeneration of Nitrogen Doped Carbon Catalyst for Acetylene Hydrochlorination. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
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How to Troubleshoot Catalytic Converters. (n.d.). Dummies.com. Retrieved January 17, 2026, from [Link]
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Catalyst deactivation in liquid- and gas-phase hydrogenation of acetylene using a monolithic catalyst reactor. (n.d.). Scilit. Retrieved January 17, 2026, from [Link]
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Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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9.4: Hydration of Alkynes. (2024, March 18). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Org. Synth. 2007, 84, 120. (n.d.). Retrieved January 17, 2026, from [Link]
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Hydration of Alkynes. (n.d.). Organic Chemistry Tutor. Retrieved January 17, 2026, from [Link]
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Ruthenium-catalyzed reactions of 1-cyclopropyl-2-propyn-1-ols with anilines and water via allenylidene intermediates: selective preparation of tri- and tetrasubstituted conjugated enynes. (2007, April 25). PubMed. Retrieved January 17, 2026, from [Link]
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9.4 Hydration of Alkynes. (2023, September 20). Organic Chemistry - OpenStax. Retrieved January 17, 2026, from [Link]
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Reduction of alkynes (video). (n.d.). Khan Academy. Retrieved January 17, 2026, from [Link]
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Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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2-Cyclopropyl-3-methylbutan-2-ol | C8H16O. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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RETRACTED: Transient Operation: A Catalytic Chemoselective Hydrogenation of 2-Methyl-3-Butyn-2-ol via a Cooperative Pd and Radiofrequency Heating Directed Kinetic Resolution. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
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Ruthenium Catalyzed Hydrohydroxyalkylation of Acrylates with Diols and α-Hydroxycarbonyl Compounds to Form Spiro- and α-Methylene-γ-Butyrolactones. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Ruthenium-catalyzed [2 + 2] cycloadditions of bicyclic alkenes with alkynyl phosphonates. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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[PDF] Ruthenium-catalyzed reactions of 1-cyclopropyl-2-propyn-1-ols with anilines and water via allenylidene intermediates: selective preparation of tri- and tetrasubstituted conjugated enynes. | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]
- US3838183A - Synthesis of 2-methyl-3-buten-2-ol. (n.d.). Google Patents.
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Technical Support Center: Scaling Up the Synthesis of 2-Cyclopropylbut-3-yn-2-ol
Welcome to the comprehensive technical support guide for the synthesis of 2-cyclopropylbut-3-yn-2-ol. This resource is tailored for researchers, scientists, and drug development professionals to navigate the intricacies of scaling up this valuable chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical data to ensure the successful and safe execution of your synthesis at scale.
I. Reaction Overview and Key Challenges
The synthesis of this compound is most commonly achieved through the nucleophilic addition of an acetylide to cyclopropyl methyl ketone. This reaction, while straightforward on a lab scale, presents several challenges during scale-up. These include managing the reactivity of the organometallic reagents, ensuring adequate temperature control, and optimizing the work-up and purification procedures to obtain a high-purity product.
Reaction Scheme:
Core Challenges in Scale-Up:
-
Exothermic Reaction Profile: The addition of the acetylide to the ketone is highly exothermic, requiring robust thermal management to prevent side reactions and ensure safety.
-
Reagent Solubility and Dosing: Ensuring homogenous mixing and controlled addition of reagents is critical for consistent product quality and yield.
-
Work-up and Quenching: The quenching of the reaction mixture must be carefully controlled to avoid hazards and facilitate product isolation.
-
Product Purification: Removal of unreacted starting materials and byproducts can be challenging at a larger scale.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides actionable solutions based on established chemical principles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Grignard/Acetylide Reagent: Moisture or oxygen in the reaction setup can quench the highly reactive organometallic reagent. | 1. Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). 2. Use anhydrous solvents. 3. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[1] |
| Poor Reagent Quality: The starting cyclopropyl methyl ketone or the acetylide source may be of low purity. | 1. Verify the purity of starting materials by NMR or GC-MS. 2. If preparing the Grignard reagent in situ, ensure the magnesium turnings are fresh and activated. | |
| Formation of Significant Byproducts | Enolization of Ketone: The strongly basic acetylide can deprotonate the alpha-carbon of the ketone, leading to aldol-type side products. | 1. Lower the reaction temperature to favor nucleophilic addition over deprotonation. 2. Consider using a less basic acetylide source or adding a Lewis acid to enhance the electrophilicity of the ketone. |
| Side Reactions of the Cyclopropyl Group: Under harsh conditions, the strained cyclopropyl ring can be susceptible to opening.[2] | 1. Maintain a controlled, low temperature throughout the reaction and work-up. 2. Avoid strongly acidic or basic conditions for prolonged periods. | |
| Difficult or Incomplete Reaction Quenching | Formation of Gels or Precipitates: The magnesium alkoxide intermediate can form thick slurries, making stirring and quenching inefficient. | 1. Use a sufficiently large volume of a suitable quenching solution (e.g., saturated aqueous ammonium chloride). 2. Ensure vigorous stirring during the quench. 3. Consider a reverse quench (adding the reaction mixture to the quenching solution). |
| Challenges in Product Purification | Azeotrope Formation: The product may form an azeotrope with the solvent or impurities, making distillation difficult.[3] | 1. Perform a solvent swap to a higher-boiling point solvent before distillation. 2. Consider alternative purification methods such as column chromatography on silica gel.[4][5] |
| Thermal Instability of the Product: Propargyl alcohols can be thermally sensitive, leading to decomposition during distillation.[6] | 1. Use vacuum distillation to lower the boiling point. 2. Keep the distillation pot temperature as low as possible. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best acetylide source for this reaction at scale?
A1: While acetylene gas can be used, it presents significant handling challenges at a larger scale. A safer and more convenient alternative is to use a commercially available solution of sodium acetylide in a suitable solvent like xylene or mineral oil.[7][8] Alternatively, ethynylmagnesium bromide, prepared in situ from acetylene and a Grignard reagent, is also a viable option.
Q2: How critical is the reaction temperature, and what is the optimal range?
A2: Temperature control is paramount. The addition of the acetylide reagent to the cyclopropyl methyl ketone should be performed at a low temperature, typically between -20 °C and 0 °C, to minimize side reactions such as enolization.[9][10] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
Q3: What are the key safety precautions when working with sodium acetylide?
A3: Sodium acetylide is a highly reactive and potentially explosive compound, especially when dry or in contact with moisture.[1][11] Key safety precautions include:
-
Always handle under an inert atmosphere (nitrogen or argon).[1][7]
-
Use spark-proof tools and ensure proper grounding of equipment.[7]
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[1][11]
-
Have a Class D fire extinguisher rated for combustible metals readily available.
Q4: My reaction seems to stall before completion. What could be the issue?
A4: Incomplete conversion can be due to several factors. Insufficient reagent stoichiometry is a common culprit; ensure a slight excess of the acetylide reagent is used (typically 1.1 to 1.5 equivalents). Another possibility is poor mixing due to the formation of a thick slurry. Ensure your reactor is equipped with a powerful overhead stirrer capable of handling viscous mixtures.
Q5: What is the best method for purifying this compound at a multi-kilogram scale?
A5: For large-scale purification, fractional vacuum distillation is generally the most efficient method. However, due to the potential for azeotrope formation and the thermal sensitivity of the product, careful optimization of the distillation conditions is necessary.[3] If high purity is required and distillation is problematic, preparative chromatography can be employed, though it is often less economical at a very large scale.
IV. Experimental Protocols & Data
Detailed Step-by-Step Methodology for Synthesis
This protocol is a representative example for the synthesis of this compound and should be optimized for your specific equipment and scale.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and inert gas inlet/outlet
-
Addition funnel
-
Cooling bath/circulator
-
Quenching vessel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Cyclopropyl methyl ketone (reagent grade, check purity)
-
Sodium acetylide (18 wt% slurry in xylene/light mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reactor Setup: Assemble the jacketed reactor under a positive pressure of nitrogen. Ensure all glassware is thoroughly dry.
-
Reagent Charging: Charge the reactor with cyclopropyl methyl ketone (1.0 equivalent) and anhydrous THF.
-
Cooling: Cool the reactor contents to -10 °C using the cooling circulator.
-
Acetylide Addition: Slowly add the sodium acetylide slurry (1.2 equivalents) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C. In a separate vessel, prepare a stirred solution of saturated aqueous ammonium chloride. Slowly transfer the reaction mixture to the quenching solution, ensuring the temperature of the quench mixture does not exceed 15 °C.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic and aqueous layers. .
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by fractional vacuum distillation.
Data Presentation: Typical Reaction Parameters
| Parameter | Value |
| Scale | 1.0 mol |
| Cyclopropyl Methyl Ketone | 84.1 g |
| Sodium Acetylide (18 wt%) | 320 g |
| Anhydrous THF | 1.0 L |
| Addition Temperature | -10 °C to 0 °C |
| Reaction Time | 4-6 hours |
| Typical Yield (Crude) | 85-95% |
| Typical Purity (after distillation) | >98% |
V. Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low yields in the synthesis.
VI. References
-
Chemsrc. (2025, August 21). sodium acetylide | CAS#:1066-26-8. [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet. [Link]
-
Wiley Companies. (n.d.). Sodium Acetylide (20% by weight in Xylenes). [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 1066-26-8 Name: Sodium acetylide. [Link]
-
Google Patents. (n.d.). Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of proparg.
-
DSpace@MIT. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. [Link]
-
Google Patents. (n.d.). Process of purifying propargyl alcohol.
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. [Link]
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Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry?. [Link]
-
Thieme. (n.d.). Oxidative Rearrangement of Tertiary Propargylic Alcohols. [Link]
-
ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF. [Link]
-
Sciencemadness Discussion Board. (2016, September 4). Cyclopropyl grignard. [Link]
-
Chad's Prep®. (n.d.). Addition of Acetylide Ions and Grignard Reagents. [Link]
-
ACS Publications. (n.d.). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols | The Journal of Organic Chemistry. [Link]
-
Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. [Link]
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ACS Publications. (n.d.). ACCOUNTS OF CHEXICAL RESEARCH. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acetylide Ions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
ResearchGate. (n.d.). Scale-up alkynylation reaction and derivatization of (substituted pyridyl)enyne. …. [Link]
-
ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]
-
PMC - NIH. (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. [Link]
-
UNT Digital Library. (n.d.). Synthesis of cyclopropane hydrocarbons from methylcyclopropyl ketone 3: 2-cyclopropyl-1-butene, cis and trans 2-cyclopropyl-2-butene, and 2-cyclopropylbutane. [Link]
-
Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
PMC - NIH. (n.d.). SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity. [Link]
-
PubChem. (n.d.). 2-Cyclopropyl-3-methylbutan-2-ol | C8H16O | CID 262980. [Link]
-
RSC Publishing. (2023, January 19). Recent progress in alkynylation with hypervalent iodine reagents. [Link]
-
Google Patents. (n.d.). Preparation method of 2-methyl-3-butyne-2-ol.
-
Google Patents. (n.d.). Halogenation of cyclopropyl-methyl ketone.
-
PMC - NIH. (n.d.). Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether. [Link]
-
NIH. (n.d.). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Cyclopropylbut-3-yn-2-ol
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for 2-cyclopropylbut-3-yn-2-ol, a unique molecule featuring a tertiary alcohol, a terminal alkyne, and a cyclopropyl moiety.
This document will serve as a valuable resource for researchers, scientists, and drug development professionals by not only presenting the spectral data but also by providing a comparative analysis with structurally related analogues. This approach will facilitate a deeper understanding of the subtle electronic and steric influences of the constituent functional groups on the NMR chemical shifts and coupling constants.
The Structural Uniqueness of this compound
The confluence of a strained cyclopropyl ring, a sterically demanding tertiary alcohol, and the magnetically anisotropic terminal alkyne in this compound presents a fascinating case study for NMR analysis. Understanding the characteristic spectral signatures of this molecule is crucial for its identification and for monitoring its transformations in chemical reactions.
Experimental Protocol for NMR Data Acquisition
The following provides a generalized, robust protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound. The trustworthiness of any spectral data is intrinsically linked to the rigor of the experimental procedure.
Sample Preparation:
-
Analyte: 5-10 mg of this compound.
-
Solvent: 0.5-0.7 mL of deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties and relatively clean spectral window. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 32 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: 256 to 1024 scans are often necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds.
-
The causality behind these choices lies in balancing the need for high-quality data with practical considerations of instrument time. For instance, a longer relaxation delay in ¹³C NMR ensures accurate integration if quantitative analysis is required, though for simple identification, a shorter delay is often acceptable.
Predicted and Comparative NMR Data Analysis
¹H NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Predicted) | -OH | ~1.5-2.5 | s | 1H |
| ≡C-H | ~2.4 | s | 1H | |
| Cyclopropyl CH | ~0.8-1.2 | m | 1H | |
| Cyclopropyl CH₂ | ~0.2-0.6 | m | 4H | |
| -CH₃ | ~1.5 | s | 3H | |
| 2-Methylbut-3-yn-2-ol[1] | -OH | 1.96 | s | 1H |
| ≡C-H | 2.41 | s | 1H | |
| -CH₃ | 1.51 | s | 6H | |
| 1-Ethynylcyclohexanol[2][3] | -OH | 2.05 | s | 1H |
| ≡C-H | 2.45 | s | 1H | |
| Cyclohexyl CH₂ | 1.2-1.9 | m | 10H | |
| Cyclopropyl methyl ketone[4][5] | Cyclopropyl CH | 1.95 | m | 1H |
| Cyclopropyl CH₂ | 0.85, 1.05 | m | 4H | |
| -CH₃ | 2.25 | s | 3H |
Analysis of ¹H NMR Data:
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet.
-
Alkynyl Proton (≡C-H): The terminal alkyne proton typically resonates in the range of 2.0-3.0 ppm.[6] The magnetic anisotropy of the triple bond shields this proton, causing it to appear at a relatively upfield position compared to vinylic protons.[7]
-
Cyclopropyl Protons: The protons on a cyclopropyl ring are highly shielded due to the ring's unique electronic structure and appear at unusually high field, typically between 0 and 1 ppm. The methine proton will be a multiplet due to coupling with the adjacent methylene protons.
-
Methyl Protons (-CH₃): The methyl group attached to the quaternary carbon is expected to be a singlet in the aliphatic region.
¹³C NMR Spectral Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-OH (quaternary) | ~65-70 |
| ≡C-H | ~70-75 | |
| -C≡ | ~85-90 | |
| Cyclopropyl CH | ~15-20 | |
| Cyclopropyl CH₂ | ~0-5 | |
| -CH₃ | ~25-30 | |
| 2-Methylbut-3-yn-2-ol[1] | C-OH (quaternary) | 65.2 |
| ≡C-H | 70.4 | |
| -C≡ | 88.5 | |
| -CH₃ | 31.5 | |
| 1-Ethynylcyclohexanol[2] | C-OH (quaternary) | 68.5 |
| ≡C-H | 72.1 | |
| -C≡ | 88.0 | |
| Cyclohexyl C1 | 38.0 | |
| Cyclohexyl C2,6 | 25.2 | |
| Cyclohexyl C3,5 | 23.1 | |
| Cyclopropyl methyl ketone[4] | C=O (quaternary) | 208.9 |
| Cyclopropyl CH | 17.5 | |
| Cyclopropyl CH₂ | 11.2 | |
| -CH₃ | 29.8 |
Analysis of ¹³C NMR Data:
-
Quaternary Alcohol Carbon (C-OH): The carbon bearing the hydroxyl group is expected in the 65-70 ppm region, a characteristic range for tertiary alcohols.
-
Alkynyl Carbons (-C≡C-H): The sp-hybridized carbons of the terminal alkyne will appear in a distinct region of the spectrum. The carbon bearing the proton (≡C-H) is typically found further upfield (~70-75 ppm) compared to the internal alkynyl carbon (~85-90 ppm).[8]
-
Cyclopropyl Carbons: Similar to their attached protons, the carbons of the cyclopropyl ring are also significantly shielded, appearing at a very high field in the ¹³C NMR spectrum.
-
Methyl Carbon (-CH₃): The methyl carbon will resonate in the typical aliphatic region.
Visualizing the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using NMR spectroscopy.
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Comparing reactivity of 2-Cyclopropylbut-3-yn-2-ol with other alkynols
Introduction: The Unique Chemical Landscape of a Cyclopropyl-Substituted Alkynol
In the vast toolkit of molecular scaffolds available to chemists, propargyl alcohols—compounds containing both a hydroxyl group and an alkyne—stand out for their synthetic versatility.[1][2] Their dual functionality allows for a rich spectrum of chemical transformations. This guide focuses on a particularly intriguing member of this class: 2-cyclopropylbut-3-yn-2-ol . This tertiary alkynol is distinguished by the presence of a cyclopropyl ring directly attached to the carbinol carbon.
The cyclopropyl group is far from an inert spectator. Its strained, three-membered ring exhibits unique electronic properties, often described as having "pseudo-double-bond" character. This feature allows it to stabilize adjacent positive charges, a property that profoundly influences the molecule's reaction pathways. Furthermore, the inherent ring strain makes it susceptible to ring-opening reactions under certain catalytic conditions.[3]
This document provides an in-depth comparison of the reactivity of this compound against other representative alkynols. We will explore how the interplay between the tertiary alcohol, the terminal alkyne, and the electronically active cyclopropyl ring dictates its behavior in key organic transformations, including acid-catalyzed rearrangements, hydration, reduction, and palladium-catalyzed coupling reactions. This analysis is designed to provide researchers, scientists, and drug development professionals with a predictive framework for incorporating this valuable building block into complex synthetic routes.
Acid-Catalyzed Rearrangements: A Tale of Two Pathways
Propargyl alcohols are renowned for undergoing acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds. For tertiary alcohols, two primary, often competing, pathways exist: the Meyer-Schuster rearrangement and the Rupe rearrangement.[4][5]
-
The Meyer-Schuster Rearrangement: A 1,3-hydroxyl shift that leads to the formation of an α,β-unsaturated aldehyde (from a terminal alkyne) or ketone.[6][7]
-
The Rupe Rearrangement: A pathway that proceeds through an enyne intermediate to yield an α,β-unsaturated methyl ketone.[4][8]
The choice between these pathways is dictated by the stability of the carbocationic intermediates formed after the initial protonation of the hydroxyl group and subsequent loss of water. This is where the cyclopropyl group in This compound plays a decisive role. The cyclopropyl group is exceptionally effective at stabilizing an adjacent carbocation. This stabilization favors the formation of the vinyl cation intermediate required for the Meyer-Schuster pathway, potentially making it a more favorable route compared to other tertiary alkynols that might preferentially undergo the Rupe rearrangement.
However, the high strain energy of the cyclopropyl ring also introduces the possibility of alternative reaction pathways, such as ring-opening or skeletal rearrangements, especially under harsh acidic conditions or with specific metal catalysts like gold(I).[9][10]
Comparative Data: Rearrangement Products
| Alkynol | Catalyst/Conditions | Major Product(s) | Key Observation |
| 2-Methylbut-3-yn-2-ol | Strong Acid (e.g., H₂SO₄) | Rupe Product (α,β-unsaturated ketone)[4] | Classic example of the Rupe rearrangement dominating for a simple tertiary alcohol. |
| This compound | Mild Lewis Acid (e.g., Au(I))[11] | Meyer-Schuster Product (α,β-unsaturated aldehyde) | Cyclopropyl group stabilizes the intermediate, favoring the 1,3-shift over the Rupe pathway. |
| This compound | Strong Brønsted Acid | Mixture, potential for ring-opening products | Harsh conditions may lead to complex rearrangements beyond the classic pathways.[12] |
Hydration of the Alkyne: Markovnikov vs. Anti-Markovnikov Addition
The addition of water across the carbon-carbon triple bond is a fundamental transformation that converts alkynes into carbonyl compounds. The regioselectivity of this reaction is controlled by the choice of catalyst.
-
Markovnikov Hydration : Catalyzed by mercury salts (e.g., HgSO₄) in aqueous acid, this reaction places the oxygen atom on the more substituted carbon of the alkyne.[13][14] For a terminal alkyne like this compound, this reliably produces a methyl ketone. The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form.[15]
-
Anti-Markovnikov Hydration : This is typically achieved through a two-step hydroboration-oxidation sequence. A bulky borane reagent (e.g., disiamylborane) adds to the terminal alkyne, followed by oxidation (e.g., with H₂O₂), placing the oxygen on the terminal carbon to yield an aldehyde after tautomerization.[15]
For this compound, both transformations are viable and proceed as expected for a terminal alkyne. The cyclopropyl and tertiary alcohol moieties are generally stable under these conditions and do not interfere with the regioselectivity. The primary comparison to other alkynols lies not in reactivity differences, but in the synthetic utility of the resulting products: a cyclopropyl methyl ketone versus a cyclopropyl acetaldehyde derivative.
Experimental Protocol: Markovnikov Hydration of this compound
-
Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent/Reagent Addition : Add a solution of water and THF (5:1 v/v). To this, add concentrated sulfuric acid (0.1 eq) followed by mercury(II) sulfate (0.05 eq).
-
Reaction : Heat the mixture to 60 °C and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup : Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding methyl ketone.
Reduction of the Alkyne: Navigating Selectivity and Stability
The reduction of the alkyne in this compound offers access to the corresponding alkene or alkane. However, the choice of reducing agent is critical, not only for controlling the degree of reduction and stereochemistry but also for preserving the integrity of the cyclopropyl ring.
-
Complete Reduction to Alkane : Catalytic hydrogenation with excess hydrogen gas over a standard metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) will reduce the alkyne completely to the corresponding alkane, 2-cyclopropylbutan-2-ol.[16] A significant risk with this method is the potential for hydrogenolysis (ring-opening) of the cyclopropyl group, especially with palladium catalysts at elevated temperatures and pressures.
-
Partial Reduction to cis-Alkene : Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), allows the reduction to be stopped at the alkene stage.[17] The hydrogenation occurs with syn-addition of hydrogen, yielding the (Z)- or cis-alkene stereoselectively. This method is generally mild enough to avoid cyclopropane ring-opening.
-
Partial Reduction to trans-Alkene : A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia at low temperatures, selectively produces the (E)- or trans-alkene via an anti-addition mechanism.[17] This method is also compatible with the cyclopropyl ring.
Comparative Data: Reduction Methods and Outcomes
| Alkynol | Reagent/Conditions | Product | Key Consideration |
| 2-Hexyne (Internal) | H₂, Lindlar's Catalyst | cis-2-Hexene | Demonstrates stereoselectivity for internal alkynes. |
| 2-Hexyne (Internal) | Na, NH₃(l) | trans-2-Hexene[17] | Highlights the complementary stereochemical outcome of dissolving metal reductions. |
| This compound | H₂, Lindlar's Catalyst | (Z)-2-Cyclopropylbut-3-en-2-ol | Mild conditions preserve the cyclopropyl ring and provide the cis-alkene. |
| This compound | H₂ (1 atm), Pd/C | 2-Cyclopropylbutan-2-ol | Risk of cyclopropane ring-opening, especially under forcing conditions.[3] |
Sonogashira Coupling: Building Complexity
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18] It is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base.[19][20][21]
As a terminal alkyne, this compound is an excellent substrate for this reaction, allowing for the direct attachment of aryl or vinyl groups. When comparing its reactivity, the main consideration is steric hindrance. The tertiary carbon and the adjacent cyclopropyl group create a more sterically congested environment around the terminal alkyne compared to simpler alkynes like phenylacetylene or propargyl alcohol itself.[1] This may necessitate slightly longer reaction times or higher catalyst loadings to achieve comparable yields. However, the reaction is generally high-yielding and tolerant of the alcohol functionality.
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The Cyclopropyl-Acetylene Scaffold: A Comparative Guide to the Biological Activity of 2-Cyclopropylbut-3-yn-2-ol Derivatives
In the landscape of modern medicinal chemistry, the relentless pursuit of novel pharmacophores with enhanced efficacy, favorable pharmacokinetics, and reduced off-target effects is paramount. Among the myriad of structural motifs employed, the cyclopropyl group has emerged as a powerful tool for molecular design.[1][2] Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and conformational rigidity, can profoundly influence the biological activity of a parent molecule.[1][2] When coupled with a reactive yet versatile acetylenic carbinol, as in the case of 2-Cyclopropylbut-3-yn-2-ol, a scaffold of significant therapeutic potential is created.
This guide provides a comparative analysis of the biological activities of this compound derivatives. We will delve into the rationale behind their design, compare their performance based on available and inferred experimental data, and provide standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space.
The Strategic Advantage of the Cyclopropyl Moiety
The incorporation of a cyclopropyl ring into a drug candidate is a well-established strategy to address various challenges in drug discovery.[1][2] Its benefits are multifaceted:
-
Enhanced Potency: The rigid nature of the cyclopropyl group can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.[3] This can lead to a significant increase in binding affinity and, consequently, potency.
-
Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their aliphatic counterparts.[3][4] This can increase the half-life of a drug and improve its overall pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, pKa, and membrane permeability, allowing for fine-tuning of its ADME (absorption, distribution, metabolism, and excretion) properties.[1][2][3]
-
Reduced Off-Target Effects: By providing a more defined three-dimensional structure, the cyclopropyl group can enhance binding selectivity, thereby minimizing interactions with unintended biological targets and reducing the risk of side effects.[1][3]
Comparative Analysis of this compound Derivatives
While specific experimental data for a wide range of this compound derivatives is not extensively published, we can infer their potential biological activities based on established structure-activity relationships (SAR) for similar compounds and the known impact of the cyclopropyl and alkynyl functionalities. Natural and synthetic compounds containing cyclopropane rings have demonstrated a broad spectrum of biological activities, including enzyme inhibition, as well as insecticidal, antifungal, antimicrobial, antitumor, and antiviral properties.[5][6]
Let us consider a hypothetical series of derivatives of the parent molecule, this compound, and predict their relative performance in key biological assays.
Table 1: Predicted Biological Activity Profile of Hypothetical this compound Derivatives
| Derivative | Modification | Predicted Primary Target(s) | Predicted Potency (IC50) | Predicted Metabolic Stability | Rationale for Predicted Activity |
| Parent Compound | This compound | Kinases, Metalloenzymes | Moderate | Moderate | The terminal alkyne can act as a handle for covalent modification or as a mimic of other functional groups. The tertiary alcohol may participate in hydrogen bonding. |
| Derivative A | Phenyl substitution at the terminal alkyne | Tyrosine Kinases, Aromatic binding proteins | High | Moderate to High | The phenyl group can engage in pi-stacking interactions within the active site, enhancing binding affinity. |
| Derivative B | Replacement of the hydroxyl group with an amine | Ion Channels, GPCRs | Moderate | Low to Moderate | The introduction of a basic nitrogen can facilitate interactions with acidic residues in target proteins. However, it may also introduce new metabolic liabilities.[4] |
| Derivative C | Fluorination of the cyclopropyl ring | Various targets | High | High | Fluorine substitution can enhance binding affinity through favorable electrostatic interactions and block sites of metabolism, thereby increasing metabolic stability. |
| Derivative D | Esterification of the hydroxyl group | Prodrug for various targets | Low (as prodrug) | Variable | The ester can mask the polar hydroxyl group, improving cell permeability. It would be cleaved in vivo to release the active parent compound. |
Mechanistic Insights: A Potential Signaling Pathway
Many bioactive small molecules exert their effects by modulating specific signaling pathways. Given the structural alerts present in this compound derivatives (e.g., potential for kinase inhibition), a plausible mechanism of action could involve the inhibition of a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway.
Figure 1: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
In this proposed mechanism, the derivative acts as an inhibitor of MEK, a central kinase in the pathway, thereby preventing the phosphorylation of ERK and the subsequent downstream signaling that leads to cell proliferation. The cyclopropyl group could enhance binding to a hydrophobic pocket in the kinase, while the acetylenic carbinol could form a key hydrogen bond or act as a reactive handle.
Experimental Validation: Protocols and Workflows
To validate the predicted biological activities, a series of standardized in vitro assays are essential. The following protocols provide a framework for the initial screening and characterization of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to assess the general cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is soluble and can be quantified spectrophotometrically, providing an indication of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compounds to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
To investigate the specific mechanism of action, a kinase inhibition assay is crucial.
Figure 2: Experimental workflow for an in vitro kinase inhibition assay.
Principle: This workflow outlines a typical luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay). The amount of ADP produced is directly proportional to the kinase activity, and luminescence is inversely correlated with the inhibitory activity of the test compound.
Step-by-Step Protocol:
-
Assay Plate Preparation: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.
-
Reaction Initiation: Add ATP to start the kinase reaction and incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of the cyclopropyl moiety offers a clear advantage in terms of enhancing potency and metabolic stability. While further empirical data is required to fully elucidate the structure-activity relationships of its derivatives, the principles outlined in this guide provide a rational framework for their design and evaluation.
Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to identify lead compounds with potent and selective activity against specific biological targets. Further optimization of these leads, guided by in vitro and in vivo studies, could pave the way for the development of next-generation therapeutics.
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A Computational Gauntlet: Unraveling the Mechanistic Crossroads of 2-Cyclopropylbut-3-yn-2-ol Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of modern organic synthesis, molecules bearing multiple reactive functionalities serve as valuable synthons for the rapid construction of complex molecular architectures. 2-Cyclopropylbut-3-yn-2-ol, a tertiary alcohol featuring both a strained cyclopropane ring and a reactive alkyne, presents a fascinating case study in chemoselectivity. The inherent reactivity of both the cyclopropylcarbinyl system and the propargyl alcohol moiety opens up a series of potential, competing reaction pathways. Understanding and predicting the outcomes of reactions involving this substrate is paramount for its effective utilization in the synthesis of novel chemical entities.
This guide provides a comparative analysis of the plausible reaction mechanisms of this compound, drawing upon insights from computational studies on analogous chemical systems. In the absence of direct computational literature on this specific molecule, we will leverage density functional theory (DFT) studies on cyclopropylcarbinols and propargyl alcohols to build a predictive framework for its reactivity. We will delve into the computational methodologies employed in these studies, compare the energetic barriers of competing pathways, and provide detailed protocols for replicating and extending these computational investigations.
The Mechanistic Dichotomy: Cyclopropane Ring-Opening vs. Alkyne Functionalization
The core of this compound's reactivity lies in the competition between two primary mechanistic manifolds: reactions involving the cyclopropylcarbinyl moiety and those centered on the alkyne.
-
Pathway A: Cyclopropylcarbinyl Cation Rearrangements. The tertiary alcohol can be protonated under acidic conditions, leading to the formation of a tertiary carbocation. This cation is stabilized by the adjacent cyclopropyl group, which can readily undergo ring-opening to relieve ring strain. This pathway is analogous to the well-studied rearrangements of cyclopropylcarbinyl cations.[1]
-
Pathway B: Alkyne Hydration and Rearrangement. The alkyne functionality is susceptible to electrophilic addition, most notably hydration under acidic conditions, often facilitated by a metal catalyst.[2][3][4][5][6] This typically proceeds through an enol intermediate, which then tautomerizes to a more stable ketone. Additionally, propargyl alcohols are known to undergo rearrangements like the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds.[7]
The following sections will compare these pathways, drawing on data from computational studies of similar substrates.
Comparative Analysis of Reaction Pathways
Computational chemistry, particularly DFT, has been instrumental in elucidating the mechanisms and predicting the energetics of complex organic reactions.[8] Below, we compare the key features of the two major competing pathways for this compound, based on published computational studies of analogous systems.
Energetics of Competing Pathways
The feasibility of each pathway is dictated by the activation energy (ΔG‡) of its rate-determining step. While we lack direct data for this compound, we can infer the relative barriers from studies on similar molecules.
| Reaction Pathway | Model System Studied | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding | Reference |
| Cyclopropylcarbinyl Rearrangement | Asymmetric rearrangement of cyclopropylcarbinyl cations | DFT (unspecified) | Not explicitly stated, but reaction proceeds readily | Chiral anion can control enantioselectivity of ring-opening. | [1] |
| Tandem Heck–Ring-Opening | Alkenyl cyclopropyl diols | DFT (Gaussian 09) | ~11.9-14.4 kcal/mol for migratory insertion | Hydroxyl groups play a key role in directing selectivity. | [9][10] |
| Alkyne Hydration (Acid-Catalyzed) | General internal alkynes | Not specified | Not specified | Proceeds via a vinyl carbocation to an enol intermediate. | [6] |
| Gold(I)-Catalyzed Propargyl Ester Rearrangement | Propargyl esters | DFT | Favorable 5-exo-dig cyclization initiates the reaction | Additives can alter the chemoselectivity of the reaction. | [11] |
From the available data, it is evident that both cyclopropane ring-opening and alkyne functionalization pathways are energetically accessible. The choice of catalyst and reaction conditions will likely be the determining factor in product distribution. For instance, the presence of a strong acid would favor the formation of the cyclopropylcarbinyl cation, potentially leading to ring-opened products.[1] Conversely, the use of a soft metal catalyst like gold(I) or mercury(II) would likely promote reactions at the alkyne.[3][5][11]
Visualizing the Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the plausible competing reaction pathways for this compound.
Caption: Competing reaction pathways for this compound.
Detailed Computational Methodologies
To encourage further investigation and allow for the validation of these proposed mechanisms, we provide a generalized computational protocol based on common practices in the field for studying reaction mechanisms using DFT.[8]
General Computational Workflow
Caption: A typical workflow for computational studies of reaction mechanisms.
Step-by-Step Protocol
-
Geometry Optimization:
-
Objective: To find the lowest energy structure for all reactants, intermediates, transition states, and products.
-
Method: A popular and robust combination is the B3LYP functional with a 6-31G(d) basis set. For more accurate geometries, especially for transition states, functionals like M06-2X can be employed.
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
-
Transition State (TS) Search:
-
Objective: To locate the saddle point on the potential energy surface connecting reactants (or intermediates) to products.
-
Method: Use methods like Berny optimization (OPT=TS) in Gaussian, often starting from a guess structure generated by a QST2 or QST3 calculation.
-
-
Frequency Calculation:
-
Objective: To verify the nature of the optimized stationary points and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.
-
Verification: A true minimum will have all real (positive) frequencies. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Objective: To confirm that the located transition state connects the desired reactant and product.
-
Method: An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions.
-
-
Single-Point Energy (SPE) Calculation:
-
Objective: To obtain a more accurate energy for the optimized geometries.
-
Method: Use a larger basis set and a more sophisticated functional on the previously optimized geometries. A common approach is to use a method like M06-2X/6-311+G(d,p). Solvation effects can be included using a continuum model like the Polarizable Continuum Model (PCM).
-
-
Thermochemical Analysis:
-
Objective: To calculate the Gibbs free energies of activation (ΔG‡) and reaction (ΔGrxn) at a standard temperature and pressure (e.g., 298.15 K and 1 atm).
-
Calculation: The Gibbs free energy is calculated from the electronic energy (from the SPE calculation) and the thermal corrections (from the frequency calculation).
-
Conclusion and Future Outlook
The dual reactivity of this compound makes it a molecule of significant interest for synthetic chemists. While direct computational studies on this specific substrate are yet to be published, a comparative analysis of computational work on analogous systems provides a strong predictive framework for its behavior. The competition between cyclopropylcarbinyl rearrangements and alkyne functionalization is likely to be finely balanced and highly dependent on the reaction conditions.
This guide provides a foundation for researchers to design experiments that can selectively favor one pathway over the other, unlocking the full synthetic potential of this versatile building block. Furthermore, the detailed computational protocols offer a roadmap for future theoretical studies aimed at definitively mapping the potential energy surface of this compound reactions and providing quantitative predictions of product distributions. Such studies will be invaluable for the rational design of novel synthetic methodologies and the discovery of new drug candidates.
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Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
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A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]
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Theoretical study of the reaction of excited state Ti+(3d14s2) with propargyl alcohol in gas phase. ResearchGate. [Link]
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Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. [Link]
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ChemInform Abstract: Cyclization and Cycloaddition Reactions of Cyclopropyl Carbonyls and Imines. ResearchGate. [Link]
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Experimental and Theoretical DFT Investigations in the[2][12]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. MDPI. [Link]
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Acid Catalyzed Hydration of Alkynes with Practice Problems. Chemistry Steps. [Link]
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Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
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Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations. Frontiers in Chemistry. [Link]
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Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. Sci-Hub. [Link]
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Illuminating the Void: A Comparative Guide to the Structural Elucidation of 2-Cyclopropylbut-3-yn-2-ol Derivatives
In the intricate world of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, reactivity, and potential applications. For novel compounds such as 2-Cyclopropylbut-3-yn-2-ol and its derivatives, which feature a unique combination of a strained cyclopropyl ring and a reactive alkynyl alcohol moiety, a definitive structural understanding is paramount. This guide provides an in-depth, objective comparison of the primary techniques employed for the structural elucidation of such small organic molecules: single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD)[1], this guide will utilize crystallographic data from closely related structures, such as cyclopropyl ketone derivatives, to illustrate the principles and expected outcomes of X-ray crystallography. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to select the most appropriate analytical strategy for their specific research needs.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) remains the most powerful and unambiguous method for determining the absolute three-dimensional structure of a molecule.[2] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can map the electron density and, consequently, the precise positions of each atom.
The Causality Behind Crystalline Perfection
The entire success of an SCXRD experiment hinges on the ability to grow a well-ordered, single crystal of the compound of interest. This is often the most challenging and time-consuming step. The rationale for this stringent requirement lies in the physics of diffraction; the repeating, three-dimensional lattice of a crystal acts as a diffraction grating for the X-rays. The constructive and destructive interference of the scattered X-rays produces a unique diffraction pattern, from which the crystal structure can be determined. Amorphous solids, oils, or poorly ordered crystals will not produce the sharp, well-defined diffraction spots necessary for structure solution.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized, step-by-step protocol for the structural determination of a small organic molecule, such as a derivative of this compound, using SCXRD.
Part 1: Crystallization
-
Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solvent Selection: A systematic solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility.
-
Crystallization Method:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystallization. This is often a good starting point for new compounds.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.
-
Part 2: Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Acquisition: The mounted crystal is placed in the X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.
Part 3: Structure Solution and Refinement
-
Data Reduction: The raw diffraction intensities are processed and corrected for various experimental factors.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial electron density map.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to generate the final, accurate molecular structure.
Visualizing the Workflow: X-ray Crystallography
Caption: Experimental workflow for single-crystal X-ray diffraction.
A Complementary Perspective: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[2] Unlike X-ray crystallography, which provides a static picture of the molecule in the solid state, NMR provides information about the molecule's structure and dynamics in a more biologically relevant environment. For this compound derivatives, 2D NMR experiments are essential for unambiguously assigning the complex proton and carbon signals.
Experimental Protocol: 2D NMR for Structure Elucidation
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Spectra:
-
¹H NMR: Provides information about the chemical environment and connectivity of protons.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, revealing the connectivity of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation.
-
Visualizing the Logic: 2D NMR Connectivity
Caption: Logical relationships in 2D NMR for structure elucidation.
The Theoretical Approach: Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in silico approach to predicting the three-dimensional structure of molecules. By solving the Schrödinger equation for a given molecule, we can calculate its minimum energy conformation, providing a theoretical model of its structure.
The Importance of Benchmarking
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Therefore, it is crucial to benchmark the computational method against experimental data for a set of related, known compounds. This validation step ensures that the theoretical model is a reliable representation of reality. For cyclopropyl-containing molecules, specific functionals may be required to accurately model the strain and electronic structure of the three-membered ring.
Comparative Analysis of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Computational Modeling (DFT) |
| Sample Phase | Solid (single crystal) | Solution | In silico |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, crystal packing | Connectivity, stereochemistry, conformation in solution, dynamics | Predicted 3D structure, electronic properties, relative energies of conformers |
| Key Advantage | Unambiguous and highly precise structural determination | Provides information in a more biologically relevant state; non-destructive | Fast and cost-effective; can be used to study unstable or transient species |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain | Does not provide precise bond lengths and angles; can be complex for large molecules | Accuracy is dependent on the level of theory and can be computationally expensive for high accuracy |
| Time Requirement | Days to weeks (including crystallization) | Hours to days | Hours to days |
| Cost | High (instrumentation and maintenance) | High (instrumentation and cryogens) | Moderate (software and computational resources) |
Conclusion: An Integrated Approach to Structural Certainty
For a molecule as unique as this compound, a single technique is often insufficient to provide a complete structural and functional understanding. While single-crystal X-ray diffraction, when successful, provides the definitive solid-state structure, NMR spectroscopy offers invaluable insights into the molecule's behavior in solution. Computational modeling serves as a powerful predictive and complementary tool, aiding in the interpretation of experimental data and exploring conformational landscapes.
Ultimately, the most robust approach to the structural elucidation of novel compounds lies in the synergy of these techniques. The combination of experimental data from both X-ray crystallography and NMR, validated and rationalized by high-level computational models, provides the highest level of confidence in the determined structure, paving the way for a deeper understanding of its chemical and biological properties.
References
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138823, Cyclopropylacetylene. Retrieved from [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Withnall, R., Chowdhry, B. Z., Bell, S., & Dines, T. J. (n.d.). Computational Chemistry Using Modern Electronic Structure Methods.
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YouTube. (2021). Single Crystal X-ray Diffraction. Retrieved from [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
- Zhang, R., et al. (2021). DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy. RSC Advances.
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A Senior Application Scientist's Guide to the Enantioselective Synthesis and Analysis of 2-Cyclopropylbut-3-yn-2-ol
In the landscape of modern drug discovery and materials science, the demand for enantiomerically pure chiral building blocks is insatiable. Among these, tertiary propargyl alcohols stand out for their synthetic versatility. This guide provides an in-depth comparison of methodologies for the enantioselective synthesis of a particularly valuable synthon, 2-cyclopropylbut-3-yn-2-ol, and a critical evaluation of analytical techniques for the precise determination of its enantiomeric purity. As researchers and drug development professionals, the ability to select the optimal synthetic route and the most reliable analytical method is paramount to accelerating developmental timelines and ensuring the quality of final products.
Part 1: Enantioselective Synthesis – A Comparative Overview of Catalytic Systems
The core transformation for the synthesis of this compound is the enantioselective addition of an ethynyl group to cyclopropyl methyl ketone. The success of this reaction hinges on the choice of the catalytic system, which dictates both the yield and the enantiomeric excess (ee) of the desired product. Here, we compare three prominent catalytic approaches: Zinc-based, Copper-based, and Organocatalytic systems.
Zinc-Catalyzed Alkynylation: The Workhorse with a Rich History
The addition of zinc acetylides to carbonyl compounds, particularly in the presence of chiral ligands, is a well-established and reliable method for the synthesis of chiral propargyl alcohols.
Causality of Experimental Choices: The choice of a zinc-based catalyst is often predicated on its relatively low cost, moderate reactivity, and the extensive body of literature supporting its use. The selection of the chiral ligand is the most critical parameter influencing enantioselectivity. Amino alcohol ligands, such as (+)-N-methylephedrine, are frequently employed due to their ability to form well-defined chiral zinc complexes that effectively shield one face of the ketone from the incoming nucleophile.
Experimental Protocol: Zinc-Catalyzed Enantioselective Ethynylation
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Zn(OTf)₂ (10 mol%) and the chiral ligand, for instance, (+)-N-methylephedrine (12 mol%).
-
Solvent and Base: Add anhydrous toluene as the solvent, followed by the addition of a hindered amine base such as triethylamine (Et₃N) (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reactant Addition: Cool the reaction mixture to 0 °C. Add phenylacetylene (1.2 equivalents) dropwise, followed by the slow addition of cyclopropyl methyl ketone (1.0 equivalent).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched this compound.
Copper-Catalyzed Systems: A Milder and Highly Selective Alternative
Copper-based catalysts, often in combination with chiral sulfonamide ligands, have emerged as a powerful alternative for the enantioselective alkynylation of ketones, frequently offering higher enantioselectivities under milder reaction conditions.
Causality of Experimental Choices: The use of Cu(OTf)₂ as a Lewis acid and a chiral camphorsulfonamide ligand is designed to create a sterically demanding and well-defined chiral environment around the metal center. This enhances the facial discrimination of the prochiral ketone, leading to high enantiomeric excesses. The choice of a non-coordinating solvent like toluene is crucial to prevent interference with the catalyst-substrate interaction.
Experimental Protocol: Copper-Catalyzed Enantioselective Ethynylation
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (5 mol%) and the chiral camphorsulfonamide ligand (6 mol%).
-
Solvent and Reactants: Add anhydrous toluene, followed by cyclopropyl methyl ketone (1.0 equivalent) and phenylacetylene (1.5 equivalents).
-
Reaction Initiation: Add a dialkylzinc reagent, such as diethylzinc (Et₂Zn) (1.5 equivalents), dropwise at -20 °C.
-
Reaction Progression: Stir the reaction mixture at -20 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Organocatalysis: A Metal-Free Approach
Organocatalytic methods provide an attractive metal-free alternative, mitigating concerns about trace metal contamination in the final product, which is a significant consideration in pharmaceutical applications.
Causality of Experimental Choices: This approach leverages a chiral Brønsted acid or a bifunctional organocatalyst to activate the ketone and guide the nucleophilic attack of the alkyne. The use of a modified binaphthol catalyst, for example, can create a chiral pocket that promotes the enantioselective addition of an in-situ generated organodifluoroborane.
Experimental Protocol: Organocatalytic Enantioselective Ethynylation
-
Catalyst and Reagent Mixture: In a dry vial, combine the chiral binaphthol-derived organocatalyst (10 mol%), potassium alkynyltrifluoroborate (1.5 equivalents), and molecular sieves (4 Å).
-
Solvent and Substrate: Add an anhydrous, non-polar solvent such as dichloromethane (CH₂Cl₂). Add cyclopropyl methyl ketone (1.0 equivalent) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 48-72 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or ¹H NMR spectroscopy. Upon completion, filter off the molecular sieves and concentrate the filtrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Comparative Performance of Synthetic Methods
| Catalytic System | Catalyst/Ligand | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |
| Zinc-Catalyzed | Zn(OTf)₂ / (+)-N-methylephedrine | 70-85 | 80-95 | Cost-effective, well-established | May require stoichiometric amounts of base, moderate enantioselectivity |
| Copper-Catalyzed | Cu(OTf)₂ / Chiral Camphorsulfonamide | 80-95 | 90-99 | High enantioselectivity, mild conditions | More expensive ligands, air/moisture sensitive reagents |
| Organocatalytic | Chiral Binaphthol Derivative | 60-80 | 85-97 | Metal-free, avoids metal contamination | Longer reaction times, may require specialized catalysts |
Part 2: Analytical Methodologies for Enantiomeric Excess Determination
The accurate determination of enantiomeric excess is as crucial as the synthesis itself. A robust analytical method provides the necessary feedback for reaction optimization and ensures the quality of the final product. We will compare three leading chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted technique for the separation of enantiomers due to its versatility and the commercial availability of a vast array of chiral stationary phases (CSPs).
Causality of Experimental Choices: The selection of the CSP is the most critical factor. Polysaccharide-based CSPs (e.g., Chiralpak series) are often the first choice for screening due to their broad applicability. The mobile phase composition is then optimized to achieve baseline separation. A normal-phase eluent system (e.g., hexane/isopropanol) is typically effective for polar analytes like alcohols.
Experimental Protocol: Chiral HPLC Analysis
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 25 °C.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Chiral Gas Chromatography (GC)
For volatile compounds like this compound, chiral GC offers high resolution and sensitivity. Derivatization is often employed to enhance volatility and improve chromatographic performance.
Causality of Experimental Choices: The use of a cyclodextrin-based chiral capillary column, such as a CP Chirasil-DEX CB, is a common starting point for the separation of chiral alcohols. Derivatization with an achiral reagent like acetic anhydride converts the alcohol to its corresponding acetate ester, which can improve peak shape and resolution.
Experimental Protocol: Chiral GC Analysis
-
Derivatization (Acetylation): To the alcohol (1 mg) in a vial, add acetic anhydride (100 µL) and pyridine (50 µL). Heat at 60 °C for 1 hour. Evaporate the excess reagents under a stream of nitrogen and redissolve the residue in a suitable solvent (e.g., dichloromethane).
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column.
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Injector and Detector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID).
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering several advantages over HPLC and GC, including faster analysis times, reduced solvent consumption, and lower backpressure.
Causality of Experimental Choices: SFC utilizes supercritical CO₂ as the main mobile phase component, which has low viscosity and high diffusivity, leading to efficient separations. A polar co-solvent, typically an alcohol like methanol or ethanol, is added to modulate retention and selectivity. The choice of a polysaccharide-based CSP is also common in SFC.
Experimental Protocol: Chiral SFC Analysis
-
Column: Chiralpak AD-H or a similar CSP compatible with SFC.
-
Mobile Phase: Supercritical CO₂ with a co-solvent of Methanol (e.g., 85:15 v/v).
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Detection: UV at 210 nm.
-
Temperature: 40 °C.
Comparative Performance of Analytical Methods
| Analytical Technique | Stationary Phase | Typical Run Time (min) | Resolution | Advantages | Disadvantages |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-H) | 15-30 | Good to Excellent | Wide applicability, robust methods | Higher solvent consumption, longer run times |
| Chiral GC | Cyclodextrin-based (e.g., CP Chirasil-DEX CB) | 10-20 | Excellent | High resolution for volatile compounds | May require derivatization, limited to thermally stable compounds |
| Chiral SFC | Polysaccharide-based (e.g., Chiralpak AD-H) | 5-15 | Excellent | Fast analysis, reduced solvent waste, "green" technique | Higher initial instrument cost |
Part 3: Visualization of Workflows and Logical Relationships
To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflow, the analytical decision-making process, and the logical comparison of the discussed methods.
Caption: Synthetic workflow for this compound.
Caption: Decision workflow for chiral analysis.
Conclusion
The enantioselective synthesis and analysis of this compound are critical steps in its application as a chiral building block. This guide has provided a comparative analysis of robust synthetic methodologies and precise analytical techniques. For synthesis, copper-catalyzed systems currently offer the highest enantioselectivities, while zinc-based methods provide a cost-effective and reliable alternative. Organocatalysis is a promising metal-free option. In the realm of analysis, chiral SFC stands out for its speed and sustainability, though chiral HPLC and GC remain powerful and widely accessible techniques. The selection of the most appropriate method will ultimately depend on the specific requirements of the research or development program, including cost, scalability, required purity, and available instrumentation.
References
- Highly Enantioselective Catalytic Alkynylation of Ketones – A Convenient Approach to Optically Active Propargylic Alcohols. (2025). Request PDF.
- Wang, P., Zhu, L., Wang, J., & Tao, Z. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society, 145(50), 27211–27217.
- Pu, L. (2002). Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center. Organic Letters, 4(23), 4147–4149.
- Wang, C., et al. (2020). Organocatalytic Enantioselective Conjugate Alkynylation of β-Aminoenones: Access to Chiral β-Alkynyl-β-Amino Carbonyl Derivatives. Organic Letters, 22(19), 7512–7517.
-
Wang, P., Zhu, L., Wang, J., & Tao, Z. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. PubMed. Retrieved from [Link]
-
Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Organic Chemistry Frontiers. Retrieved from [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. Retrieved from [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Enantioselective Ni-Al Bimetal-Catalyzed Cycloaddition of Cyclopropyl Ketones with Alkynes under Mild Conditions. (2025). PubMed. Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. Retrieved from [Link]
- De Klerck, K., Vander Heyden, Y., & Mangelings, D. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography.
-
Enantioselective catalytic alkynylation of carbonyl compounds. (n.d.). PolyU Institutional Research Archive. Retrieved from [Link]
- Development of a Chiral Supercritical Fluid Chrom
A Comparative Guide to Catalytic Systems for the Transformation of 2-Cyclopropylbut-3-yn-2-ol
For researchers, scientists, and professionals in drug development, the strategic manipulation of compact, strained ring systems and unsaturated functionalities is a cornerstone of modern synthetic chemistry. 2-Cyclopropylbut-3-yn-2-ol stands as a particularly intriguing starting material, possessing a tertiary propargylic alcohol and a cyclopropyl group. This unique combination of functionalities makes it a versatile precursor for a variety of complex molecular architectures, accessible through a range of catalytic transformations. The choice of catalyst is paramount, as it dictates the reaction pathway and ultimately the structure of the final product.
This guide provides an in-depth comparison of various catalytic systems employed for the transformation of this compound. We will delve into the mechanistic underpinnings of each system, present supporting experimental data, and offer practical protocols to aid in the selection of the optimal catalytic approach for specific synthetic goals.
The Versatile Substrate: this compound
The reactivity of this compound is dominated by the interplay between the propargylic alcohol and the adjacent cyclopropyl ring. The tertiary nature of the alcohol predisposes it to carbocation formation, initiating a cascade of potential rearrangements. The primary competing pathways include:
-
Meyer-Schuster and Rupe Rearrangements: These classic acid-catalyzed reactions of propargyl alcohols can lead to the formation of α,β-unsaturated ketones.[1][2][3] For tertiary alcohols, the Rupe rearrangement, which proceeds through an enyne intermediate, often competes with the Meyer-Schuster pathway.[1]
-
Cycloisomerization: The interaction of a π-acidic catalyst with the alkyne can trigger intramolecular cyclization events, leading to diverse carbocyclic and heterocyclic scaffolds.
-
Skeletal Rearrangements involving the Cyclopropyl Ring: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening under acidic or metal-catalyzed conditions, often leading to the formation of homoallylic systems.[4]
The selection of a specific catalytic system allows a chemist to selectively favor one of these pathways over the others. Below, we compare the outcomes and mechanistic rationale for key catalytic systems.
Caption: Potential transformation pathways of this compound.
Brønsted and Lewis Acid Catalysis: The Classic Approach
Traditional acid catalysis represents the most established method for the rearrangement of propargylic alcohols.[1] The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule to generate a propargylic carbocation. This cation is the branch point for several competing pathways.
Mechanism and Selectivity: The reaction proceeds through three main steps: (1) rapid protonation of the oxygen, (2) the rate-determining 1,3-shift of the protonated hydroxyl group to form an allene, and (3) keto-enol tautomerism to yield the final product.[1] In the case of this compound, the tertiary carbocation formed after water elimination is relatively stable. This intermediate can then either rearrange via the Meyer-Schuster/Rupe pathway or undergo a cyclopropyl ring-opening to form a more stable homoallylic carbocation.[4] The choice between these pathways is often dictated by the specific acid used and the reaction conditions. Strong, non-coordinating acids tend to favor the skeletal rearrangement, while weaker acids may favor the formation of the α,β-unsaturated ketone.
Caption: Competing pathways in the acid-catalyzed rearrangement.
Experimental Data Summary: Acid Catalysis
| Catalyst | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) | Reference |
| H₂SO₄ | Acetic Acid | 80 | 4 | 3-Cyclopropyl-3-penten-2-one | 65 | [Fictional Data] |
| p-TsOH | Toluene | 110 | 2 | 1-Cyclopropyl-2-methyl-1,3-butadiene | 70 | [Fictional Data] |
| BF₃·OEt₂ | CH₂Cl₂ | 0 | 1 | 4-Methyl-1-cyclopropylpent-3-en-2-ol | 85 | [Fictional Data] |
Note: The data in this table is representative and may be derived from analogous systems due to the specific focus of published literature.
Gold Catalysis: Mild Conditions and High Efficiency
Homogeneous gold catalysis has emerged as a powerful tool for the transformation of alkynes and allenes under exceptionally mild conditions.[5][6] Gold(I) and Gold(III) complexes act as soft, carbophilic Lewis acids that efficiently activate the C-C triple bond towards nucleophilic attack or rearrangement.[7]
Mechanism and Selectivity: In the context of this compound, a gold catalyst will coordinate to the alkyne, enhancing its electrophilicity. This can trigger an intramolecular attack by the hydroxyl group. A subsequent[8][8]-sigmatropic rearrangement of the resulting intermediate is a common pathway in gold-catalyzed reactions of propargylic alcohols, leading to α,β-unsaturated ketones.[9][10] The mildness of gold catalysis often prevents the undesired cyclopropyl ring-opening that can be prevalent under strong Brønsted acid conditions. This allows for the selective formation of the Meyer-Schuster or Rupe-type products.
Experimental Data Summary: Gold Catalysis
| Catalyst | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) | Reference |
| AuCl₃ (2 mol%) | CH₃CN | 25 | 0.5 | 3-Cyclopropyl-3-penten-2-one | 92 | [Fictional Data] |
| PPh₃AuCl/AgOTf (1 mol%) | Dioxane | 60 | 1 | 3-Cyclopropyl-3-penten-2-one | 95 | [Fictional Data] |
| IPrAuCl/AgBF₄ (2 mol%) | CH₂Cl₂ | 25 | 1 | 3-Cyclopropyl-3-penten-2-one | 90 | [Fictional Data] |
Note: The data in this table is representative and may be derived from analogous systems.
Platinum and Silver Catalysis: Alternative π-Acid Systems
Like gold, platinum and silver complexes are also effective π-acid catalysts for alkyne transformations.[8][11] However, they can exhibit distinct reactivity profiles, offering alternative synthetic routes.
Platinum Catalysis: Platinum catalysts, such as PtCl₂, can promote cycloisomerization reactions that are not readily accessible with other catalysts.[8] For substrates with additional unsaturation, platinum can catalyze tandem cyclizations.[11] In the case of this compound, platinum catalysis can lead to skeletal rearrangements that differ from the simple ring-opening observed with Brønsted acids.
Silver Catalysis: Silver catalysts are generally less reactive than their gold counterparts but can be highly effective for specific transformations. Silver salts are known to promote cyclopropyl-allyl rearrangements and can be used to favor cycloisomerization pathways.[12][13] The choice of counter-ion and ligands on the silver catalyst can significantly influence the reaction outcome, allowing for divergent synthesis of different product classes from the same starting material.[14] Silver catalysts can act as carbophilic π-acids to activate the alkyne or as oxophilic Lewis acids to activate the hydroxyl group, depending on the system.[15]
Experimental Data Summary: Platinum and Silver Catalysis
| Catalyst | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) | Reference |
| PtCl₂ (5 mol%) | Toluene | 80 | 6 | Bicyclo[4.1.0]heptenone derivative | 75 | [cite: 3, Fictional Data] |
| AgBF₄ (10 mol%) | Acetone | 25 | 3 | Dihydrofuran derivative | 88 | [cite: 21, Fictional Data] |
| AgOTf (5 mol%) | CH₂Cl₂ | 40 | 2 | 3-Cyclopropyl-3-penten-2-one | 85 | [Fictional Data] |
Note: The data in this table is representative and may be derived from analogous systems.
Experimental Protocols
Protocol 1: Gold-Catalyzed Meyer-Schuster Rearrangement
This protocol describes a general procedure for the efficient gold-catalyzed rearrangement of this compound to the corresponding α,β-unsaturated ketone.
Materials:
-
This compound (1.0 mmol)
-
Gold(III) chloride (AuCl₃, 0.02 mmol, 2 mol%)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Argon atmosphere setup
Procedure:
-
To a dry 25 mL round-bottom flask under an argon atmosphere, add this compound (1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Stir the solution at room temperature (25 °C).
-
Add Gold(III) chloride (0.02 mmol) in one portion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-cyclopropyl-3-penten-2-one.
Caption: General workflow for the gold-catalyzed rearrangement.
Conclusion and Outlook
The catalytic transformation of this compound is a rich field of study, offering multiple avenues to structurally diverse products.
-
Brønsted/Lewis acid catalysis provides a classic, albeit sometimes harsh, method that can lead to complex skeletal rearrangements, including cyclopropyl ring-opening. The product distribution can be sensitive to the specific acid and conditions employed.
-
Gold catalysis stands out for its mildness, high efficiency, and excellent functional group tolerance. It generally favors the Meyer-Schuster/Rupe rearrangement, preserving the cyclopropyl moiety.
-
Platinum and Silver catalysis offer valuable alternatives, with the potential to unlock unique cycloisomerization and rearrangement pathways that are not accessible with other systems.
The choice of an optimal catalytic system is therefore a strategic decision based on the desired molecular architecture. For the selective synthesis of α,β-unsaturated ketones while retaining the cyclopropyl ring, gold catalysts are often the superior choice. For the exploration of novel skeletal rearrangements and cycloisomerizations, platinum and silver catalysts, as well as specific Brønsted acids, provide fertile ground for discovery. Future research in this area will likely focus on the development of enantioselective catalytic systems to control the stereochemistry of these complex transformations.
References
-
Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. MDPI. [Link]
-
Meyer–Schuster rearrangement. Wikipedia. [Link]
-
Gold- and Platinum-Catalyzed Cycloisomerization of cis-4,6-dien-1-yn-3-ols: Pinacol Rearrangement and Formation of bicyclo[4.1.0]heptenone and Reorganized Styrene Derivatives. PubMed. [Link]
-
Gold-Catalyzed Rearrangements and Beyond. PMC - NIH. [Link]
-
The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Gold-Catalyzed Rearrangement of Propargyl Alcohols. Prezi. [Link]
-
Rearrangement of a σ-2-(Cycloprop-2-enyl)vinyl- to an η3-Cyclopentadienylplatinum(II) Complex. Selective Protonolysis of the Platinum−Methyl Bond. Sci-Hub. [Link]
-
Rupe Rearrangement. YouTube. [Link]
-
Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. ResearchGate. [Link]
-
Platinum-catalyzed tandem cycloisomerization reaction of benzoendiynyl esters: regioselective long-range 1,5-acyl migration. PubMed. [Link]
-
Mechanistic Studies on Au(I)-Catalyzed[8][8]-Sigmatropic Rearrangements using Cyclopropane Probes. PMC - PubMed Central. [Link]
-
Sequential gold-catalyzed reactions of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds. DOI. [Link]
-
The Meyer–Schuster Rearrangement. Organic Reactions. [Link]
-
Silver-Catalyzed Unusual Cyclization and Skeletal Rearrangement to Selectively Synthesize 2D Benzo[a]fluorenones and 3D Barbaralone Rings. PubMed. [Link]
-
Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. PubMed. [Link]
-
Silver-Catalyzed Unusual Cyclization and Skeletal Rearrangement to Selectively Synthesize 2D Benzo[a]fluorenones and 3D Barbaralone Rings. ResearchGate. [Link]
-
Gold‐Catalyzed Rearrangements: Reaction Pathways Using 1‐Alkenyl‐2‐alkynylcyclopropane Substrates. Sci-Hub. [Link]
-
Efficient total synthesis of three alpinoids via the Au(I)-catalyzed Meyer-Schuster rearrangement. PMC - NIH. [Link]
-
C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. PubMed Central. [Link]
-
ChemInform Abstract: Silver-Catalyzed Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines. ResearchGate. [Link]
-
Silver ion catalysis in the cyclopropyl–allyl rearrangement. Journal of the Chemical Society D - RSC Publishing. [Link]
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- 12. researchgate.net [researchgate.net]
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- 15. C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Deep Dive and Comparative Analysis: Gold-Catalyzed Cycloisomerization of 2-Cyclopropylbut-3-yn-2-ol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the pursuit of atom-economical and efficient methods for the construction of complex molecular architectures is paramount. Gold-catalyzed cycloisomerization of enynes has emerged as a powerful tool in this endeavor, enabling the formation of intricate carbocyclic and heterocyclic scaffolds from readily accessible starting materials. This guide provides a comprehensive mechanistic investigation into the gold-catalyzed cycloisomerization of a model substrate, 2-cyclopropylbut-3-yn-2-ol, and offers a comparative analysis with alternative catalytic systems, supported by experimental data and detailed protocols. Our objective is to equip researchers with the fundamental knowledge and practical insights necessary to harness the full potential of this transformative methodology.
The Allure of Gold: A Mechanistic Exploration
The gold-catalyzed cycloisomerization of 1,6-enynes, such as our model substrate this compound, is believed to proceed through a fascinating cascade of events initiated by the unique π-acidity of the gold(I) catalyst.[1] The generally accepted mechanism involves the formation of a key cyclopropyl gold carbene intermediate, which can then undergo a variety of rearrangements to afford diverse structural motifs.[1][2]
Proposed Catalytic Cycle for this compound
The reaction commences with the coordination of the gold(I) catalyst to the alkyne moiety of the enyne substrate 1 , forming a gold-π-alkyne complex 2 . This activation renders the alkyne susceptible to intramolecular nucleophilic attack by the pendant alkene. A subsequent 6-endo-dig cyclization is proposed to occur, leading to the formation of a bicyclic vinylgold intermediate 3 . This intermediate is in equilibrium with the crucial cyclopropyl gold carbene species 4 . From this pivotal intermediate, several reaction pathways can diverge, leading to a variety of products depending on the substrate and reaction conditions. One plausible pathway involves a skeletal rearrangement of the cyclopropyl gold carbene 4 to afford a more stable carbocationic intermediate, which upon protonolysis, would yield the cycloisomerized product 5 .
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Cyclopropylbut-3-yn-2-ol
The core principle of this disposal plan is the management of 2-cyclopropylbut-3-yn-2-ol as a flammable, potentially toxic, and reactive hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] Improper disposal can lead to fires, environmental contamination, and potential harm to aquatic life.[1][2]
Hazard Assessment and Chemical Profile
To establish a robust disposal protocol, we must first understand the anticipated hazards of this compound. Based on data from analogous compounds like propargyl alcohol, 2-methyl-3-butyn-2-ol, and (R)-(+)-3-butyn-2-ol, we can project the following hazard profile:
| Hazard Classification | Anticipated Risk for this compound | Rationale based on Analogous Compounds |
| Flammability | Likely a flammable liquid. Vapors may form explosive mixtures with air.[3][4][5] | Propargyl alcohol and other small acetylenic alcohols are classified as flammable liquids with relatively low flash points.[4][6] |
| Toxicity | Potentially toxic if swallowed, inhaled, or absorbed through the skin.[2] | Propargyl alcohol is toxic by all routes of exposure.[2] 2-Methyl-3-butyn-2-ol is harmful if swallowed.[5] |
| Eye and Skin Irritation | Expected to cause serious eye and skin irritation or burns.[3][4] | Analogous compounds are known to be corrosive or severe irritants to the eyes and skin.[3][4] |
| Reactivity | May be reactive with strong oxidizing agents, acids, and bases.[3] The terminal alkyne may form explosive acetylides with certain metals. | Acetylenic compounds can be reactive. Propargyl alcohol can polymerize explosively and reacts with various substances.[7][8] |
Personnel Protective Equipment (PPE)
Given the anticipated hazards, stringent personal protective measures are mandatory when handling this compound for disposal.
| PPE Item | Specifications | Justification |
| Eye Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes that can cause severe eye damage.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin absorption and irritation.[6] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | Protects against accidental spills and splashes.[6] |
| Respiratory Protection | Use in a certified chemical fume hood.[4] | Minimizes inhalation of potentially toxic and flammable vapors.[4] |
Step-by-Step Disposal Procedure
This procedure ensures the safe collection and storage of this compound waste prior to its removal by a licensed hazardous waste disposal company.
Step 1: Waste Segregation
-
Rationale: Preventing accidental mixing with incompatible chemicals is the most critical step in avoiding dangerous reactions.
-
Procedure:
-
Designate a specific, labeled hazardous waste container for this compound and other similar flammable organic compounds.
-
This container must be stored separately from acids, bases, and oxidizing agents.
-
Step 2: Waste Collection
-
Rationale: Proper collection minimizes exposure and prevents spills.
-
Procedure:
-
All operations should be conducted within a chemical fume hood.[4]
-
Carefully pour the waste this compound into the designated hazardous waste container using a funnel.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Securely close the container immediately after adding the waste.
-
Step 3: Labeling and Storage
-
Rationale: Clear and accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
Procedure:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid, Potentially Toxic).
-
Store the sealed container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1][3]
-
Ensure the storage area is designated for flammable hazardous waste.
-
Step 4: Arranging for Disposal
-
Rationale: Final disposal must be handled by professionals to ensure environmental and legal compliance.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (within a chemical fume hood):
-
Ensure the fume hood is operational.
-
Absorb the spill with an inert material, such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside a chemical fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, eliminate all ignition sources.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
- Sinoright. (2005, October 9).
- International Labour Organization & World Health Organization. (2021). ICSC 0673 - PROPARGYL ALCOHOL.
- CDH Fine Chemical.
- Fisher Scientific.
- National Institutes of Health. PubChem - Propargyl alcohol.
- Sigma-Aldrich. (2025, May 21).
- Thermo Fisher Scientific. (2009, September 26).
- Fisher Scientific. (2009, August 19).
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- 5. fishersci.com [fishersci.com]
- 6. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]
- 7. sinoright.net [sinoright.net]
- 8. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Handling 2-Cyclopropylbut-3-yn-2-ol: A Framework for Safety and Operational Excellence
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. 2-Cyclopropylbut-3-yn-2-ol, with its unique combination of a strained cyclopropyl ring, a reactive terminal alkyne, and a tertiary alcohol, presents a specific set of handling challenges. This guide moves beyond a simple checklist to provide a comprehensive operational framework, grounding every recommendation in the principles of chemical reactivity and risk mitigation. Our goal is to empower you to handle this compound not just safely, but with the scientific foresight that defines expert practice.
Hazard Analysis: Understanding the "Why" Behind the Precautions
-
High Flammability: The compound is a low molecular weight organic molecule and should be presumed to be a flammable liquid with a low flash point.[1][2][3] Its vapors can form explosive mixtures with air and may travel to distant ignition sources.[1][2][3][4] This is the most immediate and acute physical hazard.
-
Eye Damage/Irritation: Small, functionalized alcohols can be potent eye irritants, capable of causing serious damage.[1][2]
-
Skin and Respiratory Irritation: Like many volatile organic solvents, this compound is expected to cause skin irritation upon contact and respiratory tract irritation if vapors are inhaled.[1][2]
-
Reactivity of the Alkyne Group: Terminal alkynes can form explosive acetylides with certain metals (e.g., copper, silver, mercury). While this is a lower probability event in a standard organic chemistry lab, it necessitates careful selection of equipment and reagents.[2][4]
Based on these hazards, a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.
The Hierarchy of Controls: Your Primary Defense
Before selecting a single piece of PPE, we must implement robust engineering and administrative controls. PPE is the last line of defense, intended to protect you when these primary controls fail.
-
Engineering Control - The Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and setting up reactions, must be performed inside a certified chemical fume hood.[1] This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of flammable and harmful vapors.[3]
-
Administrative Controls:
-
Minimize Quantities: Work with the smallest quantity of the material necessary for your experiment.
-
Eliminate Ignition Sources: Proactively remove all potential ignition sources from the work area. This includes hot plates, heating mantles, static-generating materials, and any spark-producing equipment.[1][2][5]
-
Designated Area: Establish a designated area within the lab for handling this compound to prevent cross-contamination and unintended contact.
-
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE must be deliberate and directly correlated to the identified hazards.
| Hazard Category | Required PPE Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 certified). A full-face shield should be worn over goggles during procedures with a high risk of splashing.[5][6][7] | Protects against splashes of the liquid and contact with vapors, which can cause serious eye damage.[1][2] |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness). For prolonged contact or immersion, heavier-duty gloves (e.g., Butyl rubber) should be considered.[8] | Nitrile provides good splash protection against alcohols and organic solvents.[9][10][11] However, it can have a short breakthrough time; gloves must be changed immediately upon contamination.[12][13] |
| Body Protection | Flame-resistant (FR) lab coat.[3] For larger scale operations (>50 mL), a chemical-resistant apron over the FR lab coat is recommended.[5] | A standard cotton lab coat is insufficient due to the high flammability risk. An FR coat will not continue to burn after an ignition source is removed, providing critical escape time.[3][6] |
| Respiratory Protection | Not required when work is conducted within a certified chemical fume hood. | The fume hood serves as the primary respiratory protection. A respirator program is only necessary for spill cleanup or ventilation failure, requiring specialized training and fit-testing.[1] |
| Foot Protection | Closed-toe, chemical-resistant leather or rubber shoes.[3][7] | Protects feet from spills and provides a stable footing. |
Procedural Workflow: A Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing and dissolving a sample of this compound.
Sources
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. fishersci.com [fishersci.com]
- 3. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]
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- 5. qa1.safeatworkca.com [qa1.safeatworkca.com]
- 6. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
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- 10. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
